molecular formula C2H5NO2 B12056177 Glycine-13C2,15N,d2

Glycine-13C2,15N,d2

Numéro de catalogue: B12056177
Poids moléculaire: 80.058 g/mol
Clé InChI: DHMQDGOQFOQNFH-VKCSHUPISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Glycine-13C2,15N,d2 is a useful research compound. Its molecular formula is C2H5NO2 and its molecular weight is 80.058 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C2H5NO2

Poids moléculaire

80.058 g/mol

Nom IUPAC

2-(15N)azanyl-2,2-dideuterioacetic acid

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1D2,2+1,3+1

Clé InChI

DHMQDGOQFOQNFH-VKCSHUPISA-N

SMILES isomérique

[2H][13C]([2H])([13C](=O)O)[15NH2]

SMILES canonique

C(C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

The Versatility of Isotopically Labeled Glycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Glycine-13C2,15N,d2 and its Analogs in Cutting-Edge Research

For researchers, scientists, and drug development professionals delving into the intricate web of cellular metabolism, isotopically labeled compounds are indispensable tools. Among these, this compound and its variants have emerged as powerful tracers for elucidating complex biological processes. This technical guide provides a comprehensive overview of the applications of multiply-labeled glycine in research, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of its utility.

Core Applications in Metabolic Research

Glycine, the simplest amino acid, is a central player in a multitude of metabolic pathways. Its labeled forms, particularly those incorporating stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (²H or d), enable precise tracking of its metabolic fate. The primary research applications of this compound and its analogs fall into three main categories:

  • Metabolic Flux Analysis (MFA): This is a cornerstone application where labeled glycine is used to map and quantify the flow of metabolites through various pathways. By tracing the incorporation of ¹³C, ¹⁵N, and deuterium into downstream molecules, researchers can gain a dynamic understanding of cellular metabolism in both healthy and diseased states. Key pathways studied using labeled glycine include one-carbon metabolism, the glycine cleavage system (GCS), and the synthesis of purines, serine, and glutathione.[1][2] This approach has been particularly insightful in cancer research, where metabolic reprogramming is a hallmark of tumorigenesis.[1][2]

  • Protein Turnover Studies: The rate of protein synthesis and degradation is a critical indicator of cellular health and response to stimuli. Isotopically labeled glycine, especially ¹⁵N-glycine, serves as a valuable tracer to measure whole-body and specific protein turnover rates.[3] These studies are crucial in understanding the physiological responses to nutritional changes, disease, and therapeutic interventions.

  • Structural and Functional Proteomics using NMR Spectroscopy: The incorporation of ¹³C and ¹⁵N labeled glycine into proteins is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy. This labeling strategy aids in the complex process of protein structure determination and allows for the study of protein dynamics and interactions at an atomic level.

Quantitative Insights: Glycine Metabolism in Health and Disease

The use of isotopically labeled glycine has generated a wealth of quantitative data on its metabolism in various physiological and pathological conditions. The following tables summarize key findings from tracer studies in humans and cancer cell lines.

Table 1: Whole-Body Glycine Flux and Serine Synthesis in Healthy Adults

ParameterFlux Rate (μmol·kg⁻¹·h⁻¹)Reference
Total Glycine Flux463 ± 55
Serine Synthesis from Glycine193 ± 28
Glycine Decarboxylation (via GCS)190 ± 41

Data presented as mean ± SEM.

Table 2: Serine and Glycine Metabolic Fluxes in Cancer Cells (HeLa)

Metabolic ProcessContribution to Input FluxReference
Serine Inputs
Serine Uptake71.2%
Serine Synthesis Pathway (SSP)24.0%
Other Sources (e.g., Protein Degradation)5.7%
Glycine Inputs
Glycine Uptake45.6%
Conversion from Serine45.1%
Other Sources9.4%

Table 3: Plasma Glycine Concentrations in Health and Disease

ConditionPlasma Glycine ConcentrationReference
Healthy Individuals200 - 300 µmol/L
Obesity and Type 2 DiabetesConsistently lower than healthy individuals
Coronary Artery DiseaseElevated levels associated with reduced risk

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for key experiments utilizing isotopically labeled glycine.

Protocol 1: In Vivo Quantification of Whole-Body Glycine Flux

This protocol is adapted from studies measuring amino acid kinetics in humans using stable isotope tracers.

1. Subject Preparation:

  • Subjects fast overnight prior to the infusion study.
  • Baseline blood and breath samples are collected.

2. Tracer Infusion:

  • A primed, constant intravenous infusion of [1,2-¹³C₂,¹⁵N]Glycine is administered. The priming dose helps to rapidly achieve isotopic steady state.
  • The infusion rate is typically in the range of 2-10 µmol·kg⁻¹·h⁻¹.

3. Sample Collection:

  • Blood samples are collected at regular intervals throughout the infusion period (e.g., every 30 minutes for 4-6 hours).
  • Breath samples are collected to measure the enrichment of ¹³CO₂ from glycine oxidation.

4. Sample Processing:

  • Plasma is separated from blood samples by centrifugation.
  • Plasma proteins are precipitated, and the supernatant containing free amino acids is collected.
  • Amino acids are derivatized for analysis by mass spectrometry.

5. Mass Spectrometry Analysis:

  • The isotopic enrichment of glycine and its metabolic products (e.g., serine) in plasma is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • The enrichment of ¹³CO₂ in expired air is measured using Isotope Ratio Mass Spectrometry (IRMS).

6. Data Analysis and Flux Calculation:

  • Glycine flux (rate of appearance) is calculated using the tracer dilution method at isotopic steady state.
  • The rate of glycine conversion to serine is determined by measuring the incorporation of the ¹³C and ¹⁵N labels into serine.
  • Glycine oxidation is calculated from the rate of ¹³CO₂ exhalation.

Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

This protocol outlines a typical SILAC experiment to compare protein expression between two cell populations using labeled glycine.

1. Adaptation Phase:

  • Two populations of cells are cultured in parallel.
  • One population is grown in "light" medium containing standard, unlabeled glycine.
  • The second population is grown in "heavy" medium where standard glycine is replaced with [¹³C₂,¹⁵N]Glycine.
  • Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid into the proteome.
  • A small aliquot of cells from the "heavy" culture is analyzed by mass spectrometry to confirm >95% incorporation.

2. Experimental Phase:

  • The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).
  • After the treatment period, the "light" and "heavy" cell populations are harvested.

3. Sample Preparation:

  • The two cell populations are mixed in a 1:1 ratio based on cell number or protein concentration.
  • The combined cell pellet is lysed, and proteins are extracted.
  • The protein mixture is digested into peptides using an enzyme such as trypsin.

4. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by high-resolution LC-MS/MS.

5. Data Analysis:

  • The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling.
  • The ratio of the peak intensities of the "heavy" and "light" peptide pairs is used to determine the relative abundance of each protein between the two experimental conditions.

Visualizing the Pathways and Workflows

To better understand the metabolic pathways involving glycine and the experimental procedures for its use as a tracer, the following diagrams have been generated using Graphviz.

Glycine_Cleavage_System cluster_mitochondrion Mitochondrial Matrix Glycine Glycine (¹³C₂, ¹⁵N, d₂) P_protein P-protein (GLDC) Glycine->P_protein H_protein H-protein (GCSH) P_protein->H_protein Aminomethyl group transfer T_protein T-protein (AMT) H_protein->T_protein L_protein L-protein (DLD) H_protein->L_protein Reduced H-protein CO2 CO₂ (¹³C) H_protein->CO2 Methylene_THF 5,10-Methylene-THF (¹³C) T_protein->Methylene_THF NH3 NH₃ (¹⁵N) T_protein->NH3 L_protein->H_protein Oxidized H-protein NADH NADH L_protein->NADH THF Tetrahydrofolate (THF) THF->T_protein NAD NAD⁺ NAD->L_protein

Caption: The Glycine Cleavage System (GCS) pathway.

One_Carbon_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Glycine_cyto->Serine_cyto SHMT1 THF_cyto THF Methylene_THF_cyto 5,10-Methylene-THF THF_cyto->Methylene_THF_cyto from Serine Methylene_THF_cyto->THF_cyto to Glycine Purine_synthesis Purine Synthesis Methylene_THF_cyto->Purine_synthesis Thymidylate_synthesis Thymidylate Synthesis Methylene_THF_cyto->Thymidylate_synthesis Serine_mito Serine Glycine_mito Glycine (¹³C₂, ¹⁵N, d₂) Serine_mito->Glycine_mito SHMT2 Glycine_mito->Serine_mito SHMT2 GCS Glycine Cleavage System (GCS) Glycine_mito->GCS Methylene_THF_mito 5,10-Methylene-THF (¹³C) GCS->Methylene_THF_mito Formate Formate (¹³C) Methylene_THF_mito->Formate Formate->Methylene_THF_cyto Export

Caption: Serine-Glycine One-Carbon Metabolism.

SILAC_Workflow cluster_adaptation Adaptation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Light_Culture Cell Culture 1 (Light Medium with Unlabeled Glycine) Treatment_Light Control Treatment Light_Culture->Treatment_Light Heavy_Culture Cell Culture 2 (Heavy Medium with [¹³C₂,¹⁵N]Glycine) Treatment_Heavy Experimental Treatment Heavy_Culture->Treatment_Heavy Mix_Cells Mix Cells 1:1 Treatment_Light->Mix_Cells Treatment_Heavy->Mix_Cells Lysis Cell Lysis & Protein Extraction Mix_Cells->Lysis Digestion Protein Digestion (e.g., Trypsin) Lysis->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis: Quantify Heavy/Light Peptide Ratios LC_MSMS->Data_Analysis

References

An In-depth Technical Guide to the Physical Properties of Glycine-13C2,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of the isotopically labeled amino acid, Glycine-13C2,15N,d2. This stable isotope-labeled compound is a crucial tool in a variety of research applications, including metabolic studies, protein structure determination, and as an internal standard in mass spectrometry. This document details its physical characteristics, experimental protocols for their determination, and its role in metabolic pathways and experimental workflows.

Core Physical and Chemical Properties

This compound is a non-essential amino acid that has been artificially enriched with stable isotopes. Specifically, both carbon atoms are replaced with carbon-13 (¹³C), the nitrogen atom with nitrogen-15 (¹⁵N), and the two hydrogen atoms on the α-carbon are replaced with deuterium (²H or D). This labeling provides a distinct mass shift and unique nuclear magnetic resonance properties, making it an invaluable tracer in biological systems.

PropertyValueReference
Molecular Formula ¹³C₂H₃²H₂¹⁵NO₂[1][2]
Linear Formula ¹⁵N H₂¹³C D₂¹³C OOH[2]
Molecular Weight 80.06 g/mol [1][2]
Physical Form Solid
Melting Point 240 °C (with decomposition)
Isotopic Purity ¹³C: ≥99 atom %, ¹⁵N: ≥98 atom %, D: ≥98 atom %

Solubility Data

The solubility of this compound is expected to be very similar to that of unlabeled glycine. Isotopic substitution does not significantly alter the intermolecular forces that govern solubility.

SolventSolubility ( g/100 mL at 25°C)Reference
Water ~25.0
Ethanol Low
DMSO < 0.05

Spectral Data

The isotopic labeling of this compound results in characteristic changes in its mass and NMR spectra, which are fundamental to its application as a tracer.

  • Mass Spectrometry: In a mass spectrum, this compound will exhibit a mass-to-charge ratio (m/z) that is 5 units higher than unlabeled glycine (unlabeled MW = 75.07 g/mol ). This significant mass shift allows for clear differentiation from its endogenous counterpart in biological samples.

  • NMR Spectroscopy:

    • ¹H NMR: Due to the substitution of the α-hydrogens with deuterium, the corresponding proton signals will be absent in the ¹H NMR spectrum.

    • ¹³C NMR: Both carbon signals will be present and will show coupling to the ¹⁵N nucleus (J-coupling), providing structural information. The chemical shifts will be similar to unlabeled glycine, which are approximately 42.5 ppm for the α-carbon and 176.5 ppm for the carbonyl carbon.

    • ¹⁵N NMR: A single resonance will be observed for the ¹⁵N-labeled nitrogen, with its chemical shift providing information about its chemical environment.

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (sealed at one end)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount (2-3 mm in height).

  • Packing the Sample: Invert the tube and tap the sealed end on a hard surface to pack the solid at the bottom.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.

  • Decomposition: Note that this compound decomposes at its melting point, which may be observed as darkening or charring of the sample.

Solubility Determination (Gravimetric Method)

Principle: The solubility of a substance in a particular solvent at a specific temperature is the maximum amount of that substance that can be dissolved in a given amount of the solvent to form a saturated solution.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Micropipettes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed vial.

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for several hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed micropipette to avoid precipitation.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, dry vial.

    • Evaporate the solvent completely in a drying oven at a temperature below the decomposition point of glycine.

  • Mass Determination:

    • Once the solvent is fully evaporated, cool the vial in a desiccator and weigh it again.

    • The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in g/100 mL or other desired units.

NMR Sample Preparation for Metabolomics

Principle: Proper sample preparation is critical for obtaining high-quality NMR spectra for metabolomics studies. This involves extracting the metabolites of interest and preparing a solution with a suitable solvent and internal standard.

Apparatus and Reagents:

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Phosphate buffer

  • Internal standard (e.g., DSS or TSP)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction (from biological samples): If analyzing metabolites from cells or tissues, a suitable extraction method (e.g., methanol-chloroform-water extraction) must be employed to isolate the polar metabolites, including this compound.

  • Sample Reconstitution:

    • Dissolve the dried metabolite extract or a known weight of pure this compound in a precise volume of NMR buffer (e.g., phosphate buffer in D₂O, pH 7.4).

    • The buffer helps to maintain a stable pH, which is important as chemical shifts can be pH-dependent.

  • Addition of Internal Standard: Add a known concentration of an internal standard to the sample. The internal standard is used for chemical shift referencing (e.g., DSS at 0.0 ppm) and for quantification.

  • Transfer to NMR Tube: Transfer the final solution to an NMR tube.

  • Data Acquisition: Acquire the NMR spectrum using appropriate parameters for ¹H, ¹³C, or ¹⁵N detection.

Signaling Pathways and Experimental Workflows

The primary application of this compound is in tracing metabolic pathways. Below are diagrams illustrating a key metabolic pathway for glycine and a typical experimental workflow for metabolic flux analysis.

Glycine_Cleavage_System cluster_mitochondrion Mitochondrial Matrix Glycine Glycine-¹³C₂,¹⁵N,d₂ P_protein P-protein (GLDC) Glycine->P_protein ¹³CO₂ + ¹⁵NH₃ H_protein H-protein (GCSH) P_protein->H_protein ¹³C-aminomethyl group T_protein T-protein (AMT) H_protein->T_protein L_protein L-protein (DLD) H_protein->L_protein Reduced Lipoamide T_protein->H_protein Methylene-THF-¹³C Methylene_THF Methylene_THF T_protein->Methylene_THF transfers ¹³C L_protein->H_protein Oxidized Lipoamide NADH NADH L_protein->NADH THF THF THF->T_protein NAD NAD NAD->L_protein

Glycine Cleavage System Pathway

The Glycine Cleavage System (GCS) is a key mitochondrial enzyme complex responsible for glycine catabolism. By using this compound, researchers can trace the flow of the labeled carbon and nitrogen atoms through this pathway and into other metabolic routes, such as one-carbon metabolism.

Metabolic_Flux_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_output Output A Cell Culture with Glycine-¹³C₂,¹⁵N,d₂ B Metabolite Extraction A->B C LC-MS or NMR Analysis B->C D Isotopologue Distribution Analysis C->D F Flux Calculation D->F E Metabolic Model Construction E->F G Metabolic Flux Map F->G

Metabolic Flux Analysis Workflow

Metabolic Flux Analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions in a biological system. The workflow involves introducing a stable isotope-labeled substrate, such as this compound, into a cell culture, followed by the analysis of the isotopic enrichment in downstream metabolites. This data is then used in conjunction with a metabolic model to calculate the intracellular fluxes.

References

Glycine-13C2,15N,d2 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isotopically Labeled Glycine: Glycine-¹³C₂,¹⁵N,d₂

This guide provides a detailed overview of the molecular formula and weight of the isotopically labeled amino acid, Glycine-¹³C₂,¹⁵N,d₂. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for various applications, including metabolic studies, protein quantification, and as internal standards in mass spectrometry.

Glycine, the simplest proteinogenic amino acid, has a standard molecular formula of C₂H₅NO₂.[1][2] Isotopic labeling involves the substitution of one or more of its constituent atoms with their heavier, stable isotopes. The specific variant, Glycine-¹³C₂,¹⁵N,d₂, is a powerful tool in analytical and biomedical research due to its distinct mass shift compared to its natural counterpart.

Molecular Formula and Structure

The molecular formula for standard glycine is C₂H₅NO₂. In the case of Glycine-¹³C₂,¹⁵N,d₂, the formula is written to reflect the specific isotopes used:

  • [¹³C]₂H₃[¹⁵N]O₂[²H]₂ or [¹³C]₂[¹H]₃[¹⁵N]O₂[²H]₂

This formula indicates that both carbon atoms are the carbon-13 isotope, the nitrogen atom is the nitrogen-15 isotope, and two of the five hydrogen atoms are deuterium (²H). The remaining three hydrogen atoms are the common protium isotope (¹H), and the two oxygen atoms are the most abundant oxygen-16 isotope.

Molecular Weight Calculation

The molecular weight of an isotopically labeled compound is calculated by summing the precise masses of its constituent isotopes. The standard molecular weight of glycine is approximately 75.067 g/mol .[2] The calculation for the labeled variant is detailed below.

Experimental Protocols: Mass Determination

The precise atomic masses of the stable isotopes used for this calculation are determined by high-resolution mass spectrometry. These values are internationally recognized and provide the basis for accurate molecular weight calculations of labeled compounds.

  • Carbon-13 (¹³C): The isotopic mass is 13.003354835 Da.[3]

  • Nitrogen-15 (¹⁵N): The isotopic mass is 15.0001088983 Da.[4]

  • Deuterium (²H): The isotopic mass is 2.014101777844 Da.

  • Protium (¹H): The isotopic mass is 1.007825031898 Da.

  • Oxygen-16 (¹⁶O): The isotopic mass is 15.994914619 Da.

The molecular weight of Glycine-¹³C₂,¹⁵N,d₂ is calculated as follows:

(2 * Mass of ¹³C) + (1 * Mass of ¹⁵N) + (2 * Mass of ²H) + (3 * Mass of ¹H) + (2 * Mass of ¹⁶O) = (2 * 13.003354835) + (1 * 15.0001088983) + (2 * 2.014101777844) + (3 * 1.007825031898) + (2 * 15.994914619) = 26.00670967 + 15.0001088983 + 4.028203555688 + 3.023475095694 + 31.989829238 = 80.048326457682 Da

Data Presentation: Summary Table

The following table summarizes the molecular formula and weight of standard glycine and its isotopically labeled form for direct comparison.

CompoundMolecular FormulaMolar Mass ( g/mol )Monoisotopic Mass (Da)
Glycine (Standard)C₂H₅NO₂75.06775.0320284
Glycine-¹³C₂,¹⁵N,d₂[¹³C]₂H₃[¹⁵N]O₂[²H]₂80.08380.0483265

Visualization of Isotopic Labeling

The following diagram illustrates the logical relationship between standard glycine and its isotopically labeled derivative, highlighting the specific elemental substitutions.

G cluster_0 Standard Glycine cluster_1 Isotopically Labeled Glycine Glycine Glycine (C₂H₅NO₂) C 2 x Carbon-12 Glycine->C H 5 x Hydrogen-1 Glycine->H N 1 x Nitrogen-14 Glycine->N O 2 x Oxygen-16 Glycine->O Glycine_Labeled Glycine-¹³C₂,¹⁵N,d₂ ([¹³C]₂H₃[¹⁵N]O₂[²H]₂) Glycine->Glycine_Labeled Isotopic Substitution C13 2 x Carbon-13 Glycine_Labeled->C13 H_mix 3 x Hydrogen-1 2 x Deuterium (²H) Glycine_Labeled->H_mix N15 1 x Nitrogen-15 Glycine_Labeled->N15 O16 2 x Oxygen-16 Glycine_Labeled->O16

Isotopic substitution workflow for creating labeled glycine.

References

Isotopic Purity of Glycine-13C2,15N,d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Glycine-13C2,15N,d2, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines the quantitative specifications of this compound, details the experimental protocols used to verify its isotopic enrichment, and illustrates its application in key biological pathways.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is a critical parameter for ensuring the accuracy and reliability of experimental results. The data presented below is a summary of typical specifications from commercial suppliers. It is important to always refer to the certificate of analysis provided with a specific batch for precise values.

Parameter Specification Supplier Example
Isotopic Enrichment
13C≥ 99 atom %Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2]
15N≥ 98 atom %Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2]
Deuterium (d)≥ 98 atom %Cambridge Isotope Laboratories, Inc.[1], Eurisotop
Chemical Purity ≥ 98%Cambridge Isotope Laboratories, Inc.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment and purity of this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

Mass spectrometry is a fundamental technique for determining the isotopic enrichment of labeled compounds by measuring the mass-to-charge ratio of ions.

Methodology:

  • Sample Preparation:

    • A known quantity of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the glycine is often derivatized to increase its volatility. A common derivatization procedure involves esterification followed by trifluoroacetylation.

  • Instrumentation:

    • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used to resolve the isotopologues.

    • The sample is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) or Electron Ionization (EI) for GC-MS.

  • Data Acquisition:

    • The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion of glycine.

    • The instrument is calibrated using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • The acquired mass spectrum will show a cluster of peaks corresponding to the different isotopologues of glycine.

    • The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak.

    • The isotopic enrichment is calculated by comparing the intensity of the fully labeled molecule (M+5) to the sum of intensities of all isotopologues.

    • Corrections for the natural abundance of isotopes (e.g., 13C, 15N, 2H) in the unlabeled portion of the molecule must be applied for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess the overall purity of the compound.

Methodology:

  • Sample Preparation:

    • A few milligrams of this compound are dissolved in a deuterated solvent, typically deuterium oxide (D₂O).

    • A known internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), may be added for chemical shift referencing and quantification.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition:

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Due to the deuteration at the α-carbon, the corresponding proton signal will be absent or significantly reduced, confirming the high level of deuteration.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The presence of two strong signals corresponding to the carboxyl and α-carbon, and the absence of significant signals at the natural abundance chemical shifts, confirms the high 13C enrichment. The coupling between the two 13C nuclei can also be observed.

    • ¹⁵N NMR: A one-dimensional ¹⁵N NMR spectrum can be acquired to confirm the enrichment of the nitrogen atom.

  • Data Analysis:

    • The isotopic purity is determined by integrating the signals of the labeled species and comparing them to any residual signals from unlabeled or partially labeled molecules.

    • The chemical shifts and coupling patterns are compared to reference spectra to confirm the chemical identity and structure of the glycine molecule.

Applications and Experimental Workflows

This compound is a valuable tracer for metabolic research, particularly in studies of one-carbon metabolism and protein turnover.

Metabolic Flux Analysis of the Glycine Cleavage System

The glycine cleavage system (GCS) is a mitochondrial enzyme complex that plays a central role in one-carbon metabolism. By using this compound as a tracer, researchers can follow the metabolic fate of each labeled atom through the pathway.

Glycine_Cleavage_System cluster_GCS Glycine Cleavage System (GCS) Glycine Glycine-¹³C₂,¹⁵N,d₂ P_protein P-protein (Glycine dehydrogenase) Glycine->P_protein Enters Mitochondrion Mitochondrion Mitochondrion H_protein H-protein P_protein->H_protein Transfers aminomethyl group (-¹³CD₂-¹⁵NH₂) CO2 ¹³CO₂ P_protein->CO2 Decarboxylation of C1 T_protein T-protein (Aminomethyltransferase) T_protein->H_protein Regenerates H-protein NH4 ¹⁵NH₄⁺ T_protein->NH4 Releases Ammonia Methylene_THF 5,10-Methylene-¹³C-THF T_protein->Methylene_THF Transfers ¹³C-methylene group H_protein->T_protein L_protein L-protein (Dihydrolipoamide dehydrogenase) H_protein->L_protein L_protein->H_protein Oxidizes H-protein NADH NADH L_protein->NADH THF THF THF->T_protein One_Carbon_Metabolism One-Carbon Metabolism (e.g., Serine, Purine Synthesis) Methylene_THF->One_Carbon_Metabolism NAD NAD⁺ NAD->L_protein

Glycine Cleavage System Metabolic Pathway
Protein Turnover Analysis

Stable isotope-labeled amino acids are widely used to measure the rates of protein synthesis and degradation. This compound can serve as a tracer in these studies.

Protein_Turnover_Workflow Start Start: Introduce Glycine-¹³C₂,¹⁵N,d₂ to System (e.g., cell culture, in vivo) Incorporation Incorporation into Amino Acid Pool Start->Incorporation Synthesis Protein Synthesis Incorporation->Synthesis Labeled_Protein Labeled Protein Population Synthesis->Labeled_Protein Time_Course Time Course Sampling Labeled_Protein->Time_Course Extraction Protein Extraction and Digestion Time_Course->Extraction MS_Analysis LC-MS/MS Analysis Extraction->MS_Analysis Data_Analysis Data Analysis: Quantify Labeled vs. Unlabeled Peptides MS_Analysis->Data_Analysis Turnover_Rate Calculate Protein Turnover Rate Data_Analysis->Turnover_Rate

References

A Technical Guide to Glycine-13C2,15N,d2: Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycine-13C2,15N,d2, a stable isotope-labeled amino acid crucial for a range of applications in modern scientific research. This document details its chemical properties, supplier information, and provides comprehensive experimental protocols for its use in metabolic analysis, proteomics, and nuclear magnetic resonance (NMR) spectroscopy.

Compound Data and Supplier Information

This compound is a non-essential amino acid where the two carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), the nitrogen atom is replaced with Nitrogen-15 (¹⁵N), and two hydrogen atoms on the α-carbon are replaced with Deuterium (²H or D). This extensive labeling makes it a powerful tool for tracing glycine metabolism and incorporation into biomolecules with high precision and sensitivity.

Table 1: Quantitative Data for this compound

PropertyValueSource
CAS Number 1984075-49-1[1][2][3][4]
Molecular Formula ¹³C₂H₂²H₂¹⁵NO₂[1]
Molecular Weight 80.06 g/mol
Isotopic Purity (¹³C) ≥99 atom %
Isotopic Purity (¹⁵N) ≥98 atom %
Isotopic Purity (²H) ≥98 atom %
Chemical Purity ≥98%
Appearance Solid
Storage Temperature Room temperature, away from light and moisture

Table 2: Supplier Information for this compound and Related Isotopologues

SupplierProduct NameCatalog Number (Example)
Cambridge Isotope Laboratories, Inc. Glycine (¹³C₂, 97-99%; 2,2-D₂, 97-99%; ¹⁵N, 97-99%)CDNLM-6799
Sigma-Aldrich Glycine-¹³C₂,¹⁵N,2,2-d₂749974
Eurisotop GLYCINE (13C2, 97-99% 2,2-D2, 97-99% 15N, 97-99%)CDNLM-6799-PK
MedChemExpress Glycine-¹³C₂,¹⁵N,d₂HY-13897S

A related compound, Glycine-¹³C₂,¹⁵N (CAS Number: 211057-02-2), is also available from suppliers like Cambridge Isotope Laboratories, Sigma-Aldrich, and Clearsynth.

Key Applications and Experimental Protocols

This compound is a versatile tool employed in a variety of research fields. Its primary applications lie in metabolic flux analysis (MFA), quantitative proteomics, and structural biology studies using NMR.

Metabolic Flux Analysis (MFA)

Stable isotope tracers are fundamental to MFA, allowing researchers to map the flow of atoms through metabolic pathways. Glycine, being a central metabolite, is involved in numerous pathways, including serine biosynthesis, the folate cycle, and purine synthesis.

Experimental Protocol: ¹³C and ¹⁵N-based Metabolic Flux Analysis in Cell Culture

This protocol is a generalized procedure that can be adapted for using this compound to trace metabolic pathways.

  • Cell Culture and Media Preparation:

    • Culture cells of interest to a desired confluency in standard growth medium.

    • Prepare an experimental medium where standard glycine is replaced with this compound at a known concentration. Other labeled substrates, such as ¹³C-glucose, can also be included depending on the pathways of interest.

  • Isotopic Labeling:

    • Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

    • Introduce the experimental medium containing this compound.

    • Incubate the cells for a predetermined time to allow for the incorporation of the labeled glycine into intracellular metabolites. The time required to reach isotopic steady state will vary depending on the cell type and the specific metabolic pathways being investigated.

  • Metabolite Extraction:

    • After the incubation period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.

    • Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.

    • Collect the cell extract and centrifuge to pellet any debris. The supernatant contains the intracellular metabolites.

  • Sample Analysis by Mass Spectrometry (MS):

    • Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

    • The mass isotopomer distributions (MIDs) of key metabolites are determined by measuring the relative abundances of their different isotopically labeled forms.

  • Data Analysis and Flux Calculation:

    • Correct the raw MS data for the natural abundance of isotopes.

    • Use metabolic modeling software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This allows for the calculation of intracellular reaction rates (fluxes).

Metabolic_Flux_Analysis_Workflow A Cell Culture B Isotopic Labeling (this compound) A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Analysis (Mass Isotopomer Distributions) D->E F Flux Calculation E->F

Caption: Workflow for Metabolic Flux Analysis using stable isotope labeling.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. While arginine and lysine are most commonly used, labeled glycine can also be employed to study protein turnover and relative protein abundance.

Experimental Protocol: SILAC using Labeled Glycine

This is a general SILAC protocol that can be adapted for use with this compound.

  • Cell Culture and Labeling:

    • Culture two populations of cells. One population is grown in a "light" medium containing unlabeled glycine, while the other is grown in a "heavy" medium where the natural glycine is replaced with this compound.

    • Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.

  • Sample Preparation:

    • After applying the desired experimental conditions to the cell populations, harvest the cells.

    • Combine equal amounts of protein from the "light" and "heavy" cell populations.

  • Protein Digestion:

    • Denature the proteins, reduce the disulfide bonds with a reducing agent like dithiothreitol (DTT), and alkylate the cysteine residues with iodoacetamide.

    • Digest the protein mixture into peptides using a protease such as trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Peptides from the "heavy" and "light" samples will appear as pairs of peaks separated by a specific mass difference corresponding to the mass of the isotopic labels.

    • The ratio of the intensities of these paired peaks provides a quantitative measure of the relative abundance of the protein in the two samples.

SILAC_Workflow cluster_0 Cell Population 1 cluster_1 Cell Population 2 A1 Light Medium (Unlabeled Glycine) B1 Experimental Condition 1 A1->B1 C1 Cell Lysis B1->C1 D Combine Equal Protein Amounts C1->D A2 Heavy Medium (this compound) B2 Experimental Condition 2 A2->B2 C2 Cell Lysis B2->C2 C2->D E Protein Digestion D->E F LC-MS/MS Analysis E->F G Quantitative Proteomics Data F->G

Caption: General workflow for a SILAC quantitative proteomics experiment.

NMR Spectroscopy

Isotopically labeled amino acids are essential for protein structure and dynamics studies by NMR spectroscopy. The presence of ¹³C and ¹⁵N allows for the use of heteronuclear NMR experiments, which are crucial for resonance assignment and structural analysis of proteins. Deuteration helps to reduce signal overlap and line broadening in the spectra of larger proteins.

Experimental Protocol: Protein Expression and Purification for NMR Analysis

  • Protein Expression:

    • Express the protein of interest in a suitable expression system (e.g., E. coli).

    • Grow the cells in a minimal medium where the sole nitrogen source is ¹⁵NH₄Cl and the primary carbon source is ¹³C-glucose. To specifically label glycine residues, supplement the medium with this compound.

  • Protein Purification:

    • Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • NMR Sample Preparation:

    • Exchange the purified protein into a suitable NMR buffer.

    • Concentrate the protein to the desired concentration for NMR experiments.

  • NMR Data Acquisition and Analysis:

    • Acquire a series of multidimensional NMR experiments (e.g., ¹H-¹⁵N HSQC, HNCA, HN(CO)CA) to assign the chemical shifts of the protein backbone and side chains.

    • Use the assigned chemical shifts and other NMR parameters (e.g., NOEs, residual dipolar couplings) to determine the three-dimensional structure and study the dynamics of the protein.

Signaling Pathways Involving Glycine

Glycine is not only a building block of proteins but also an important signaling molecule in the central nervous system (CNS), where it acts as an inhibitory neurotransmitter. It can also function as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, an excitatory glutamatergic receptor.

Glycine_Signaling cluster_Inhibitory Inhibitory Synapse cluster_Excitatory Excitatory Synapse GlyR Glycine Receptor (Ion Channel) Cl_Influx Cl- Influx GlyR->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition NMDAR NMDA Receptor Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Glutamate Glutamate Glutamate->NMDAR Excitation Neuronal Excitation Ca_Influx->Excitation Glycine_coagonist Glycine (Co-agonist) Glycine_coagonist->NMDAR Glycine_coagonist->NMDAR Glycine_neurotransmitter Glycine (Neurotransmitter) Glycine_neurotransmitter->GlyR

Caption: Dual role of glycine in neuronal signaling pathways.

This technical guide provides a foundational understanding of the applications of this compound in scientific research. The detailed protocols and diagrams are intended to assist researchers in designing and implementing experiments that leverage the power of stable isotope labeling.

References

Applications of Stable Isotope-Labeled Glycine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled glycine has emerged as a powerful and versatile tool in a wide array of scientific disciplines. Its application spans from fundamental metabolic research and clinical diagnostics to the forefront of drug development. This technical guide provides a comprehensive overview of the core applications of stable isotope-labeled glycine, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Metabolic Research: Elucidating Glycine's Central Role

Glycine, the simplest amino acid, is a crucial building block for proteins and a key intermediate in numerous metabolic pathways. Stable isotope-labeled versions of glycine, such as ¹³C- and ¹⁵N-labeled glycine, allow researchers to trace its metabolic fate in vivo and in vitro, providing invaluable insights into cellular and whole-body metabolism.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system.[1][2] By introducing a ¹³C-labeled substrate like glycine and measuring the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through various metabolic pathways.

Experimental Protocol: ¹³C-Metabolic Flux Analysis with Labeled Glycine

  • Cell Culture and Labeling:

    • Culture cells of interest in a defined medium.

    • Replace the standard medium with a medium containing a known concentration of ¹³C-labeled glycine (e.g., [U-¹³C]-glycine or [1,2-¹³C₂]-glycine).

    • Incubate the cells for a sufficient period to achieve isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant. This typically requires several cell doubling times.[3]

  • Metabolite Extraction:

    • Quench metabolic activity rapidly by, for example, washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Harvest the cell extracts containing the labeled metabolites.

  • Sample Preparation and Analysis:

    • Prepare the extracts for analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. For GC-MS analysis, derivatization is often required to increase the volatility of the amino acids.[4][5] Common derivatization methods include silylation (e.g., using MTBSTFA) or acylation.

    • Analyze the samples to determine the mass isotopomer distribution of glycine and other relevant metabolites. High-resolution mass spectrometry is often employed for this purpose.

  • Data Analysis and Flux Calculation:

    • Use specialized software to correct for the natural abundance of stable isotopes.

    • Input the measured mass isotopomer distributions and other physiological data (e.g., substrate uptake and product secretion rates) into a metabolic model.

    • Employ computational algorithms to estimate the intracellular metabolic fluxes that best explain the observed labeling patterns.

Logical Relationship: ¹³C-Metabolic Flux Analysis Workflow

MFA_Workflow cluster_Experimental Experimental Phase cluster_Computational Computational Phase CellCulture Cell Culture in Standard Medium Labeling Switch to Medium with ¹³C-Labeled Glycine CellCulture->Labeling Isotopic Labeling MetaboliteExtraction Quench Metabolism & Extract Metabolites Labeling->MetaboliteExtraction Achieve Isotopic Steady-State SamplePrep Sample Preparation (e.g., Derivatization) MetaboliteExtraction->SamplePrep MS_Analysis Mass Spectrometry Analysis (GC-MS/LC-MS) SamplePrep->MS_Analysis DataProcessing Data Processing & Isotope Correction MS_Analysis->DataProcessing FluxCalculation Metabolic Flux Calculation DataProcessing->FluxCalculation Mass Isotopomer Distributions ModelInterpretation Model Interpretation & Biological Insights FluxCalculation->ModelInterpretation

A typical workflow for ¹³C-Metabolic Flux Analysis.
Protein Turnover Studies

Stable isotope-labeled glycine, particularly ¹⁵N-glycine, is extensively used to measure whole-body and tissue-specific protein synthesis and breakdown rates. These studies are crucial for understanding protein metabolism in various physiological and pathological states.

Experimental Protocol: ¹⁵N-Glycine Infusion for Whole-Body Protein Turnover

  • Subject Preparation:

    • Subjects are typically studied in a post-absorptive state (overnight fast).

    • A baseline urine sample is collected.

  • Tracer Administration:

    • A priming dose of ¹⁵N-glycine is administered intravenously to rapidly achieve isotopic steady-state in the precursor pool.

    • This is followed by a constant intravenous infusion of ¹⁵N-glycine for a defined period (e.g., 6-24 hours). The infusion rate is typically in the range of 2-8 mg of ¹⁵N-glycine per hour for a rat model.

  • Sample Collection:

    • Urine samples are collected at regular intervals throughout the infusion period.

    • Blood samples may also be collected to measure the isotopic enrichment of free glycine in the plasma.

  • Sample Analysis:

    • The ¹⁵N enrichment in urinary end products, such as urea and ammonia, is measured using isotope ratio mass spectrometry (IRMS) or gas chromatography-mass spectrometry (GC-MS).

  • Calculation of Protein Turnover:

    • Whole-body protein synthesis and breakdown rates are calculated using compartmental models that relate the isotopic enrichment of the end products to the flux of nitrogen through the metabolic pool. The method of Picou and Taylor-Roberts is a commonly used approach.

Quantitative Data: Glycine Flux and Protein Turnover Rates

ParameterConditionValueReference
Whole-Body Glycine FluxFed State (Humans)463 ± 55 µmol/kg/h
Fasting State (Humans)~240 µmol/kg/h
Glycine DecarboxylationFed State (Humans)190 ± 41 µmol/kg/h
Glycine to Serine ConversionFed State (Humans)193 ± 28 µmol/kg/h
Whole-Body Protein SynthesisPost-thoracic surgery (Children)5.8 (3.8-6.7) g/kg/day (urea end-product)
Post-thoracic surgery (Children)7.1 (5.5-9) g/kg/day (ammonia end-product)

Clinical Diagnostics: A Non-Invasive Window into Disease

Stable isotope-labeled glycine has proven to be a valuable tool in the non-invasive diagnosis of certain metabolic disorders.

Glycine Encephalopathy (Non-Ketotic Hyperglycinemia)

Glycine encephalopathy is an inborn error of metabolism caused by a deficiency in the glycine cleavage system (GCS), the primary enzyme complex responsible for glycine degradation. This leads to the accumulation of glycine in the brain and other tissues, resulting in severe neurological symptoms.

The ¹³C-glycine breath test is a non-invasive method to assess GCS activity. In this test, individuals are given [1-¹³C]-glycine. A deficient GCS results in a significantly lower exhalation of ¹³CO₂ compared to healthy individuals.

Experimental Protocol: ¹³C-Glycine Breath Test

  • Patient Preparation:

    • The patient should be in a fasting state.

    • Baseline breath samples are collected to determine the natural ¹³CO₂/¹²CO₂ ratio.

  • Substrate Administration:

    • A weight-based dose of [1-¹³C]-glycine is administered orally.

  • Breath Sample Collection:

    • Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for a period of 2-4 hours. Samples can be collected in specialized bags or tubes.

  • Sample Analysis:

    • The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive isotope-selective infrared spectrometry (NDIRS).

  • Data Interpretation:

    • The rate of ¹³CO₂ exhalation is calculated and compared to reference values from healthy individuals. A significantly reduced rate of ¹³CO₂ production is indicative of deficient GCS activity and is a strong indicator of glycine encephalopathy.

Signaling Pathway: Glycine Cleavage System

GCS_Pathway cluster_GCS Glycine Cleavage System (GCS) Glycine Glycine P_protein P-protein (GLDC) Glycine->P_protein Decarboxylation CO2 CO₂ NH4 NH₄⁺ Methylene_THF 5,10-Methylene-THF THF Tetrahydrofolate (THF) T_protein T-protein (AMT) THF->T_protein NAD NAD⁺ L_protein L-protein (DLD) NAD->L_protein NADH NADH P_protein->CO2 P_protein->T_protein Aminomethyl transfer T_protein->NH4 T_protein->Methylene_THF H_protein H-protein (GCSH) L_protein->NADH L_protein->H_protein Regeneration

The Glycine Cleavage System (GCS) pathway.

Drug Development: From Proteomics to ADME Studies

Stable isotope-labeled glycine is increasingly being utilized in various stages of the drug development process, from early-stage discovery to preclinical and clinical studies.

Quantitative Proteomics (SILAC)

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics. While arginine and lysine are the most commonly used amino acids in SILAC, labeled glycine can also be employed, particularly in studies focused on specific protein classes or metabolic pathways where glycine is abundant.

Experimental Protocol: SILAC using Labeled Glycine

  • Cell Culture and Labeling:

    • Culture two populations of cells. One population is grown in a "light" medium containing unlabeled glycine, while the other is grown in a "heavy" medium containing a stable isotope-labeled glycine (e.g., ¹³C₆,¹⁵N₂-glycine).

    • Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment:

    • The two cell populations can be subjected to different experimental conditions (e.g., treatment with a drug candidate vs. a vehicle control).

  • Sample Pooling and Protein Extraction:

    • The "light" and "heavy" cell populations are combined in a 1:1 ratio.

    • Proteins are extracted from the pooled cell lysate.

  • Protein Digestion and Mass Spectrometry:

    • The protein mixture is digested into peptides, typically using trypsin.

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Experimental Workflow: SILAC for Quantitative Proteomics

SILAC_Workflow cluster_CellCulture Cell Culture & Labeling cluster_Experiment Experimental Treatment cluster_Analysis Analysis LightCulture Culture in 'Light' Medium (Unlabeled Glycine) Control Control Treatment LightCulture->Control HeavyCulture Culture in 'Heavy' Medium (Labeled Glycine) Drug Drug Treatment HeavyCulture->Drug Pooling Combine Cell Populations (1:1) Control->Pooling Drug->Pooling Digestion Protein Extraction & Trypsin Digestion Pooling->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Protein Quantification LC_MS->Quantification

A typical workflow for a SILAC experiment.
ADME (Absorption, Distribution, Metabolism, and Excretion) Studies

Stable isotope-labeled compounds, including glycine, are valuable in preclinical and clinical ADME studies. While radiolabeled compounds are traditionally used, stable isotopes offer a safer alternative for human studies. By administering a drug candidate labeled with a stable isotope, researchers can trace its absorption, distribution to various tissues, metabolic transformation, and routes of excretion. While not a direct application of labeled glycine itself, understanding the principles of using labeled small molecules is crucial. Glycine can be used as a tracer to study the effects of a drug on amino acid metabolism.

Assessing Drug-Induced Liver Injury

Studies have shown that glycine can have a protective effect against alcohol-induced liver injury. Stable isotope-labeled glycine can be used to investigate the mechanisms of drug-induced liver injury (DILI) and to evaluate the efficacy of potential therapeutic agents. By tracing the metabolism of glycine in the presence of a hepatotoxic drug, researchers can identify alterations in key metabolic pathways, such as glutathione synthesis, which is crucial for detoxification.

Signaling Pathways Involving Glycine

Glycine is a key player in one-carbon metabolism, a network of interconnected pathways that are essential for the synthesis of nucleotides, amino acids, and other macromolecules.

Signaling Pathway: Serine-Glycine One-Carbon Metabolism

One_Carbon_Metabolism Serine Serine Glycine Glycine Serine->Glycine SHMT Glycine->Serine SHMT THF Tetrahydrofolate (THF) Methylene_THF 5,10-Methylene-THF THF->Methylene_THF from Serine Methylene_THF->THF to Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Formyl_THF 10-Formyl-THF Methylene_THF->Formyl_THF Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth Methionine_Cycle Methionine Cycle Methyl_THF->Methionine_Cycle Purine_Synth Purine Synthesis Formyl_THF->Purine_Synth

The central role of glycine in one-carbon metabolism.

Conclusion

Stable isotope-labeled glycine is an indispensable tool for researchers, scientists, and drug development professionals. Its versatility allows for the detailed investigation of fundamental metabolic processes, the non-invasive diagnosis of diseases, and the advancement of new therapeutic strategies. The continued development of analytical techniques and computational modeling will undoubtedly expand the applications of stable isotope-labeled glycine, further unraveling the complexities of biological systems.

References

The Role of Glycine-13C2,15N,d2 in Unraveling Metabolic Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamic nature of biochemical pathways. Among these, multi-labeled amino acids such as Glycine-13C2,15N,d2 have emerged as powerful probes for dissecting complex metabolic networks. This technical guide provides an in-depth overview of the application of this compound and other isotopically labeled glycine variants in metabolic studies, with a focus on one-carbon metabolism, the glycine cleavage system, and their implications in health and disease. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize these tracers in their own investigations.

Glycine, the structurally simplest amino acid, is a central node in cellular metabolism, contributing to the synthesis of proteins, purines, glutathione, and serving as a key source of one-carbon units. By introducing glycine molecules labeled with heavy isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (²H or d), researchers can trace the fate of these atoms as they are incorporated into various downstream metabolites. This allows for the precise quantification of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway—providing a dynamic view of cellular physiology that is unattainable through conventional metabolomics alone.

The use of multiply labeled glycine, such as this compound, offers distinct advantages. The presence of multiple heavy isotopes in a single tracer molecule allows for more robust tracking and differentiation of metabolic pathways, minimizing ambiguity in data interpretation. This is particularly crucial when studying interconnected pathways where metabolites can be derived from multiple sources.

Core Applications in Metabolic Research

The versatility of isotopically labeled glycine allows for its application in a wide range of metabolic studies, from fundamental cell biology to clinical research. Key applications include:

  • One-Carbon Metabolism and the Glycine Cleavage System (GCS): Labeled glycine is instrumental in studying the GCS, a mitochondrial enzyme complex that catabolizes glycine to produce a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH2-THF), CO2, and ammonia.[1][2] This one-carbon unit is vital for the synthesis of nucleotides (purines and thymidylate) and for the remethylation of homocysteine to methionine.[2] Tracing the labeled atoms from glycine into these downstream products allows for the quantification of GCS activity and its contribution to the one-carbon pool.[3]

  • Cancer Metabolism: Rapidly proliferating cancer cells exhibit altered metabolism, often characterized by an increased demand for glycine to support nucleotide synthesis and other biosynthetic processes.[4] Studies using labeled glycine have demonstrated that some cancer cells are highly dependent on extracellular glycine uptake and the mitochondrial glycine biosynthetic pathway for their proliferation. This reliance on glycine metabolism presents a potential therapeutic vulnerability that can be explored in drug development.

  • Obesity and Metabolic Diseases: Alterations in glycine metabolism have been consistently observed in obesity and type 2 diabetes, with lower circulating glycine levels being a common feature. Isotope tracing studies have revealed that this hypoglycinemia in obesity is associated with impaired de novo glycine synthesis. Understanding the kinetics of glycine metabolism in these conditions can provide insights into their pathophysiology and inform the development of novel therapeutic strategies.

  • Neurological Disorders: Glycine acts as a neurotransmitter in the central nervous system. Isotope tracing can be employed to study glycine metabolism and transport in the brain, which is relevant for understanding and developing treatments for neurological conditions where glycine signaling is dysregulated.

Quantitative Data on Glycine Metabolic Flux

The following tables summarize quantitative data on glycine metabolic fluxes from various studies, providing a comparative overview of glycine metabolism in different physiological and pathological states.

Metabolic Flux Parameter Condition Flux Rate (µmol/kg/h) Reference
Whole Body Glycine FluxHealthy (Fed State)463 ± 55
Glycine Decarboxylation (GCS activity)Healthy (Fed State)190 ± 41
Serine Synthesis from GlycineHealthy (Fed State)193 ± 28
Whole Body Glycine FluxHealthy (Post-absorptive State)~18 mg/kg/h
De Novo Glycine SynthesisHealthy (Post-absorptive State)12 to 15 mg/kg/h

Table 1: Glycine Metabolic Fluxes in Healthy Individuals. This table presents key glycine metabolic flux rates measured in healthy human subjects under different nutritional states. The data highlights the significant contribution of the glycine cleavage system to whole-body glycine turnover.

Metabolic Flux Parameter Healthy Weight Morbid Obesity Post-Bariatric Surgery Reference
Plasma Glycine (µmol/L)201 (172-227)163 (153-171)210 (191-243)
De Novo Glycine Synthesis (µmol/kg LBM/h)124 (103-159)86.2 (64.5-111)127 (98.3-133)
Glycine Oxidation (µmol/kg LBM/h)54.7 (48.4-64.9)41.9 (37.5-46.0)-

Table 2: Glycine Metabolism in Obesity. This table compares plasma glycine concentrations and metabolic flux rates between individuals with a healthy weight and those with morbid obesity, both before and after bariatric surgery. The data, presented as median (interquartile range), indicates a significant reduction in de novo glycine synthesis in individuals with obesity, which is reversed after surgery.

Cell Line Proliferation Rate Glycine CORE (fmol/cell/h) Reference
Various Cancer Cell LinesRapidly ProliferatingConsumption
Various Cancer Cell LinesSlowly ProliferatingRelease
HMEC (non-transformed)Rapidly Proliferating3.5 ± 0.8 (Release)
HBE (non-transformed)Rapidly Proliferating17.5 ± 3.2 (Release)
HUVEC (non-transformed)Rapidly Proliferating8.4 ± 1.4 (Release)
Lymphocytes (non-transformed)Rapidly Proliferating1.9 ± 0.3 (Release)

Table 3: Glycine Consumption and Release (CORE) in Cancer vs. Non-Transformed Cells. This table illustrates the differential glycine metabolism between rapidly and slowly proliferating cancer cells, as well as rapidly proliferating non-transformed cells. The data, presented as mean ± standard deviation, shows that rapid proliferation in cancer cells is specifically associated with glycine consumption.

Experimental Protocols

The successful implementation of stable isotope tracing studies with this compound requires meticulous attention to experimental design and execution. Below are detailed methodologies for key experimental stages.

In Vivo Primed-Constant Infusion Protocol

This protocol is designed to achieve a steady-state isotopic enrichment of glycine in the plasma, allowing for the calculation of whole-body metabolic fluxes.

  • Subject Preparation: Subjects should be studied in a post-absorptive state (e.g., after an overnight fast) to minimize the influence of dietary intake on metabolic measurements.

  • Catheter Placement: Two intravenous catheters are placed, one in each arm. One catheter is used for the infusion of the stable isotope tracer, and the other is used for blood sampling.

  • Tracer Preparation: A sterile solution of this compound is prepared in a saline solution at a known concentration. The priming dose and infusion rate are calculated based on the subject's body weight and the desired target plasma enrichment.

  • Priming Dose: A bolus injection (priming dose) of the tracer is administered to rapidly raise the plasma enrichment to the target steady-state level.

  • Constant Infusion: Immediately following the priming dose, a continuous infusion of the tracer is initiated and maintained at a constant rate for the duration of the study (typically 3-5 hours).

  • Sample Collection: Blood samples are collected at regular intervals before and during the infusion to monitor the isotopic enrichment of glycine and its metabolites in the plasma. Urine and breath samples (for ¹³CO₂ analysis) can also be collected to assess glycine oxidation.

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is critical for accurate and reproducible measurements of isotopic enrichment.

Plasma/Serum Sample Preparation:

  • Protein Precipitation: To remove proteins that can interfere with the analysis, a cold organic solvent (e.g., methanol, acetonitrile, or a mixture) is added to the plasma sample. The sample is vortexed and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant, containing the metabolites, is carefully collected and dried under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization (for GC-MS analysis): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the dried metabolite extract must be derivatized to increase its volatility and thermal stability. A common two-step derivatization procedure for amino acids involves:

    • Esterification: The carboxylic acid group is esterified, for example, by heating with butanol-acetyl chloride.

    • Acylation: The amino group is acylated, for instance, by reacting with trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Tissue Sample Preparation:

  • Flash Freezing: Immediately upon collection, tissue samples should be flash-frozen in liquid nitrogen to quench all metabolic activity.

  • Homogenization: The frozen tissue is homogenized in a cold extraction solvent (e.g., a methanol/water/chloroform mixture) to simultaneously extract metabolites and precipitate proteins and lipids.

  • Phase Separation: The homogenate is centrifuged to separate the polar (containing amino acids), non-polar, and protein/cell debris phases.

  • Drying and Derivatization: The polar phase is collected, dried, and derivatized as described for plasma samples if GC-MS analysis is intended.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a widely used technique for the analysis of amino acid isotopologues due to its high chromatographic resolution and sensitivity.

  • Injection: The derivatized sample is injected into the GC.

  • Separation: The different amino acid derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization and Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The abundance of different isotopologues (molecules of the same compound that differ only in their isotopic composition) of glycine and its downstream metabolites is determined by analyzing the mass spectra. This information is used to calculate isotopic enrichment and metabolic flux rates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is another powerful technique for analyzing labeled metabolites, often without the need for derivatization.

  • Injection and Separation: The metabolite extract is injected into the LC system, where compounds are separated based on their physicochemical properties (e.g., polarity).

  • Ionization: The eluting compounds are ionized, typically using electrospray ionization (ESI).

  • Tandem Mass Spectrometry: In the tandem mass spectrometer, a specific precursor ion (e.g., the molecular ion of glycine) is selected, fragmented, and the resulting product ions are detected. This provides high specificity and sensitivity for the quantification of the target metabolite and its isotopologues.

  • Data Analysis: Similar to GC-MS, the data is used to determine the abundance of different isotopologues and calculate metabolic fluxes.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of this compound.

Glycine_Cleavage_System cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Glycine Glycine (¹³C₂, ¹⁵N, d₂) GCS Glycine Cleavage System (GCS) Glycine->GCS Serine_mito Serine Glycine->Serine_mito SHMT2 mTHF_mito 5,10-CH₂-THF (¹³C, ¹⁵N) GCS->mTHF_mito CO2 ¹³CO₂ GCS->CO2 NH3 ¹⁵NH₃ GCS->NH3 THF_mito THF THF_mito->GCS mTHF_mito->THF_mito Serine Synthesis Formate Formate (¹³C) mTHF_mito->Formate Formate_cyto Formate (¹³C) Formate->Formate_cyto Export mTHF_cyto 5,10-CH₂-THF (¹³C) Formate_cyto->mTHF_cyto via 10-formyl-THF Purine_synthesis Purine Synthesis Formate_cyto->Purine_synthesis THF_cyto THF THF_cyto->mTHF_cyto dTMP dTMP (¹³C) mTHF_cyto->dTMP Methionine Methionine (¹³C) mTHF_cyto->Methionine via 5-methyl-THF Serine_cyto Serine mTHF_cyto->Serine_cyto SHMT1 dUMP dUMP dUMP->dTMP Purines Purines (¹³C, ¹⁵N) Purine_synthesis->Purines Homocysteine Homocysteine Homocysteine->Methionine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 Glycine_cyto->Purine_synthesis Experimental_Workflow cluster_InVivo In Vivo Experiment cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_DataAnalysis Data Analysis Tracer_Infusion Primed-Constant Infusion of Glycine-¹³C₂,¹⁵N,d₂ Sample_Collection Blood, Urine, Breath Collection Tracer_Infusion->Sample_Collection Metabolite_Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample_Collection->Metabolite_Extraction Derivatization Derivatization (for GC-MS) Metabolite_Extraction->Derivatization LC_MSMS LC-MS/MS Analysis Metabolite_Extraction->LC_MSMS No derivatization needed GC_MS GC-MS Analysis Derivatization->GC_MS Isotopologue_Distribution Isotopologue Distribution Analysis GC_MS->Isotopologue_Distribution LC_MSMS->Isotopologue_Distribution Flux_Calculation Metabolic Flux Calculation Isotopologue_Distribution->Flux_Calculation Interpretation Interpretation Flux_Calculation->Interpretation Biological Interpretation

References

An In-Depth Technical Guide to Metabolic Flux Analysis with Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology. By tracing the paths of isotopically labeled compounds, researchers can elucidate the contributions of various pathways to cellular metabolism. This guide offers an in-depth exploration of the core principles, experimental protocols, and data analysis techniques central to performing Metabolic Flux Analysis, with a particular focus on 13C-labeling. This information is crucial for identifying metabolic bottlenecks, understanding disease states, and discovering novel drug targets.[1][2]

Core Principles of Metabolic Flux Analysis

At its heart, MFA tracks the flow of atoms from labeled substrates (e.g., 13C-glucose) through metabolic networks.[1] Cells are cultured in a medium containing these labeled nutrients. As the cells metabolize the labeled substrate, the isotopic label is incorporated into various downstream metabolites. The specific pattern of isotope incorporation, known as the mass isotopomer distribution (MID), is a direct consequence of the relative activities of the metabolic pathways.

By measuring these MIDs using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and integrating this data with a stoichiometric model of cellular metabolism, the intracellular fluxes can be computationally estimated. This model-based analysis is essential because the relationship between isotopic labeling patterns and metabolic fluxes is often too complex for intuitive interpretation.

The general workflow of an MFA experiment can be summarized in five key steps:

  • Experimental Design: This involves selecting the appropriate isotopic tracer(s) and labeling strategy to maximize the information obtained about the fluxes of interest.

  • Tracer Experiment: Cells are cultured with the labeled substrate until they reach a metabolic and isotopic steady state.

  • Isotopic Labeling Measurement: Metabolites are extracted from the cells and their mass isotopomer distributions are measured using analytical instruments.

  • Flux Estimation: The measured labeling data, along with extracellular uptake and secretion rates, are used to calculate the intracellular fluxes using specialized software.

  • Statistical Analysis: A goodness-of-fit analysis is performed to assess how well the calculated fluxes explain the experimental data, and confidence intervals for the estimated fluxes are determined.

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

MFA_Workflow exp_design 1. Experimental Design (Tracer Selection) labeling 2. Isotope Labeling Experiment (Cell Culture) exp_design->labeling quenching 3. Quenching & Metabolite Extraction labeling->quenching flux_estimation 6. Flux Estimation (Software-based Calculation) labeling->flux_estimation analysis 4. Analytical Measurement (MS or NMR) quenching->analysis data_processing 5. Data Processing (MID Determination) analysis->data_processing data_processing->flux_estimation stat_analysis 7. Statistical Analysis (Goodness-of-fit, Confidence Intervals) flux_estimation->stat_analysis flux_map 8. Metabolic Flux Map Generation stat_analysis->flux_map

Caption: A generalized experimental and computational workflow for 13C-Metabolic Flux Analysis.

Central_Carbon_Metabolism cluster_mito Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P Glycolysis F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P Pentose Phosphate Pathway FBP Fructose-1,6-BP F6P->FBP DHAP DHAP FBP->DHAP GAP Glyceraldehyde-3-P FBP->GAP DHAP->GAP GAP->F6P BPG13 1,3-Bisphosphoglycerate GAP->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA Cycle Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate R5P Ribose-5-P Ru5P->R5P Xu5P Xylulose-5-P Ru5P->Xu5P R5P->GAP S7P Sedoheptulose-7-P R5P->S7P Xu5P->GAP Xu5P->S7P E4P Erythrose-4-P S7P->E4P E4P->F6P

References

Navigating the Landscape of Quantitative Proteomics: An In-depth Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics, the ability to accurately quantify changes in protein abundance is paramount. This technical guide delves into the core principles and methodologies of isotopic labeling for quantitative proteomics, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the leading techniques—Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)—offering detailed experimental protocols, comparative data, and visual workflows to empower your research.

Core Principles of Isotopic Labeling

Isotopic labeling techniques are foundational to modern quantitative proteomics, enabling the precise measurement of protein abundance across different samples.[1] The fundamental principle involves the incorporation of stable, non-radioactive heavy isotopes into proteins or peptides. This creates mass-distinct versions of the same molecule that can be differentiated and quantified by a mass spectrometer.[1] By labeling samples from different experimental conditions (e.g., treated vs. untreated) with distinct isotopic tags, they can be combined and analyzed in a single mass spectrometry run. The relative abundance of a protein or peptide is then determined by comparing the signal intensities of its "light" and "heavy" forms.[1] This co-analysis minimizes experimental variability, leading to high accuracy and precision.[2]

There are two primary strategies for introducing isotopic labels:

  • Metabolic Labeling: In this in vivo approach, living cells are cultured in specialized media where natural amino acids are replaced with their heavy isotope-containing counterparts.[1] As cells grow and synthesize new proteins, these heavy amino acids are incorporated, effectively labeling the entire proteome. SILAC is the most prominent metabolic labeling technique.

  • Chemical Labeling: This in vitro method involves the covalent attachment of isotopic tags to proteins or, more commonly, to peptides after protein extraction and digestion. TMT and iTRAQ are the leading chemical labeling techniques, utilizing isobaric tags.

A Comparative Overview of Key Isotopic Labeling Techniques

The choice between SILAC, TMT, and iTRAQ depends on several factors, including the experimental design, sample type, and desired level of multiplexing. Each method presents a unique set of advantages and limitations.

FeatureSILAC (Stable Isotope Labeling by Amino acids in Cell culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Strategy Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Sample Type Live, dividing cellsCell lysates, tissues, body fluidsCell lysates, tissues, body fluids
Multiplexing Capacity Typically 2-3 plex, with variations allowing for higher plexing4-plex or 8-plexUp to 18-plex
Quantification Level MS1MS2/MS3MS2/MS3
Ratio Compression MinimalProne to ratio compressionProne to ratio compression
Accuracy & Precision High accuracy and reproducibility due to early sample mixingGood, but can be affected by ratio compressionMay offer higher quantitative accuracy and precision compared to iTRAQ
Advantages High accuracy, no chemical modifications, reflects true physiological state.High throughput, applicable to a wide range of samples.Higher multiplexing capabilities, good for large-scale studies.
Disadvantages Limited to culturable cells, can be expensive, lower throughput.Ratio distortion can affect accuracy, reagent cost is high.Ratio distortion, high reagent cost, complex data analysis.

Detailed Experimental Protocols

Stable Isotope Labeling by Amino acids in Cell culture (SILAC)

SILAC is a powerful metabolic labeling technique that provides high accuracy by introducing labels at the beginning of the experimental workflow.

Materials:

  • SILAC-grade DMEM or other appropriate cell culture medium lacking L-lysine and L-arginine.

  • "Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄).

  • "Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄).

  • Dialyzed fetal bovine serum (FBS).

  • Standard cell culture reagents and equipment.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein digestion enzyme (e.g., Trypsin).

  • Mass spectrometer.

Protocol:

  • Cell Culture Adaptation: Culture two populations of cells in parallel. One population is grown in "light" medium containing normal lysine and arginine, while the other is grown in "heavy" medium with the corresponding heavy isotope-labeled amino acids. Cells should be cultured for at least five to six passages to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment to one of the cell populations. The other population serves as the control.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them using an appropriate lysis buffer to extract the proteins.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs in the MS1 spectra.

SILAC_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Analysis Light Culture Light Culture Control Control Light Culture->Control Heavy Culture Heavy Culture Treated Treated Heavy Culture->Treated Lysis Lysis Control->Lysis Treated->Lysis Mix Samples Mix Samples Lysis->Mix Samples Digestion Digestion Mix Samples->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Isobaric_Tagging_Workflow cluster_samples Individual Samples cluster_processing Sample Processing cluster_analysis Analysis Sample 1 Sample 1 Digestion1 Digestion Sample 1->Digestion1 Sample 2 Sample 2 Digestion2 Digestion Sample 2->Digestion2 Sample n Sample n DigestionN Digestion Sample n->DigestionN Labeling1 Labeling (Tag 1) Digestion1->Labeling1 Labeling2 Labeling (Tag 2) Digestion2->Labeling2 LabelingN Labeling (Tag n) DigestionN->LabelingN Pooling Combine Samples Labeling1->Pooling Labeling2->Pooling LabelingN->Pooling LC-MS/MS LC-MS/MS Pooling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis MAPK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK binds GRB2 GRB2 RTK->GRB2 activates SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors activates Proliferation\nDifferentiation\nSurvival Proliferation Differentiation Survival Transcription Factors->Proliferation\nDifferentiation\nSurvival leads to

References

An In-depth Technical Guide to Utilizing Glycine-13C2,15N,d2 as a Tracer in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Glycine in Metabolism and the Power of Stable Isotope Tracing

Glycine, the structurally simplest amino acid, plays a multifaceted and critical role in cellular metabolism. Beyond its fundamental function as a building block for proteins, glycine is a key precursor for the synthesis of numerous essential biomolecules, including purines for DNA and RNA, heme for hemoglobin, and the antioxidant glutathione.[1][2] Furthermore, glycine is a central player in one-carbon metabolism, a network of reactions vital for methylation and the synthesis of nucleotides and other metabolites.[3][4]

Given its central position in these interconnected pathways, understanding the dynamics of glycine metabolism, or its "flux" through various routes, is crucial for elucidating the metabolic state of biological systems in both health and disease. Stable isotope tracing, utilizing non-radioactive heavy isotopes, has emerged as a powerful technique to quantify these metabolic fluxes.[5] By introducing an isotopically labeled molecule, such as Glycine-13C2,15N,d2, into a system, researchers can track the fate of the labeled atoms as they are incorporated into downstream metabolites. This allows for the precise measurement of pathway activity, providing a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

This compound is a particularly valuable tracer because it contains labels on its carbon backbone (¹³C), its nitrogen atom (¹⁵N), and its alpha-carbon hydrogens (deuterium, d2). This multi-isotope labeling provides a wealth of information, allowing for the simultaneous tracking of both the carbon and nitrogen components of glycine as they diverge into different metabolic fates. This in-depth technical guide will provide a comprehensive overview of the application of this compound as a tracer, covering key metabolic pathways, experimental protocols, data interpretation, and its application in drug development.

Core Metabolic Pathways of Glycine

Glycine metabolism is complex and highly compartmentalized, with key reactions occurring in the cytoplasm, mitochondria, and nucleus. The use of this compound allows for the dissection of these interconnected pathways.

One-Carbon Metabolism and the Glycine Cleavage System (GCS)

A major catabolic route for glycine is the mitochondrial Glycine Cleavage System (GCS). This multi-enzyme complex breaks down glycine into carbon dioxide (CO₂), ammonia (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). This one-carbon unit is a critical donor for a variety of biosynthetic reactions, including the synthesis of purines and thymidylate (a DNA precursor).

  • Tracing with this compound: The ¹³C₂ label on glycine will be distributed as follows: one ¹³C will be released as ¹³CO₂, and the other ¹³C will be transferred to tetrahydrofolate to form [¹³C]-5,10-CH₂-THF. The ¹⁵N will be released as ¹⁵NH₃. By measuring the isotopic enrichment in these products, the activity of the GCS can be quantified.

Serine-Glycine Interconversion

Glycine and serine are readily interconverted by the enzyme serine hydroxymethyltransferase (SHMT), which is present in both the cytoplasm and mitochondria. This reversible reaction is another key entry point for one-carbon units into the folate cycle.

  • Tracing with this compound: When labeled glycine is converted to serine, the resulting serine molecule will carry the ¹³C₂ and ¹⁵N labels. The appearance of these labeled serine isotopologues allows for the quantification of the flux from glycine to serine.

Biosynthesis of Key Biomolecules

Glycine serves as a direct precursor for several essential molecules:

  • Purines: The entire glycine molecule (C₂N) is incorporated into the purine ring structure.

  • Glutathione: Glycine forms the C-terminal residue of this crucial tripeptide antioxidant (glutamate-cysteine-glycine).

  • Heme: The nitrogen and alpha-carbon of glycine are used in the synthesis of the porphyrin ring of heme.

  • Creatine: Glycine is a precursor for the synthesis of creatine, which is vital for energy storage in muscle and brain tissue.

  • Tracing with this compound: The incorporation of the ¹³C and ¹⁵N labels from glycine into these downstream molecules can be measured by mass spectrometry, providing a direct readout of their synthetic rates.

Glycine_Metabolism Glycine Glycine-¹³C₂,¹⁵N,d₂ Serine Serine-¹³C₂,¹⁵N Glycine->Serine SHMT Proteins Protein Synthesis Glycine->Proteins GCS Glycine Cleavage System (Mitochondria) Glycine->GCS Catabolism Purines Purine Synthesis (DNA/RNA) Glycine->Purines Glutathione Glutathione Synthesis Glycine->Glutathione Heme Heme Synthesis Glycine->Heme Creatine Creatine Synthesis Glycine->Creatine One_Carbon_Pool One-Carbon Pool (⁵,¹⁰-CH₂-THF-¹³C) Serine->One_Carbon_Pool GCS->One_Carbon_Pool CO2 ¹³CO₂ GCS->CO2 NH3 ¹⁵NH₃ GCS->NH3 One_Carbon_Pool->Purines

Figure 1: Central metabolic pathways of glycine.

Regulation of Glycine Metabolism by Key Signaling Pathways

Glycine metabolism is intricately linked with major cellular signaling pathways that regulate cell growth, proliferation, and survival. Understanding these connections is critical for researchers in drug development targeting metabolic vulnerabilities.

mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth and anabolism. Amino acids, including glycine, are known to activate mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and other anabolic processes. Glycine can promote the translocation of mTORC1 to the lysosomal surface, a key step in its activation.

mTOR_Signaling Glycine Glycine Rag_GTPases Rag GTPases Glycine->Rag_GTPases Activates Amino_Acids Other Amino Acids Amino_Acids->Rag_GTPases Activates Growth_Factors Growth Factors AKT AKT Growth_Factors->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Rag_GTPases->mTORC1 Promotes lysosomal localization Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Anabolism Other Anabolic Processes mTORC1->Anabolism Promotes

Figure 2: Glycine and mTORC1 activation.

AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). Once activated, AMPK promotes catabolic pathways to generate ATP and inhibits anabolic processes to conserve energy. The relationship between glycine and AMPK is complex; some studies suggest that glycine can activate AMPK, leading to protective effects in certain contexts like ischemic stroke. Conversely, in other scenarios, glycine supplementation has been shown to suppress AMPK activation, thereby promoting protein synthesis. This context-dependent regulation highlights the need for careful investigation in specific biological systems.

AMPK_Signaling Glycine Glycine AMPK AMPK Glycine->AMPK Modulates (context-dependent) Cellular_Stress Cellular Stress (e.g., low energy) Cellular_Stress->AMPK Activates Catabolism Catabolic Pathways (e.g., fatty acid oxidation) AMPK->Catabolism Promotes Anabolism Anabolic Pathways (e.g., protein synthesis) AMPK->Anabolism Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits Experimental_Workflow Hypothesis Hypothesis Formulation Experimental_Design Experimental Design (in vitro vs. in vivo, tracer dose, time points) Hypothesis->Experimental_Design Tracer_Administration Tracer Administration (Glycine-¹³C₂,¹⁵N,d₂) Experimental_Design->Tracer_Administration Sample_Collection Sample Collection (cells, tissue, biofluids) Tracer_Administration->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Processing Data Processing (peak integration, natural abundance correction) LC_MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis (isotopomer distribution analysis) Data_Processing->Flux_Analysis Interpretation Biological Interpretation Flux_Analysis->Interpretation

References

Methodological & Application

Unraveling Cellular Metabolism: A Protocol for Utilizing Glycine-13C2,15N,d2 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The stable isotope-labeled amino acid, Glycine-13C2,15N,d2, serves as a powerful tracer in metabolic studies, offering deep insights into cellular physiology, particularly in the context of drug development and disease research. Its unique labeling pattern allows for the precise tracking of glycine's metabolic fate, enabling the quantification of metabolic fluxes and the elucidation of complex biochemical pathways. These application notes provide a comprehensive guide for the utilization of this compound in cell culture, from experimental design to data analysis.

Core Applications in Research and Drug Development

The use of this compound is pivotal in several key research areas:

  • Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic pathways is crucial for understanding how cells adapt to genetic or environmental perturbations. This tracer allows for the precise measurement of fluxes through central carbon metabolism, including pathways vital for cancer cell proliferation.

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust method for the accurate quantification of protein abundance changes between different cell populations.[1] this compound can be incorporated into the proteome, serving as an internal standard for comparative proteomic studies.[2]

  • Tracing Purine Biosynthesis: Glycine is a fundamental building block for the de novo synthesis of purines, essential components of DNA and RNA.[3] Tracing the incorporation of labeled glycine into purine nucleotides can elucidate the regulation of this critical pathway in cancer and other diseases.[4][5]

  • Pharmacodynamic Biomarker Development: Understanding how a drug candidate impacts cellular metabolism is a key aspect of its development. Changes in metabolic fluxes, as measured by this compound tracing, can serve as sensitive pharmacodynamic biomarkers to assess drug efficacy and mechanism of action.

Data Presentation: Quantitative Insights into Glycine Metabolism

The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound, illustrating its utility in metabolic flux analysis and quantitative proteomics.

ParameterControl CellsDrug-Treated CellsFold Change
Glycolytic Flux (nmol/10^6 cells/hr) 150 ± 1295 ± 80.63
TCA Cycle Flux (nmol/10^6 cells/hr) 80 ± 7110 ± 91.38
Glycine uptake rate (nmol/10^6 cells/hr) 25 ± 318 ± 20.72
Serine synthesis from Glycine (%) 45 ± 560 ± 61.33
Purine Biosynthesis Contribution (%) 30 ± 420 ± 30.67

Table 1: Metabolic Flux Analysis Data. This table showcases the impact of a hypothetical drug on key metabolic pathways. The data indicates that the drug inhibits glycolysis and glycine uptake while promoting TCA cycle activity and the conversion of glycine to serine.

Protein NameGene NameSILAC Ratio (Heavy/Light)p-valueBiological Function
Phosphoglycerate DehydrogenasePHGDH0.45<0.01Serine Biosynthesis
Serine HydroxymethyltransferaseSHMT20.52<0.01One-Carbon Metabolism
Glycine DecarboxylaseGLDC2.10<0.05Glycine Cleavage System
Ribose-phosphate pyrophosphokinasePRPS10.65<0.01Purine Biosynthesis

Table 2: Quantitative Proteomics (SILAC) Data. This table presents the relative abundance of key metabolic enzymes in drug-treated versus control cells. The downregulation of PHGDH and SHMT2, coupled with the upregulation of GLDC, suggests a significant rewiring of one-carbon metabolism.

Experimental Protocols

Protocol 1: Metabolic Labeling for Steady-State Flux Analysis

This protocol details the steps for labeling cells with this compound to achieve isotopic steady state for metabolic flux analysis.

Materials:

  • Cells of interest

  • Standard cell culture medium

  • Custom labeling medium: Glucose- and glycine-free DMEM or RPMI-1640

  • This compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of harvesting.

  • Media Preparation: Prepare the labeling medium by supplementing the custom base medium with the desired concentration of this compound (e.g., the physiological concentration of glycine) and other necessary nutrients, including 10% dFBS.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with sterile PBS to remove any residual unlabeled glycine.

    • Add the pre-warmed labeling medium to the cells.

    • Incubate the cells for a duration sufficient to reach isotopic steady state. This time should be determined empirically for the specific cell line and pathway of interest but is typically in the range of 6 to 24 hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.

    • Perform a liquid-liquid extraction using a methanol:chloroform:water mixture to separate polar metabolites from lipids and proteins.

  • Sample Analysis:

    • Dry the polar metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Flux Estimation: Use metabolic flux analysis software (e.g., INCA, METRAN) to estimate intracellular fluxes based on the measured mass isotopomer distributions.

Protocol 2: SILAC for Quantitative Proteomics

This protocol describes the use of this compound for SILAC-based quantitative proteomics.

Materials:

  • Cells of interest

  • SILAC-grade DMEM or RPMI-1640 medium lacking lysine, arginine, and glycine.

  • "Light" L-Glycine

  • "Heavy" this compound

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin

  • Sample preparation reagents for mass spectrometry

Procedure:

  • Cell Culture Adaptation: Adapt two populations of cells to grow in either "light" medium (supplemented with natural L-Glycine) or "heavy" medium (supplemented with this compound). This adaptation period should be for at least five cell doublings to ensure complete incorporation of the labeled amino acid.

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations. The other population serves as the control.

  • Cell Lysis and Protein Quantification:

    • Harvest and lyse the cells from both populations separately.

    • Quantify the protein concentration of each lysate.

  • Sample Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin to generate peptides.

  • Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify peptides. The software will calculate the ratio of the "heavy" to "light" peptide pairs, which reflects the relative abundance of the corresponding protein in the two samples.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways involving glycine and the experimental workflow for metabolic flux analysis.

Glycine_Metabolism cluster_glycolysis Glycolysis cluster_one_carbon One-Carbon Metabolism cluster_purine Purine Biosynthesis Glucose Glucose Serine Serine Glucose->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT2 Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2 Glycine->Serine SHMT2 Glycine->Methylene_THF Glycine Cleavage System (GLDC) Purines Purines Glycine->Purines GART THF Tetrahydrofolate Methylene_THF->Purines ATIC

Caption: Central role of Glycine in metabolism.

MFA_Workflow start Seed Cells in Culture Medium wash Wash with PBS start->wash labeling Incubate with This compound Labeling Medium wash->labeling harvest Harvest Cells and Quench Metabolism labeling->harvest extract Extract Metabolites harvest->extract analyze LC-MS/GC-MS Analysis extract->analyze data Determine Mass Isotopomer Distributions analyze->data model Metabolic Flux Analysis Software data->model fluxes Estimate Intracellular Fluxes model->fluxes

Caption: Experimental workflow for Metabolic Flux Analysis.

Purine_Biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP 10 Steps Glycine This compound Glycine->IMP Incorporation at C4, C5, N7 Formate Formate (from One-Carbon Pool) Formate->IMP Incorporation at C2, C8 Aspartate Aspartate Aspartate->IMP Incorporation at N1 Glutamine Glutamine Glutamine->IMP Incorporation at N3, N9 AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

Caption: Glycine's contribution to de novo purine synthesis.

References

Application Notes and Protocols for Metabolic Flux Analysis (MFA) using Glycine-¹³C₂,¹⁵N,d₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as Glycine-¹³C₂,¹⁵N,d₂, allows for the precise tracking of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. Glycine is a key node in cellular metabolism, directly participating in one-carbon (1C) metabolism, which is essential for the biosynthesis of nucleotides, amino acids, and for maintaining redox balance.[1][2][3] Alterations in glycine and one-carbon metabolism have been implicated in various diseases, including cancer, making this pathway a significant target for drug development.[2][3]

This document provides detailed application notes and a comprehensive protocol for conducting MFA studies using the stable isotope tracer Glycine-¹³C₂,¹⁵N,d₂. The inclusion of isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (d) in a single tracer molecule enables the simultaneous tracing of these atoms, offering a multi-faceted view of metabolic fluxes.

Core Concepts

Glycine metabolism is intricately linked with central carbon metabolism through several key pathways:

  • Serine Biosynthesis: Glycine can be synthesized from serine, a process catalyzed by serine hydroxymethyltransferase (SHMT). This reaction is reversible and also generates a one-carbon unit for the folate cycle.

  • Glycine Cleavage System (GCS): This mitochondrial enzyme complex degrades glycine to CO₂, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. The GCS is a significant contributor to whole-body glycine flux.

  • One-Carbon Metabolism: The one-carbon units derived from glycine metabolism are crucial for the synthesis of purines, thymidylate, and for the remethylation of homocysteine to methionine.

By using Glycine-¹³C₂,¹⁵N,d₂, researchers can trace the fate of the carbon backbone, the amino group, and the alpha-hydrogen of glycine as it is metabolized through these interconnected pathways.

Data Presentation

The following tables summarize representative quantitative data from metabolic flux studies involving glycine and related pathways. These values can serve as a baseline for comparison in new experiments.

Table 1: Whole-Body Glycine Fluxes in Healthy Humans

ParameterFlux Rate (μmol/kg/h)Reference
Total Glycine Flux463 ± 55
Glycine to Serine Conversion (via SHMT)193 ± 28
Glycine Decarboxylation (via GCS)190 ± 41

Table 2: Isotopomer Distribution in Serine from Labeled Glycine

This table illustrates the expected isotopomer distribution in serine when cells are cultured with [2-¹³C]glycine, demonstrating the contribution of the glycine cleavage system and serine hydroxymethyltransferase.

Serine IsotopomerDescriptionExpected Labeling Pattern
M+1 (from [2-¹³C]glycine)Serine labeled at the C2 position.Indicates direct conversion of glycine to serine via cytosolic SHMT.
M+1 (from GCS-derived ¹³C)Serine labeled at the C3 position.Indicates glycine cleavage to produce a ¹³C-labeled one-carbon unit, which is then used to synthesize serine from another glycine molecule.
M+2Serine labeled at both C2 and C3 positions.Indicates the utilization of a ¹³C-labeled one-carbon unit (from GCS) and a molecule of [2-¹³C]glycine for serine synthesis.

Signaling Pathways and Experimental Workflows

Glycine Metabolism and its Connection to One-Carbon Metabolism

The following diagram illustrates the central role of glycine in metabolism, highlighting its conversion to serine and its degradation by the glycine cleavage system, both of which feed into the one-carbon pool.

Glycine_Metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis cluster_glycine_metabolism Glycine Metabolism cluster_one_carbon One-Carbon Metabolism cluster_mitochondrion Mitochondrion 3PG 3-Phosphoglycerate Serine Serine 3PG->Serine Multiple Steps Glycine Glycine (¹³C₂,¹⁵N,d₂) Serine->Glycine SHMT CH2_THF 5,10-Methylene-THF Serine->CH2_THF SHMT Glycine->Serine SHMT GCS Glycine Cleavage System (GCS) Glycine->GCS THF Tetrahydrofolate (THF) THF->CH2_THF CH2_THF->THF Purines Purine Synthesis CH2_THF->Purines Thymidylate Thymidylate Synthesis CH2_THF->Thymidylate GCS->CH2_THF CO2 CO₂ GCS->CO2 NH3 NH₃ GCS->NH3

Caption: Glycine metabolism and its integration with serine synthesis and one-carbon metabolism.

Experimental Workflow for Metabolic Flux Analysis

The diagram below outlines the key steps in performing a metabolic flux analysis experiment using a stable isotope tracer.

MFA_Workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell_Culture 1. Cell Culture (Adaptation to defined medium) Isotope_Labeling 2. Isotope Labeling (Introduce Glycine-¹³C₂,¹⁵N,d₂) Cell_Culture->Isotope_Labeling Quenching 3. Rapid Quenching (Halt metabolic activity) Isotope_Labeling->Quenching Metabolite_Extraction 4. Metabolite Extraction (Separate intracellular metabolites) Quenching->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis (Quantify isotopologue distribution) Metabolite_Extraction->LC_MS_Analysis Data_Processing 6. Data Processing (Correct for natural abundance) LC_MS_Analysis->Data_Processing Flux_Calculation 7. Flux Calculation (Using metabolic modeling software) Data_Processing->Flux_Calculation Data_Interpretation 8. Data Interpretation (Relate fluxes to phenotype) Flux_Calculation->Data_Interpretation

Caption: A generalized workflow for conducting a metabolic flux analysis experiment.

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

Objective: To label cells with Glycine-¹³C₂,¹⁵N,d₂ to achieve isotopic steady state.

Materials:

  • Cell line of interest

  • Appropriate base culture medium (e.g., DMEM, RPMI-1640) deficient in glycine

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Glycine-¹³C₂,¹⁵N,d₂ (high isotopic purity, >99%)

  • Standard cell culture reagents and consumables

Procedure:

  • Cell Adaptation: At least one week prior to the experiment, adapt the cells to grow in a custom medium where standard glycine is replaced with a known concentration of unlabeled glycine. This ensures that the cells are accustomed to the experimental medium.

  • Cell Seeding: Seed the cells in multi-well plates or flasks at a density that will result in approximately 80% confluency at the time of harvest.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the glycine-free base medium with Glycine-¹³C₂,¹⁵N,d₂ at the desired final concentration (typically the same as the standard medium concentration). Also add dFBS and other necessary supplements.

  • Isotope Labeling: When the cells reach the desired confluency, aspirate the adaptation medium and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady state. This time will vary depending on the cell type and the pathways of interest but is often in the range of 6-24 hours. A time-course experiment is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all metabolic activity and efficiently extract intracellular metabolites.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Cold (-80°C) 80% methanol

  • Cell scraper

  • Refrigerated centrifuge

Procedure:

  • Quenching: Place the culture vessel on ice and aspirate the labeling medium. Immediately wash the cells twice with ice-cold 0.9% NaCl.

  • Metabolite Extraction: Add a sufficient volume of cold (-80°C) 80% methanol to cover the cell monolayer.

  • Cell Lysis: Place the vessel on dry ice for 10 minutes to freeze the cells and facilitate lysis.

  • Scraping and Collection: Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new clean tube.

  • Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Glycine Isotopologues

Objective: To quantify the relative abundance of different isotopologues of glycine and its downstream metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

LC-MS/MS Parameters (Example):

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar metabolites like amino acids.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like formic acid or ammonium hydroxide.

  • Mass Spectrometry: Operate the mass spectrometer in a positive or negative ionization mode, depending on the optimal ionization of the target metabolites.

  • Data Acquisition: Use Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer for targeted quantification of specific isotopologues, or full scan mode on a high-resolution instrument for untargeted analysis.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for each isotopologue of glycine and other relevant metabolites.

  • Natural Abundance Correction: Correct the raw isotopologue distribution data for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N).

  • Fractional Enrichment Calculation: Calculate the fractional enrichment of each isotopologue.

  • Metabolic Modeling: Use the fractional enrichment data as input for metabolic flux analysis software (e.g., INCA, Metran, OpenFLUX) to calculate intracellular fluxes.

Conclusion

The use of Glycine-¹³C₂,¹⁵N,d₂ in metabolic flux analysis provides a powerful tool for dissecting the complexities of cellular metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute robust MFA experiments. By carefully quantifying the fluxes through glycine-related pathways, it is possible to gain valuable insights into disease mechanisms and to identify novel therapeutic targets.

References

Application Notes and Protocols for LC-MS/MS Analysis of Glycine-13C2,15N,d2 Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of multi-labeled molecules like Glycine-13C2,15N,d2 provides a robust method for tracing the fate of carbon, nitrogen, and hydrogen atoms simultaneously. This application note provides a detailed protocol for the analysis of metabolites derived from this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is particularly valuable for studying one-carbon metabolism, which is central to biosynthesis and redox homeostasis and is often dysregulated in diseases such as cancer.[1][2]

Glycine is a key node in cellular metabolism, serving as a precursor for the synthesis of proteins, purines, glutathione, and other critical biomolecules.[3][4] By tracing the incorporation of the stable isotopes from this compound into downstream metabolites, researchers can gain detailed insights into the activity of pathways like the glycine cleavage system (GCS), serine biosynthesis, and folate metabolism.[1] The inclusion of deuterium (d2) in the tracer can offer additional advantages in studying specific enzymatic reactions and hydrogen exchange processes.

Application Notes

Tracing One-Carbon Metabolism:

The multi-labeled glycine tracer is exceptionally well-suited for dissecting the complexities of one-carbon metabolism. The 13C and 15N labels allow for the tracking of the carbon backbone and amino group of glycine as they are incorporated into serine, purines, and other molecules. This enables the quantitative analysis of fluxes through key enzymes like serine hydroxymethyltransferase (SHMT) and the glycine cleavage system (GCS).

Metabolic Flux Analysis (MFA):

The data generated from tracing this compound can be used for Metabolic Flux Analysis (MFA) to calculate the rates of metabolic reactions within a network. This provides a quantitative understanding of cellular physiology and how it is altered by genetic modifications, drug treatments, or disease states.

Advantages of Deuterium Labeling:

The presence of deuterium at the alpha-carbon of glycine can be leveraged to study reactions involving C-H bond cleavage. Furthermore, the mass shift imparted by deuterium can help to resolve isotopic peaks and improve the accuracy of quantification in complex biological matrices.

Experimental Protocols

A generalized workflow for a stable isotope tracing experiment using this compound is presented below.

Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_seeding Cell Seeding media_exchange Exchange to Labeling Medium (containing this compound) cell_seeding->media_exchange incubation Time-Course Incubation media_exchange->incubation quenching Metabolic Quenching (e.g., cold methanol) incubation->quenching extraction Metabolite Extraction (e.g., solvent precipitation) quenching->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation lc_separation Liquid Chromatography Separation centrifugation->lc_separation ms_detection Mass Spectrometry Detection (Isotopologue Analysis) lc_separation->ms_detection data_processing Data Processing & Peak Integration ms_detection->data_processing mfa Metabolic Flux Analysis data_processing->mfa Metabolic Fate of this compound cluster_input Tracer Input cluster_pathways Metabolic Pathways glycine This compound (M+5) serine Serine (M+3 from 13C2, 15N) glycine->serine SHMT gcs Glycine Cleavage System glycine->gcs glutathione Glutathione (M+3 from 13C2, 15N) glycine->glutathione protein Protein Synthesis (Incorporation of M+5 Glycine) glycine->protein one_carbon One-Carbon Pool (13C-Methylene-THF) serine->one_carbon SHMT gcs->one_carbon Releases 13CO2 purines Purines (M+2 from 13C2) one_carbon->purines

References

Application Notes & Protocols: Quantitative Analysis of Glycine in Biological Matrices using Glycine-¹³C₂,¹⁵N,d₂ as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine is the simplest amino acid and plays a crucial role as a neurotransmitter in the central nervous system. Accurate quantification of glycine in biological matrices such as plasma, serum, and cerebrospinal fluid (CSF) is essential for a variety of research areas, including neuroscience, drug development, and clinical diagnostics. This document provides a detailed application note and protocol for the quantitative analysis of glycine using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Glycine-¹³C₂,¹⁵N,d₂.

The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest is the gold standard for quantitative mass spectrometry. This approach, known as isotopic dilution, corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision. Glycine-¹³C₂,¹⁵N,d₂ is an ideal internal standard for glycine quantification as it is chemically identical to the analyte but has a distinct mass, allowing for its differentiation by the mass spectrometer.

Principle of Isotopic Dilution

Isotopic dilution mass spectrometry is a quantitative technique where a known amount of an isotopically labeled version of the analyte (the internal standard) is added to the sample. The analyte and the internal standard are then extracted and analyzed together. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used to calculate the concentration of the analyte in the original sample. This method effectively normalizes the analyte signal to the internal standard signal, correcting for potential inconsistencies during sample processing and analysis.

G Principle of Isotopic Dilution cluster_sample Sample cluster_is Internal Standard A Biological Sample (Unknown Glycine Concentration) C Spike Sample with Internal Standard A->C B Glycine-¹³C₂,¹⁵N,d₂ (Known Concentration) B->C D Sample Preparation (e.g., Protein Precipitation, Derivatization) C->D E LC-MS/MS Analysis D->E F Data Processing E->F G Quantification of Glycine F->G

Caption: Workflow illustrating the principle of isotopic dilution for glycine quantification.

Experimental Protocols

This section details the protocols for sample preparation, derivatization, and LC-MS/MS analysis for the quantification of glycine in biological fluids.

Materials and Reagents
  • Glycine standard

  • Glycine-¹³C₂,¹⁵N,d₂ (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Phenylisothiocyanate (PITC)

  • Triethylamine (TEA)

  • Pyridine

  • Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation

  • Phosphate-buffered saline (PBS)

Sample Preparation: Protein Precipitation

For biological samples such as plasma, serum, or CSF, proteins must be removed prior to analysis to prevent interference and column clogging.

  • Thaw frozen samples on ice.

  • To 100 µL of sample, add 10 µL of the Glycine-¹³C₂,¹⁵N,d₂ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of ice-cold acetonitrile or a 10% TCA solution to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for derivatization or direct injection if derivatization is not performed.

G Sample Preparation Workflow A Biological Sample (Plasma, Serum, CSF) B Add Glycine-¹³C₂,¹⁵N,d₂ (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile or TCA) B->C D Vortex and Incubate C->D E Centrifugation D->E F Collect Supernatant E->F G Proceed to Derivatization or LC-MS/MS Analysis F->G

Caption: Step-by-step workflow for sample preparation by protein precipitation.

Pre-column Derivatization with Phenylisothiocyanate (PITC)

Derivatization is often employed to improve the chromatographic retention and ionization efficiency of small, polar molecules like glycine. PITC is a common derivatization reagent for amino acids.[1]

  • Dry an aliquot of the protein-precipitated supernatant under a stream of nitrogen.

  • Reconstitute the dried sample in 20 µL of a coupling solution (e.g., methanol:water:triethylamine at a 2:2:1 ratio).

  • Add 20 µL of a derivatization solution (e.g., methanol:water:triethylamine:PITC at a 7:1:1:1 ratio).

  • Vortex the mixture and incubate at room temperature for 20 minutes.

  • Dry the sample again under a stream of nitrogen to remove excess reagent.

  • Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions that should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the derivatized glycine.

    • Flow Rate: 0.2 - 0.5 mL/min

    • Injection Volume: 5 - 20 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The precursor and product ions for both unlabeled glycine and the internal standard need to be determined. Based on the structures, the predicted transitions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Glycine76.030.0
Glycine-¹³C₂,¹⁵N,d₂80.033.0

Quantitative Data and Method Performance

The performance of an analytical method using a stable isotope-labeled internal standard is typically evaluated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification). The following tables summarize representative quantitative data from studies using stable isotope-labeled glycine for internal standardization.

Table 1: Linearity and Sensitivity

ParameterValueReference
Calibration Curve Range50 - 10,000 ng/mL[1]
Linearity (r²)> 0.99[2]
Limit of Quantification (LOQ)100 nM[3]

Table 2: Accuracy and Precision

ParameterValueReference
Interday Bias (% RE) at LLOQ-4.2%[1]
Interday Precision (% CV) at LLOQ12.3%
Within-run Imprecision< 3%
Between-run Imprecision< 13%

Conclusion

The use of Glycine-¹³C₂,¹⁵N,d₂ as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of glycine in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories. Proper sample preparation and optimization of LC-MS/MS parameters are critical for achieving reliable and reproducible results.

References

Measuring Protein Turnover with Glycine-13C2,15N,d2 Tracer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in cellular homeostasis. The ability to accurately measure the rates of protein synthesis and degradation is crucial for understanding cellular physiology in both healthy and diseased states. Dysregulation of protein turnover is implicated in a wide range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. Stable isotope labeling with amino acid tracers, coupled with mass spectrometry, has become a powerful technique for quantifying protein turnover in vivo.

This document provides detailed application notes and protocols for measuring protein turnover using the multi-isotope labeled tracer, Glycine-13C2,15N,d2. The incorporation of stable isotopes of carbon (¹³C), nitrogen (¹⁵N), and deuterium (²H or D) into a single glycine molecule offers a unique tool for tracing the metabolic fate of this key amino acid in protein synthesis and other metabolic pathways. The distinct mass shifts introduced by each isotope allow for precise quantification of newly synthesized proteins by mass spectrometry.

Principle of the Method

The methodology is based on the principle of metabolic labeling. The this compound tracer is introduced into a biological system (cell culture or in vivo model). As new proteins are synthesized, this labeled glycine is incorporated into the polypeptide chains. Over time, the enrichment of the heavy isotopes in the proteome increases. By measuring the ratio of labeled (heavy) to unlabeled (light) peptides derived from protein digests at different time points, the rate of protein synthesis can be calculated.

The use of a multi-labeled glycine tracer provides several advantages:

  • Comprehensive Tracking: Allows for the simultaneous tracing of the carbon backbone, the amino group, and the alpha-carbon hydrogens of glycine.

  • Increased Mass Shift: The combination of isotopes results in a significant mass shift, facilitating easier detection and quantification by mass spectrometry, and reducing potential overlap with natural isotope abundance peaks.

  • Metabolic Fate Studies: Enables more detailed studies of glycine's contribution to other metabolic pathways, such as one-carbon metabolism.[1]

Signaling Pathways in Protein Turnover

Protein turnover is tightly regulated by a complex network of signaling pathways that respond to various intra- and extracellular cues. Understanding these pathways is essential for interpreting protein turnover data.

Protein Synthesis

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth and protein synthesis.[2][3][4][5] It integrates signals from growth factors, nutrients (especially amino acids), and cellular energy status to control the translation machinery. Activated mTORC1 promotes protein synthesis by phosphorylating key downstream targets, including S6 kinase (S6K) and 4E-binding proteins (4E-BPs).

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_core Core Regulation cluster_output Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) TSC1/TSC2 TSC1/TSC2 Energy Status (ATP)->TSC1/TSC2 inhibits PI3K/Akt->TSC1/TSC2 inhibits Rheb Rheb TSC1/TSC2->Rheb inhibits Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis inhibits

mTOR signaling pathway regulating protein synthesis.
Protein Degradation

Two major pathways are responsible for the majority of protein degradation in eukaryotic cells: the Ubiquitin-Proteasome Pathway and the Autophagy-Lysosome Pathway.

The Ubiquitin-Proteasome Pathway (UPP) is the primary mechanism for the degradation of most short-lived and misfolded proteins in the cytosol and nucleus. Proteins are targeted for degradation by the covalent attachment of a polyubiquitin chain, a process mediated by a cascade of enzymes (E1, E2, and E3 ligases). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Ubiquitin_Proteasome_Pathway Target Protein Target Protein E3 E3 Target Protein->E3 Ubiquitin Ubiquitin E1 E1 Ubiquitin->E1 ATP E1 (Activating) E1 (Activating) E2 (Conjugating) E2 (Conjugating) E3 (Ligase) E3 (Ligase) Polyubiquitinated Protein Polyubiquitinated Protein 26S Proteasome 26S Proteasome Polyubiquitinated Protein->26S Proteasome Peptides Peptides 26S Proteasome->Peptides Recycled Ub Recycled Ub 26S Proteasome->Recycled Ub E2 E2 E1->E2 E2->E3 E3->Polyubiquitinated Protein Polyubiquitination

The Ubiquitin-Proteasome Pathway of protein degradation.

The Autophagy-Lysosome Pathway (ALP) is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles. This process involves the sequestration of cytoplasmic components into a double-membraned vesicle called an autophagosome, which then fuses with a lysosome to form an autolysosome. The contents are then degraded by lysosomal hydrolases.

The Autophagy-Lysosome Pathway of protein degradation.

Experimental Design and Workflow

A typical experiment to measure protein turnover using this compound involves a pulse-chase or continuous infusion labeling strategy, followed by sample collection, protein extraction, digestion, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General experimental workflow for protein turnover analysis.

Quantitative Data Summary

The rate of protein turnover can vary significantly between different proteins and across different tissues. The following table summarizes representative protein half-life data from studies in mice, providing a reference for expected turnover rates.

TissueMedian Protein Half-Life (days)Range of Protein Half-Lives (days)Reference
Liver2.50.5 - >20
Kidney3.00.6 - >20
Heart4.60.8 - >20
Brain5.81.0 - >20
Muscle (Skeletal)7.51.2 - >20

Experimental Protocols

Protocol 1: In Vivo Labeling of Mice

This protocol describes a method for in vivo labeling of mice using a diet supplemented with this compound.

Materials:

  • This compound tracer

  • Custom amino acid-defined diet (lacking natural glycine)

  • Metabolic cages for sample collection (optional)

Procedure:

  • Acclimatization: Acclimate mice to the powdered, amino acid-defined diet for 3-5 days prior to the start of the experiment.

  • Tracer Diet Preparation: Prepare the labeling diet by thoroughly mixing the this compound tracer into the glycine-free diet at the desired concentration. The concentration should be sufficient to achieve significant enrichment in the precursor pool.

  • Labeling: Switch the mice to the labeling diet. For a time-course experiment, cohorts of mice will be maintained on the diet for different durations (e.g., 0, 1, 3, 7, 14 days).

  • Sample Collection: At each time point, euthanize a cohort of mice. Collect tissues of interest (e.g., liver, muscle, brain) and immediately snap-freeze in liquid nitrogen. Store samples at -80°C until further processing. Blood samples can also be collected to determine tracer enrichment in the plasma.

Protocol 2: Protein Extraction and Digestion

This protocol details the extraction and digestion of proteins from tissue samples for subsequent mass spectrometry analysis.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Tissue Homogenization: Homogenize the frozen tissue samples in lysis buffer on ice using a mechanical homogenizer.

  • Protein Extraction: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • Reduction and Alkylation:

    • Take a known amount of protein (e.g., 100 µg) and reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • In-solution Digestion:

    • Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of detergents.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Cleanup: Acidify the digest with formic acid. Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's instructions.

  • Sample Preparation for MS: Dry the purified peptides in a vacuum centrifuge and resuspend in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol 3: LC-MS/MS Analysis and Data Processing

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

Procedure:

  • LC Separation: Inject the peptide sample onto a reverse-phase nano-LC column and separate the peptides using a gradient of increasing acetonitrile concentration.

  • MS Analysis: Operate the mass spectrometer in data-dependent acquisition (DDA) mode. Acquire full MS scans followed by MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins by searching the MS/MS data against a protein sequence database.

    • Configure the software to search for the specific mass shifts corresponding to the incorporation of this compound.

    • Quantify the peak areas for the light (unlabeled) and heavy (labeled) isotopic envelopes for each identified peptide.

    • Calculate the fractional synthesis rate (FSR) for each protein by fitting the isotopic enrichment data over time to an exponential rise to a plateau model. The protein half-life (t₁/₂) can then be calculated from the degradation rate constant (kd), where t₁/₂ = ln(2)/kd.

Conclusion

The use of the this compound tracer provides a robust and sensitive method for the detailed investigation of protein turnover. The protocols and information provided herein offer a comprehensive guide for researchers and drug development professionals to design and execute experiments to measure protein synthesis and degradation rates. These measurements can provide critical insights into the mechanisms of disease and the efficacy of therapeutic interventions.

References

Application Notes and Protocols for Glycine-13C2,15N,d2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of the stable isotope-labeled amino acid, Glycine-13C2,15N,d2. This internal standard is crucial for accurate quantification of glycine in various biological matrices, aiding in metabolic research, clinical diagnostics, and drug development.

Introduction

Glycine is a non-essential amino acid that plays a vital role as a neurotransmitter in the central nervous system and is a fundamental building block for proteins, purines, and other key metabolites.[1] The use of stable isotope-labeled glycine, such as this compound, as an internal standard allows for precise quantification by mass spectrometry, correcting for matrix effects and variations during sample processing.[1][2] This methodology is integral to metabolic flux analysis (MFA), enabling researchers to trace the metabolic fate of glycine and understand complex biochemical pathways.[3][4]

Data Presentation

The following table summarizes key quantitative parameters for the analysis of glycine using stable isotope dilution mass spectrometry.

ParameterValueAnalytical MethodReference
Linearity Range100 nM - 100 µMLC-MS/MS
Limit of Quantification (LOQ)100 nMLC-MS/MS
Linearity Range10 - 500 ng/mLGC-MS/SIM
Limit of Detection (LOD)10 - 90 ng/mLGC-MS/SIM
Limit of Quantification (LOQ)80 - 500 ng/mLGC-MS/SIM

Experimental Protocols

Sample Preparation from Plasma/Serum

This protocol details the extraction of amino acids from plasma or serum samples prior to analysis.

Materials:

  • Plasma or serum samples

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution: this compound in a suitable solvent (e.g., water or 0.1% formic acid)

  • Microcentrifuge tubes or 96-well plates

  • Vortex mixer

  • Centrifuge

Protocol:

  • Thaw plasma or serum samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Spike the sample with an appropriate volume of the this compound internal standard solution to achieve a final concentration within the linear range of the assay.

  • Add 300 µL of ice-cold acetonitrile to the sample (a 3:1 ratio of ACN to plasma is recommended for efficient protein precipitation).

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the amino acids, and transfer it to a new tube for derivatization or direct injection if using a suitable LC-MS/MS method.

Derivatization for GC-MS Analysis

For GC-MS analysis, derivatization is necessary to increase the volatility of glycine.

Materials:

  • Dried supernatant from the plasma/serum extraction

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Pyridine

  • Heating block or oven

  • GC vials with inserts

Protocol:

  • Evaporate the supernatant from the protein precipitation step to complete dryness under a gentle stream of nitrogen.

  • Add 50 µL of pyridine to the dried extract to dissolve the residue.

  • Add 50 µL of MSTFA + 1% TMCS to the sample.

  • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

LC-MS/MS Analysis

This protocol outlines a general method for the direct analysis of underivatized glycine in the prepared sample extract.

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for polar compound retention, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a specialized amino acid analysis column.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of organic phase (e.g., 95% B) and ramping down to a lower percentage to elute the polar analytes.

  • Flow Rate: A typical flow rate of 0.3-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) will be used to monitor the specific precursor-to-product ion transitions for both native glycine and the this compound internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma/Serum Sample add_is Add this compound IS plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant derivatization Derivatization (for GC-MS) supernatant->derivatization Optional lc_ms LC-MS/MS Analysis supernatant->lc_ms gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis & Quantification lc_ms->data_analysis gc_ms->data_analysis

Caption: Experimental workflow for this compound analysis.

glycine_pathway cluster_glycine_metabolism Central Glycine Metabolism cluster_analysis_focus Metabolic Flux Analysis Glycine Glycine (Incorporating this compound) Serine Serine Glycine->Serine SHMT Proteins Protein Synthesis Glycine->Proteins Purines Purine Synthesis Glycine->Purines Glutathione Glutathione Glycine->Glutathione MFA Quantification of Flux Rates Glycine->MFA Serine->Glycine SHMT Serine->MFA Proteins->MFA Purines->MFA Glutathione->MFA

Caption: Simplified metabolic pathways involving glycine.

References

Application Notes and Protocols for Glycine-13C2,15N,d2 in Clinical Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine-13C2,15N,d2 is a stable isotope-labeled form of the amino acid glycine, which serves as a powerful tool in clinical mass spectrometry. Its use as a metabolic tracer allows for the elucidation of complex biological pathways and the quantification of metabolic fluxes in various physiological and pathological states. The heavy isotope labels on the carbon, nitrogen, and deuterium atoms enable precise tracking of the glycine molecule and its metabolic fate within a biological system, providing dynamic information that is unattainable through the measurement of static metabolite concentrations alone.

This document provides detailed application notes and protocols for the use of this compound in clinical mass spectrometry, with a focus on its application in cancer metabolism research, specifically in tracing the synthesis of glutathione and purines.

Key Applications in Clinical Mass Spectrometry

The unique labeling pattern of this compound, with isotopes on both the carbon backbone and the amino group, makes it an invaluable tracer for a range of clinical research applications.

Metabolic Flux Analysis in Cancer Research

Cancer cells exhibit altered metabolism to support their rapid proliferation. Glycine is a key metabolite in this process, contributing to the synthesis of essential biomolecules. By introducing this compound into a clinical research setting, investigators can trace its incorporation into downstream metabolites, providing insights into the metabolic reprogramming that occurs in tumors.

  • Glutathione Biosynthesis: Glutathione (GSH) is a critical antioxidant that is often upregulated in cancer cells to combat oxidative stress. Glycine is one of the three amino acids required for GSH synthesis. Tracing the incorporation of the labeled glycine into the glutathione pool allows for the quantification of the rate of glutathione synthesis, offering a potential biomarker for tumor progression and response to therapy.

  • Purine Nucleotide Synthesis: Rapidly proliferating cancer cells have a high demand for nucleotides for DNA and RNA synthesis. The entire glycine molecule is incorporated into the purine ring structure. By monitoring the appearance of the heavy isotopes in purine precursors and nucleotides, researchers can quantify the activity of the de novo purine synthesis pathway, a key hallmark of cancer cell metabolism.[1]

Inborn Errors of Metabolism

While not the primary focus of this document, stable isotope tracers like this compound have potential applications in the study of inborn errors of metabolism involving glycine pathways. These studies can help in understanding the pathophysiology of such diseases and in developing diagnostic and therapeutic strategies.

Experimental Protocols

The following protocols provide a general framework for conducting stable isotope tracing studies using this compound in a clinical research setting. It is important to note that specific parameters may need to be optimized based on the experimental setup and the biological matrix being analyzed.

Protocol 1: Analysis of Glycine and Glutathione Isotopologues in Human Plasma by LC-MS/MS

This protocol describes the quantification of glycine and glutathione and their isotopologues in human plasma samples following the administration of this compound.

Materials:

  • This compound (as tracer)

  • Internal Standards (e.g., d5-Glutamine, d5-Glutamate)[2]

  • Human plasma samples

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation plates or tubes

  • Centrifuge

  • LC-MS/MS system (e.g., triple quadrupole)

Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standards.[3]

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A column suitable for polar metabolite analysis, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient elution should be optimized to achieve good separation of glycine and glutathione from other plasma components. A typical gradient might start with a high percentage of mobile phase B, which is gradually decreased to elute the polar analytes.

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of the analytes and their isotopologues.

    • MRM Transitions: The MRM transitions for the unlabeled and labeled glycine and glutathione need to be optimized. The precursor ion will be the [M+H]+ of the analyte, and the product ion will be a characteristic fragment. The following table provides suggested MRM transitions, which should be confirmed and optimized on the specific instrument used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Glycine (unlabeled)76.030.0
This compound 80.033.0
Glutathione (unlabeled)308.1179.1
Glutathione (from this compound) 312.1183.1

Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Calculate the ratio of the peak area of the labeled analyte to the total peak area of the analyte (labeled + unlabeled) to determine the isotopic enrichment.

  • Use the internal standards to correct for variations in sample preparation and instrument response.

  • Metabolic flux can be calculated using appropriate metabolic models and software that take into account the isotopic enrichment data over time.

Protocol 2: Targeted Metabolomics of Purine Synthesis in Tissue Samples

This protocol outlines a method for the analysis of purine precursors in tissue samples to trace the incorporation of this compound.

Materials:

  • This compound (as tracer)

  • Internal Standards (appropriate labeled purine precursors)

  • Tissue samples (e.g., tumor biopsies)

  • Methanol:Acetonitrile:Water (50:30:20, v/v/v) extraction solvent

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Sample Preparation:

  • Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolism.

  • Weigh the frozen tissue (typically 10-50 mg).

  • Add ice-cold extraction solvent to the tissue in a 1:10 (w/v) ratio.

  • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the metabolites for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • The LC-MS/MS parameters will be similar to those described in Protocol 1, but the MRM transitions will be specific for the purine precursors of interest. The separation may require a different chromatographic method optimized for nucleotides and related compounds.

Data Analysis:

  • Data analysis will follow a similar procedure as in Protocol 1, focusing on the isotopic enrichment in purine precursors to determine the rate of de novo purine synthesis.

Data Presentation

The quantitative data obtained from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Isotopic Enrichment of Glycine and Glutathione in Human Plasma

Patient IDTime Point (hours)Glycine Enrichment (%)Glutathione Enrichment (%)
P001000
P001125.35.1
P001415.810.2
P002000
P002130.16.5
P002418.212.8

Table 2: Metabolic Flux Rates of Glutathione Synthesis

Patient GroupGlutathione Synthesis Rate (nmol/g/h)
Healthy Controls50.4 ± 5.2
Cancer Patients125.6 ± 15.8

Visualization of Pathways and Workflows

Visualizing the metabolic pathways and experimental workflows is crucial for understanding the experimental design and the biological context of the data.

Glycine_to_Glutathione_Pathway Glycine_13C2_15N_d2 This compound Glutathione_labeled Glutathione (labeled) Glycine_13C2_15N_d2->Glutathione_labeled Glutamate Glutamate gamma_Glutamylcysteine γ-Glutamylcysteine Glutamate->gamma_Glutamylcysteine GCL Cysteine Cysteine Cysteine->gamma_Glutamylcysteine gamma_Glutamylcysteine->Glutathione_labeled GS

Caption: Glycine incorporation into the glutathione synthesis pathway.

Purine_Synthesis_Pathway Glycine_13C2_15N_d2 This compound GAR Glycinamide Ribonucleotide Glycine_13C2_15N_d2->GAR PRPP PRPP PRA 5'-Phosphoribosylamine PRPP->PRA PRA->GAR IMP Inosine Monophosphate (IMP) GAR->IMP Multi-step enzymatic reactions AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP

Caption: Incorporation of glycine into the de novo purine synthesis pathway.

Experimental_Workflow Tracer_Admin Administer this compound to Patient Sample_Collection Collect Blood/Tissue Samples at Timed Intervals Tracer_Admin->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis (MRM for Isotopologues) Sample_Prep->LC_MS_Analysis Data_Processing Data Processing and Isotopic Enrichment Calculation LC_MS_Analysis->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Caption: General experimental workflow for stable isotope tracing studies.

Conclusion

This compound is a versatile and powerful tool for investigating metabolic pathways in a clinical research setting. The detailed protocols and application notes provided here offer a starting point for researchers to design and execute robust stable isotope tracing studies. The ability to quantify metabolic fluxes provides a deeper understanding of disease mechanisms and can aid in the development of novel diagnostic and therapeutic strategies.

References

Application Notes and Protocols for Studying Protein Structure and Dynamics with Labeled Glycine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glycine, the simplest amino acid, offers unique advantages for studying protein structure and dynamics. Its small size allows it to populate regions of the Ramachandran plot that are inaccessible to other residues, often playing a critical role in protein turns, loops, and helix packing.[1][2] The absence of a side chain also makes its backbone signals particularly sensitive to changes in the local environment. By introducing isotopically labeled glycine (e.g., ¹³C, ¹⁵N) or glycine analogs into a protein, researchers can leverage techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography to gain high-resolution insights into protein conformation, flexibility, and interactions. These application notes provide an overview of key methodologies and detailed protocols for utilizing labeled glycine in protein studies.

Site-Specific and Metabolic Labeling of Proteins with Glycine and its Analogs

Incorporating labeled glycine into a protein of interest is the first critical step. This can be achieved through metabolic labeling in cell culture or through site-specific chemical modification.

Metabolic Labeling with Glycine Analogs

Metabolic labeling involves introducing a glycine analog into the cellular protein synthesis machinery. A common approach uses analogs with bioorthogonal handles, such as an alkyne group, which can be later modified with a reporter tag via "click chemistry".[3][4]

Experimental Workflow for Metabolic Labeling:

cluster_0 Cell Culture and Labeling cluster_1 Cell Lysis and Protein Harvest cluster_2 Click Chemistry Reaction cluster_3 Downstream Analysis A Seed cells and allow to adhere B Deplete intracellular methionine (optional) A->B C Incubate with labeling medium containing But-2-yn-1-ylglycine B->C D Harvest and wash cells C->D E Lyse cells in appropriate buffer D->E F Clarify lysate by centrifugation E->F G Determine protein concentration F->G H Combine lysate with azide-probe, CuSO₄, THPTA, and Sodium Ascorbate G->H I Incubate for 1-2 hours at room temperature H->I J SDS-PAGE and in-gel fluorescence I->J K Affinity purification for Mass Spectrometry I->K L Fluorescence microscopy I->L

Caption: Workflow for metabolic labeling with a glycine analog and subsequent analysis.

Protocol: Metabolic Labeling of Nascent Proteins in Cultured Cells with But-2-yn-1-ylglycine [3]

  • Cell Seeding: Plate mammalian cells at the desired density on culture plates and allow them to adhere overnight under standard culture conditions (37°C, 5% CO₂).

  • Amino Acid Depletion (Optional but Recommended): To enhance incorporation, gently wash the cells twice with pre-warmed PBS. Add methionine-free medium supplemented with 10% dialyzed FBS and incubate for 30-60 minutes at 37°C to deplete intracellular methionine pools.

  • B2Yn Labeling: Prepare the labeling medium: methionine-free medium supplemented with 10% dialyzed FBS and the desired final concentration of But-2-yn-1-ylglycine (e.g., 100 µM). Remove the starvation medium and add the labeling medium to the cells. Incubate for 4-24 hours at 37°C.

  • Cell Harvest: Aspirate the labeling medium, wash the cells with PBS, and harvest by scraping or trypsinization.

  • Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. Incubate on ice for 30 minutes, vortexing occasionally. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.

  • Click Reaction in Cell Lysate:

    • In a microcentrifuge tube, combine 20-50 µg of protein lysate with the click reaction components.

    • For a 100 µL final reaction volume, add components in the following order:

      • Protein Lysate: Adjust volume with PBS to 85 µL.

      • Azide-Probe (e.g., fluorescent dye or biotin): 1 µL of 10 mM stock (100 µM final).

      • CuSO₄: 2 µL of 50 mM stock (1 mM final).

      • THPTA: 2 µL of 50 mM stock (1 mM final).

      • Sodium Ascorbate (freshly prepared): 10 µL of 100 mM stock (10 mM final). Note: Add Sodium Ascorbate last to initiate the reaction.

    • Vortex gently and incubate for 1-2 hours at room temperature, protected from light.

  • Downstream Analysis: The sample is now ready for analysis by SDS-PAGE, affinity purification for mass spectrometry, or other methods.

Site-Specific Labeling of N-Terminal Glycine

A method for single-site labeling of proteins with a natural or engineered N-terminal glycine has been developed. This technique utilizes an aldol-type reaction to modify the N-terminal glycine with high efficiency and selectivity.

Reaction Mechanism for N-Terminal Glycine Labeling:

Protein Protein with N-terminal Glycine Imine N-terminus Imine Intermediate Protein->Imine + Reagent Reagent Aldehyde Reagent (e.g., 2-formylphenoxyacetic acid) Nucleophile Latent Enol Nucleophile Imine->Nucleophile In situ generation Adduct Stable Aminoalcohol Adduct (Labeled Protein) Nucleophile->Adduct + Aldehyde

Caption: Simplified mechanism for site-specific labeling of N-terminal glycine.

Protocol: Single-Site Labeling of a Protein with an N-Terminal Glycine

  • In a 1.5 mL microcentrifuge tube, mix the protein (3 nmol) with sodium bicarbonate buffer (120 µL, 0.1 M, pH 7.8).

  • From a freshly prepared stock solution, add 2-(2-formylphenoxy)acetic acid (1500 nmol) in DMSO (30 µL).

  • The final concentration of the protein will be 20 µM and the reagent 10 mM.

  • Vortex the mixture at 25°C for 24–48 hours.

  • Dilute the reaction mixture with acetonitrile:water (10:90, 3000 µL) for subsequent analysis or purification.

Quantitative Data for N-Terminal Glycine Labeling:

ProteinLabeled ProductConversion (%)Reference
MelittinMono-labeled melittin52
SUMO1N-terminus mono-labeled SUMO143
InsulinMono-labeled insulin71
Insulin (in protein mixture)Mono-labeled insulin42

NMR Spectroscopy for Protein Dynamics

NMR spectroscopy is a powerful technique for studying protein dynamics over a wide range of timescales. Labeled glycine provides a sensitive probe for these studies.

Singlet-Filtered NMR Spectroscopy

This method allows for the selective detection of glycine signals in unlabeled biomolecules, depending on the chemical shift difference of their two alpha-protons and the geminal coupling constant.

Experimental Workflow for Singlet-Filtered NMR:

A Prepare protein sample in D₂O or H₂O/D₂O B Acquire 1D ¹H and singlet-filtered spectra A->B C Acquire 2D TOCSY and singlet-filtered TOCSY A->C D Identify and assign specific glycine resonances B->D C->D E Analyze relaxation data to probe dynamics D->E

Caption: Workflow for studying glycine dynamics using singlet-filtered NMR.

Protocol: Singlet-Filtered NMR of Glycine Residues

  • Sample Preparation: Prepare the protein sample (e.g., 95 µM Aβ40) in D₂O or a 90%/10% H₂O/D₂O mixture.

  • Spectroscopy:

    • Perform experiments on a high-field NMR spectrometer (e.g., 600 or 700 MHz).

    • Acquire 1D ¹H and singlet-filtered 1D ¹H spectra.

    • For assignments, acquire 2D ¹H-¹H TOCSY spectra with and without singlet filtering.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Identify the cross-peaks corresponding to specific glycine residues in the singlet-filtered TOCSY spectra.

    • Analyze the line shapes and relaxation parameters to obtain information about the dynamics of individual glycine residues.

Quantitative Data from NMR Studies:

PeptideTechniqueMeasured ParameterValueReference
Alanyl-Prolyl-GlycineSolid-State NMRBackbone RMSD0.02 Å
GGG PeptideMolecular Dynamicsα-helical population (AMOEBA)17%
GGG PeptideMolecular DynamicspPII population (AMOEBA)41%

Mass Spectrometry for Structural Probing and Dynamics

Mass spectrometry is a versatile tool for analyzing proteins labeled with glycine. It can be used to identify modification sites, quantify protein turnover, and probe protein structure.

Identifying Modification Sites

After labeling a protein, proteolytic digestion followed by LC-MS/MS can be used to pinpoint the exact location of the label.

Protocol: Identification of Labeled Peptides by Mass Spectrometry

  • Sample Preparation: Run the labeled protein sample on an SDS-PAGE gel. Excise the band of interest.

  • In-gel Digestion: Perform in-gel digestion with a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Resuspend the digested peptides in 0.1% formic acid in water.

    • Inject the sample into an LC-MS/MS system (e.g., coupled to a Q-TOF mass spectrometer).

    • Use a suitable gradient for peptide separation (e.g., a water/acetonitrile gradient with 0.1% formic acid).

    • Acquire data in a data-dependent manner, selecting precursor ions for fragmentation.

  • Data Analysis: Use database search software to identify the peptides and the mass shift corresponding to the label to confirm the site of modification.

Quantifying Protein Dynamics

By coupling pulse-chase labeling with multiplexed proteomics, it is possible to quantify the degradation rates of proteins with N-terminal glycine.

Quantitative Data on Proteoform Dynamics:

ProteoformNumber IdentifiedNumber QuantifiedObservation
N-terminal Glycine> 2000 unique peptides from > 1000 proteins> 90% of identifiedOverall degradation rates are higher for proteoforms with N-terminal glycine.
Whole Proteome> 7700 proteins-Used for comparison.

X-ray Crystallography

While glycine itself is a small molecule, its presence and conformation within a protein crystal structure can provide crucial information. The structure of glycine and its various polymorphs have been studied under different conditions. Furthermore, X-ray crystallography has been used to determine the high-resolution structure of proteins like the Glycine cleavage system protein H.

Protocol: Protein Crystallization and Structure Determination (General Steps)

  • Protein Expression and Purification: Express the protein of interest (with or without labeled glycine) and purify it to homogeneity.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield diffraction-quality crystals.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and mount them for data collection.

    • Collect diffraction data using a synchrotron or in-house X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the phase problem using methods like molecular replacement or anomalous diffraction (if heavy atoms or selenomethionine are incorporated).

    • Build and refine the atomic model against the experimental data.

Data from X-ray Crystallography Studies:

SystemResolutionKey FindingReference
Glycine cleavage system protein H2.6 ÅStructure of the protein with a lipoate moiety bound to Lys63.
α-glycine-Crystal structure at 6.2 GPa described.
Glycine dihydrate-First report on the structure of a hydrated glycine.

These protocols and application notes provide a starting point for researchers looking to employ labeled glycine to investigate protein structure and dynamics. The specific experimental conditions will need to be optimized for each protein system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glycine-13C2,15N,d2 Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Glycine-13C2,15N,d2 concentration in cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for cell labeling?

A1: The optimal concentration of this compound can vary depending on the cell line, experimental goals, and media composition. It is crucial to perform a dose-response experiment to determine the ideal concentration that ensures high labeling efficiency without compromising cell viability. A common starting point for amino acid concentrations in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments is the concentration found in standard culture media.

Q2: How does the concentration of labeled glycine affect cell health and growth?

A2: High concentrations of glycine can be toxic to some cell lines, potentially leading to reduced proliferation or apoptosis. Conversely, insufficient concentrations will result in low labeling efficiency. It is essential to empirically determine the concentration that maintains normal cell growth and morphology while achieving sufficient incorporation of the stable isotope-labeled glycine.

Q3: How many cell passages are required for complete labeling?

A3: For complete incorporation of the labeled glycine, cells should be cultured for at least five to six doublings in the medium containing this compound.[1] This ensures that the cellular proteins are maximally labeled with the heavy amino acid, with an incorporation efficiency of 95% or more.[1]

Q4: Can I use serum in my culture medium during labeling?

A4: It is highly recommended to use dialyzed fetal bovine serum (dFBS) instead of regular FBS. Standard FBS contains unlabeled amino acids, including glycine, which will compete with the labeled glycine and reduce labeling efficiency.

Q5: How can I verify the labeling efficiency?

A5: Labeling efficiency can be assessed by mass spectrometry. A small aliquot of protein extract from the labeled cells can be digested and analyzed to determine the percentage of incorporation of the heavy glycine into the peptides. An efficiency of over 95% is generally considered successful.[1]

Troubleshooting Guide

This guide addresses common issues encountered during cell labeling experiments with this compound.

Issue Potential Cause Recommended Solution
Low Labeling Efficiency 1. Insufficient Labeled Glycine Concentration: The concentration of this compound in the medium is too low for efficient incorporation. 2. Competition from Unlabeled Glycine: The presence of unlabeled glycine in the medium, often from non-dialyzed serum. 3. Insufficient Cell Doublings: Cells have not undergone enough divisions to fully incorporate the labeled amino acid. 4. Metabolic Conversion: Cells may be synthesizing their own "light" glycine.1. Optimize Concentration: Perform a titration experiment to determine the optimal concentration of labeled glycine for your specific cell line. 2. Use Dialyzed Serum: Always use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled amino acids. 3. Increase Passages: Ensure cells are cultured for at least 5-6 doublings in the labeling medium.[1] 4. Media Formulation: Ensure the labeling medium is devoid of unlabeled glycine.
Reduced Cell Viability or Altered Morphology 1. Glycine Toxicity: The concentration of this compound is too high and is causing cellular stress. 2. Nutrient Depletion: The custom labeling medium may be lacking other essential nutrients.1. Lower Concentration: Reduce the concentration of labeled glycine and re-assess cell viability and labeling efficiency. 2. Media Optimization: Ensure the basal medium is nutritionally complete and supports healthy cell growth.
Inconsistent Labeling Across Experiments 1. Variable Cell Culture Conditions: Inconsistencies in cell density, passage number, or media preparation. 2. Inaccurate Protein Quantification: Errors in protein concentration measurement leading to unequal mixing of labeled and unlabeled samples.1. Standardize Protocols: Maintain consistent cell culture practices for all experiments. 2. Accurate Quantification: Use a reliable protein quantification method (e.g., BCA assay) before mixing samples.

Data Presentation

Table 1: Hypothetical Impact of this compound Concentration on Cell Viability and Labeling Efficiency
This compound Concentration (mg/L)Cell Viability (%)Labeling Efficiency (%)Observations
1098 ± 285 ± 3Sub-optimal labeling.
2597 ± 392 ± 2Improved labeling with minimal impact on viability.
50 (Typical)95 ± 4> 95Generally considered optimal for many cell lines.
10085 ± 5> 97Potential for decreased viability in sensitive cell lines.
20070 ± 6> 98Significant decrease in cell viability observed.

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

Protocol: Stable Isotope Labeling of Mammalian Cells with this compound

1. Cell Culture and Adaptation:

  • Culture cells in standard medium until they reach the desired confluence.

  • For the "heavy" labeled sample, replace the standard medium with a custom SILAC medium lacking unlabeled glycine but supplemented with a predetermined optimal concentration of this compound. The "light" sample is cultured in SILAC medium containing the equivalent concentration of unlabeled glycine.

  • Use dialyzed fetal bovine serum (dFBS) in both media.

  • Culture the cells for at least five to six passages to ensure complete incorporation of the labeled amino acid.[1]

2. Experimental Treatment:

  • Once labeling is complete, apply the desired experimental treatment (e.g., drug administration, gene knockdown) to the "heavy" or "light" cell population, with the other serving as a control.

3. Cell Harvest and Lysis:

  • Harvest the "light" and "heavy" cell populations separately.

  • Count the cells accurately and mix the two populations in a 1:1 ratio.

  • Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.

4. Protein Digestion:

  • Quantify the protein concentration of the cell lysate.

  • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteine residues with iodoacetamide (IAA).

  • Digest the proteins into peptides using a protease such as trypsin.

5. Mass Spectrometry Analysis:

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The relative abundance of proteins between the two samples is determined by comparing the signal intensities of the "light" and "heavy" peptide pairs in the mass spectra.

Mandatory Visualization

Experimental_Workflow cluster_Adaptation Cell Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase A Start Cell Culture B Culture in 'Light' Medium (Unlabeled Glycine) A->B C Culture in 'Heavy' Medium (this compound) A->C D Culture for >5 Passages B->D C->D E Apply Experimental Treatment D->E Heavy F Control Treatment D->F Light G Harvest and Mix Cells (1:1 Ratio) E->G F->G H Cell Lysis & Protein Extraction G->H I Protein Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Data Analysis & Quantification J->K

Caption: Experimental workflow for SILAC using labeled glycine.

Glycine_Cleavage_System cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Glycine Glycine (13C2,15N,d2) Serine Serine Glycine->Serine via SHMT2 GCS Glycine Cleavage System (GCS) Glycine->GCS THF Tetrahydrofolate (THF) THF->GCS Methylene_THF 5,10-Methylene-THF Methylene_THF->Serine via SHMT2 Formate Formate Methylene_THF->Formate CO2 CO2 NH4 NH4+ One_Carbon_Metabolism One-Carbon Metabolism (Purine, Thymidylate Synthesis) Formate->One_Carbon_Metabolism Export GCS->Methylene_THF 13C,15N Transfer GCS->CO2 GCS->NH4 SHMT2 SHMT2

Caption: Glycine cleavage system and its role in one-carbon metabolism.

References

Common issues in metabolic flux analysis experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Metabolic Flux Analysis (MFA) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during MFA experiments.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your MFA experiments, from sample preparation to data analysis.

Issue 1: Poor Metabolite Extraction Efficiency

Description: Low signal intensity or absence of expected metabolites in analytical data (LC-MS, GC-MS, NMR).

Possible CauseRecommended SolutionExpected Improvement
Ineffective Cell Lysis Ensure complete cell disruption. For adherent cells, use a cell scraper after adding extraction solvent.[1][2][3] For suspension cells, vortexing with the extraction solvent is crucial. Consider freeze-thaw cycles (e.g., 3 cycles between liquid nitrogen and a 37°C water bath) to aid lysis.>90% cell material removed from the culture vessel.
Inappropriate Extraction Solvent The choice of solvent is critical and depends on the target metabolites. A common solvent for polar metabolites is 80% methanol, cooled to -80°C. For broader coverage, a mixture of methanol, acetonitrile, and water (e.g., 40:40:20) can be effective.Improved recovery of a wider range of metabolites.
Insufficient Solvent Volume Use an adequate volume of extraction solvent to ensure complete immersion and extraction of the cell mass. A general guideline is 1 mL of solvent per 1-5 million cells.Consistent and reproducible metabolite yields across samples.
Metabolite Degradation Keep samples on dry ice or at -80°C throughout the extraction process to minimize enzymatic activity.Preservation of labile metabolites and more accurate physiological snapshot.
Issue 2: Inefficient Quenching of Metabolism

Description: Continued metabolic activity after the intended quenching step, leading to inaccurate representation of the metabolic state at the time of sampling.

Possible CauseRecommended SolutionExpected Improvement
Slow Quenching Process The transition from culture conditions to metabolic arrest must be as rapid as possible. For suspension cells, fast filtration followed by immediate immersion in liquid nitrogen can quench metabolism in seconds.Minimized changes in metabolite pools post-sampling.
Inappropriate Quenching Solution For suspension cells, cold methanol (e.g., 60% methanol at -40°C) is effective. For adherent cells, rapid aspiration of media followed by direct addition of liquid nitrogen or a cold quenching/extraction solvent is recommended. Using 100% methanol alone is not recommended as it can cause metabolite leakage.Immediate cessation of enzymatic reactions without compromising cell integrity.
Cell Washing Issues If a washing step is necessary to remove extracellular metabolites, perform it rapidly with an ice-cold isotonic solution like 0.9% NaCl to prevent cell lysis and metabolite leakage.Reduced background from media components in the final analysis.
Issue 3: Poor Fit Between Simulated and Measured Labeling Data in ¹³C-MFA

Description: High sum of squared residuals (SSR) indicating a discrepancy between the model's predicted isotopic labeling patterns and the experimental data.

Possible CauseRecommended SolutionExpected Improvement
Incorrect or Incomplete Metabolic Model Verify that all relevant metabolic pathways for your organism and conditions are included in the model. Ensure atom transitions for each reaction are accurately mapped. For eukaryotes, consider metabolic compartmentalization (e.g., cytosol vs. mitochondria).A model that better reflects the biological reality of the system, leading to a lower SSR.
Failure to Reach Isotopic Steady State A key assumption for standard ¹³C-MFA is that the system is at an isotopic steady state. Extend the labeling time and re-sample to ensure labeling patterns are stable. If a steady state is not achievable, consider using non-stationary MFA (INST-MFA) methods.Data that aligns with the assumptions of the chosen MFA method, improving the goodness of fit.
Analytical Errors Ensure samples are not contaminated with unlabeled biomass. Calibrate and validate the performance of your mass spectrometer or NMR instrument. Apply corrections for the natural abundance of ¹³C.More accurate and precise isotopic labeling data for model fitting.
Suboptimal Isotopic Tracer The choice of tracer significantly impacts the precision of flux estimates. Use in silico simulations to select the optimal tracer(s) for the pathways of interest before conducting the experiment.Enhanced resolution of specific metabolic fluxes and improved model fitting.

Experimental Protocols

Protocol 1: Metabolite Quenching and Extraction from Adherent Mammalian Cells

This protocol is adapted from established methods for the quenching and extraction of metabolites from adherent cell cultures.

Materials:

  • Ice-cold 0.9% NaCl solution

  • Liquid nitrogen or dry ice

  • Extraction solvent: 80% methanol (HPLC-grade), pre-chilled to -80°C

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture plates on dry ice to cool.

  • Aspirate the culture medium completely.

  • Quickly wash the cells by adding 1-2 mL of ice-cold 0.9% NaCl and immediately aspirating the wash solution. Repeat this step once.

  • Immediately add 1 mL of -80°C 80% methanol to each well to quench metabolism and initiate extraction.

  • Incubate the plates at -80°C for 20 minutes.

  • While keeping the plates on dry ice, scrape the cells thoroughly with a cell scraper.

  • Transfer the cell lysate and methanol mixture to a pre-chilled microcentrifuge tube.

  • To ensure complete cell lysis, perform three freeze-thaw cycles by alternating between liquid nitrogen and a 37°C water bath.

  • Vortex the lysate for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant containing the metabolites to a new clean tube.

  • The dried metabolite extract can be stored at -80°C for later analysis.

Protocol 2: Metabolite Quenching and Extraction from Suspension Mammalian Cells

This protocol is a widely used method for obtaining metabolites from suspension cell cultures.

Materials:

  • Quenching solution: 60% methanol with 0.85% (w/v) ammonium bicarbonate, cooled to -40°C.

  • Extraction solvent: 100% methanol, pre-chilled to -80°C.

  • Ice-cold sterile 0.9% NaCl.

  • Centrifuge capable of reaching low temperatures.

Procedure:

  • Rapidly transfer a known volume of cell suspension into a centrifuge tube.

  • Centrifuge at a low speed (e.g., 200 x g) at 4°C to pellet the cells.

  • Quickly aspirate the supernatant and resuspend the cell pellet in ice-cold 0.9% NaCl for washing.

  • Centrifuge again under the same conditions and discard the supernatant.

  • Resuspend the cell pellet in the pre-chilled quenching solution to immediately halt metabolic activity.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 5 minutes.

  • Discard the supernatant and add 1 mL of -80°C 100% methanol to the pellet for extraction.

  • Vortex thoroughly to resuspend the pellet.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the extracted metabolites.

  • A second extraction with methanol or water can be performed on the pellet to increase yield.

  • Pool the supernatants and store at -80°C.

Signaling Pathways and Experimental Workflows

The Warburg Effect

The Warburg effect, or aerobic glycolysis, is a hallmark of cancer cell metabolism, characterized by an increased rate of glucose uptake and lactate production, even in the presence of oxygen. MFA is a powerful tool to quantify the flux through glycolysis and related pathways to study this phenomenon.

Warburg_Effect cluster_signaling Oncogenic Signaling Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P GLUT F6P Fructose-6-Phosphate G6P->F6P PGI PPP Pentose Phosphate Pathway G6P->PPP Pyruvate Pyruvate F6P->Pyruvate Glycolysis Biomass Biomass Precursors (Nucleotides, Lipids, Amino Acids) F6P->Biomass Lactate Lactate Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDH Pyruvate->Biomass TCA TCA Cycle AcetylCoA->TCA TCA->Biomass PPP->Biomass PI3K_Akt PI3K/Akt PI3K_Akt->Glucose cMyc c-Myc cMyc->F6P HIF1a HIF-1α HIF1a->Pyruvate

Caption: The Warburg Effect pathway, highlighting increased glycolytic flux to lactate.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway parallel to glycolysis. It is responsible for generating NADPH, for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. MFA is essential for dissecting the relative fluxes through the oxidative and non-oxidative branches of the PPP.

Pentose_Phosphate_Pathway cluster_ppp Pentose Phosphate Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P PGI PGL 6-Phosphoglucono- δ-lactone G6P->PGL G6PD NADPH 2 NADPH G6P->NADPH G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate S7P Sedoheptulose-7-Phosphate G3P->S7P Transaldolase PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD PG->NADPH R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P R5P->S7P Transketolase Nucleotides Nucleotide Synthesis R5P->Nucleotides X5P->F6P Transketolase X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase Aromatic_AA Aromatic Amino Acid Synthesis E4P->Aromatic_AA

Caption: The Pentose Phosphate Pathway and its connections to glycolysis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ¹³C-labeled tracer for my experiment? A1: The optimal tracer depends on the specific metabolic pathways you aim to resolve. For instance, [1,2-¹³C₂]glucose is often used to resolve fluxes in the upper part of glycolysis and the Pentose Phosphate Pathway, while [U-¹³C₅]glutamine is better for TCA cycle analysis. It is highly recommended to perform in silico (computer-based) simulations before the experiment to determine which tracer will provide the most information for your specific biological question.

Q2: What is the difference between metabolic steady state and isotopic steady state? A2: Metabolic steady state refers to a condition where the concentrations of intracellular metabolites and metabolic fluxes are constant over time. Isotopic steady state is reached when the isotopic labeling pattern of intracellular metabolites becomes constant after the introduction of a labeled substrate. Achieving both is a key assumption for standard stationary ¹³C-MFA.

Q3: How many biological replicates are needed for a reliable MFA study? A3: While the exact number can vary depending on the biological system and the desired statistical power, a minimum of 3-5 biological replicates per experimental condition is generally recommended to ensure the robustness of the results and to perform meaningful statistical analysis.

Q4: Can MFA be used to study non-model organisms? A4: Yes, but it requires a well-annotated genome and a curated metabolic network model for the organism of interest. The accuracy of the MFA results is highly dependent on the completeness and correctness of the metabolic model used.

Q5: What are the main analytical techniques used to measure isotopic labeling? A5: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. MS-based methods offer high sensitivity and can measure labeling in a wide range of metabolites, while NMR can provide detailed information about positional isotopomers.

References

Technical Support Center: Analysis of Glycine-13C2,15N,d2 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the mass spectrometry sensitivity for Glycine-13C2,15N,d2.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled version of the amino acid glycine. It is used as an internal standard in quantitative mass spectrometry-based studies, such as metabolic flux analysis and pharmacokinetic studies. Its distinct mass allows for precise differentiation from the naturally occurring (unlabeled) glycine in a biological sample, enabling accurate quantification.

Q2: What are the main challenges in achieving high sensitivity for this compound analysis?

A2: The primary challenges include:

  • Poor ionization efficiency: Glycine, being a small and polar molecule, can exhibit poor ionization in common electrospray ionization (ESI) sources.

  • Matrix effects: Components of the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1]

  • Low abundance: In tracer studies, the concentration of the labeled glycine may be low, requiring highly sensitive detection methods.

  • Isotopic interference: The isotopic peaks of unlabeled glycine or other molecules in the sample may overlap with the signal of the labeled standard, especially with low-resolution mass spectrometers.

Q3: What is chemical derivatization, and can it improve sensitivity for this compound?

A3: Chemical derivatization is a technique used to modify the analyte to improve its analytical properties. For glycine, derivatization can enhance its hydrophobicity and ionization efficiency, leading to a significant increase in signal intensity in LC-MS/MS analysis.[2][3] Reagents like phenylisothiocyanate (PITC) are commonly used for this purpose.[4]

Q4: How can I minimize matrix effects in my analysis?

A4: To minimize matrix effects, consider the following strategies:

  • Effective sample preparation: Use techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering matrix components.

  • Chromatographic separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components.

  • Use of a stable isotope-labeled internal standard: Since this compound is itself an internal standard, this is an inherent advantage. The standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but care must be taken to ensure the analyte concentration remains above the limit of detection.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Poor Ionization 1. Optimize Ion Source Parameters: Adjust spray voltage, gas flows, and temperatures. 2. Consider Derivatization: Use a derivatization agent like PITC to improve ionization efficiency.[4] 3. Mobile Phase Modification: Add modifiers like formic acid or ammonium formate to the mobile phase to promote protonation.
Sample Degradation 1. Check Sample Stability: Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. 2. Work Quickly on Ice: During sample preparation, keep samples on ice to minimize enzymatic degradation.
Instrument Issues 1. Clean the Ion Source: Contamination can suppress the signal. 2. Calibrate the Mass Spectrometer: Ensure the instrument is properly calibrated. 3. Check for Leaks: Leaks in the LC system can lead to an unstable spray.
Issue 2: High Background Noise
Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents 1. Use High-Purity Solvents: Use LC-MS grade solvents and freshly prepared mobile phases. 2. Check Reagents for Purity: Ensure all reagents, including derivatization agents, are of high quality.
Dirty LC System 1. Flush the System: Flush the LC system with a strong solvent like isopropanol. 2. Clean the Autosampler: The autosampler needle and loop can be a source of contamination.
Matrix Effects 1. Improve Sample Cleanup: Implement a more rigorous sample preparation protocol to remove interfering compounds. 2. Optimize Chromatography: Ensure baseline separation of the analyte from major matrix components.
Issue 3: Poor Peak Shape
Possible Cause Troubleshooting Steps
Column Overload 1. Dilute the Sample: Inject a more dilute sample. 2. Use a Higher Capacity Column: Consider a column with a larger internal diameter or particle size.
Inappropriate Mobile Phase 1. Adjust Mobile Phase Composition: Optimize the organic solvent percentage and pH. 2. Check for Solvent Mismatch: Ensure the sample solvent is compatible with the initial mobile phase conditions.
Column Degradation 1. Replace the Column: The column may be at the end of its lifespan. 2. Use a Guard Column: A guard column can protect the analytical column from contaminants.
Issue 4: Inaccurate Quantification
Possible Cause Troubleshooting Steps
Non-linearity of Calibration Curve 1. Extend the Calibration Range: Ensure the analyte concentration falls within the linear range of the assay. 2. Check for Isotopic Interference at Low Concentrations: The signal from unlabeled glycine may interfere with the labeled standard at the lower limit of quantification.
Matrix Effects 1. Evaluate Matrix Effects: Perform post-column infusion experiments to identify regions of ion suppression or enhancement. 2. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a matrix similar to the samples.
In-source Fragmentation 1. Optimize Ion Source Conditions: Use gentler ionization conditions to minimize fragmentation of the precursor ion. 2. Select a Stable Fragment Ion: Choose a fragment ion for quantification that is not prone to further fragmentation.

Quantitative Data

Optimization Strategy Expected Impact on Sensitivity Supporting Evidence/Rationale
Chemical Derivatization (e.g., with PITC) Significant Signal Enhancement (e.g., >10-fold)Derivatization improves the hydrophobicity and ionization efficiency of small, polar molecules like amino acids.
Optimized LC-MS/MS Method (without derivatization) Achievable Lower Limit of Quantitation (LLOQ) in the low nM rangeA fast and reliable LC-MS/MS method for glycine has been established with an LOQ of 100 nM.
Use of Sum of Multiple Reaction Monitoring (SMRM) Potential for >4-fold increase in signal intensityFor molecules that form multiple charge states, summing the signals from different precursor-product transitions can significantly boost sensitivity.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of this compound (as an internal standard)

This protocol is a representative method and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (from plasma)

  • Protein Precipitation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at a known concentration.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Derivatization (using PITC):

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of a solution of PITC in acetonitrile/pyridine/water (1:1:1, v/v/v).

    • Incubate at 60°C for 30 minutes.

    • Evaporate to dryness again.

    • Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Unlabeled Glycine (analyte): To be determined based on derivatization.

      • This compound (internal standard): To be determined based on derivatization. The precursor ion will have a mass approximately 5 Da higher than the unlabeled glycine derivative.

    • Ion Source Parameters:

      • Spray Voltage: 3.5 kV.

      • Source Temperature: 350°C.

      • Desolvation Gas Flow: 800 L/hr.

      • Cone Gas Flow: 50 L/hr.

    • Collision Energy: To be optimized for each transition.

Visualizations

troubleshooting_workflow start Low Sensitivity Issue with This compound check_signal Is there a detectable signal? start->check_signal no_signal No Signal check_signal->no_signal No low_signal Low Signal check_signal->low_signal Yes check_instrument Check MS Instrument (Tuning, Calibration) no_signal->check_instrument check_peak_shape Assess Peak Shape low_signal->check_peak_shape check_sample_prep Review Sample Preparation (Extraction, Derivatization) check_instrument->check_sample_prep check_lc Check LC System (Leaks, Flow) check_sample_prep->check_lc solution Sensitivity Improved check_lc->solution good_peak Good Peak Shape check_peak_shape->good_peak Good bad_peak Poor Peak Shape (Tailing, Broad) check_peak_shape->bad_peak Poor optimize_ionization Optimize Ion Source Parameters good_peak->optimize_ionization optimize_chromatography Optimize Chromatography (Gradient, Column) bad_peak->optimize_chromatography improve_cleanup Improve Sample Cleanup (Matrix Effects) optimize_ionization->improve_cleanup consider_derivatization Consider/Optimize Derivatization improve_cleanup->consider_derivatization consider_derivatization->solution optimize_chromatography->solution

Caption: Troubleshooting workflow for low sensitivity of this compound.

metabolic_flux_analysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_modeling Computational Phase cell_culture Cell Culture with This compound Tracer quenching Metabolic Quenching cell_culture->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing isotopomer_distribution Determine Mass Isotopomer Distribution data_processing->isotopomer_distribution flux_calculation Flux Calculation using Metabolic Model isotopomer_distribution->flux_calculation interpretation interpretation flux_calculation->interpretation Interpret Metabolic Phenotype

Caption: Workflow for metabolic flux analysis using this compound.

References

Technical Support Center: Troubleshooting Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during stable isotope labeling experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges with the incorporation of Glycine-13C2,15N,d2.

Troubleshooting Guide: Poor Incorporation of this compound

Poor or incomplete incorporation of stable isotope-labeled amino acids can significantly impact the accuracy and reliability of quantitative proteomics and metabolomics studies. This guide provides a structured approach to identifying and resolving common issues related to the use of this compound.

Question: I am observing low incorporation efficiency of this compound in my cell culture experiment. What are the potential causes and how can I troubleshoot this?

Answer:

Low incorporation of labeled glycine can stem from several factors related to cell metabolism, culture conditions, and experimental procedures. Follow this step-by-step guide to diagnose and address the issue.

Step 1: Verify Media Composition and Preparation

The composition of your cell culture medium is a critical first step for successful labeling.

  • Is your base medium appropriate for SILAC? Ensure you are using a base medium specifically designed for stable isotope labeling, which lacks the natural ("light") version of the amino acid you are labeling with. For glycine labeling, this would be a glycine-free medium.

  • Are you using dialyzed serum? Standard fetal bovine serum (FBS) contains endogenous amino acids, including glycine, which will compete with your labeled glycine and dilute the isotopic enrichment.[1] Always use dialyzed FBS (dFBS) to minimize the concentration of small molecule metabolites.[1]

  • Was the labeled glycine added at the correct concentration? Verify the final concentration of this compound in your prepared medium. Consult the manufacturer's recommendations for your specific cell line and experimental goals. Inadequate concentrations can limit uptake and incorporation.

Troubleshooting Workflow for Media Issues

Start Low Glycine Incorporation CheckMedia Step 1: Verify Media Composition Start->CheckMedia BaseMedium Is the base medium glycine-free? CheckMedia->BaseMedium DialyzedSerum Are you using dialyzed serum (dFBS)? BaseMedium->DialyzedSerum Yes RemakeMedia Action: Prepare fresh media with appropriate components. BaseMedium->RemakeMedia No GlycineConcentration Is the labeled glycine concentration optimal? DialyzedSerum->GlycineConcentration Yes DialyzedSerum->RemakeMedia No MediaPrepOK Media Preparation Appears Correct GlycineConcentration->MediaPrepOK Yes AdjustConcentration Action: Adjust labeled glycine concentration based on literature or optimization experiments. GlycineConcentration->AdjustConcentration No

Caption: Troubleshooting workflow for media-related issues in glycine labeling.

Step 2: Evaluate Cell Culture Conditions and Cell Line Characteristics

The metabolic state and specific characteristics of your cells play a significant role in amino acid uptake and metabolism.

  • Cell Proliferation Rate: Rapidly proliferating cells generally exhibit higher rates of protein synthesis and, consequently, higher incorporation of labeled amino acids.[2] If your cells are growing slowly or are confluent, incorporation efficiency may be reduced. Ensure cells are in the exponential growth phase during the labeling period.

  • Number of Cell Doublings: For complete labeling, cells should undergo a sufficient number of doublings in the labeled medium to dilute out the pre-existing "light" proteins. A minimum of five cell doublings is generally recommended to achieve over 95% incorporation.[3]

  • Glycine Transport: Mammalian cells utilize specific transporters, primarily GlyT1 and GlyT2, to uptake glycine from the extracellular environment.[4] The expression levels of these transporters can vary between cell lines, potentially affecting the efficiency of glycine uptake.

  • Endogenous Glycine Synthesis: Cells can synthesize glycine de novo from serine via the enzyme serine hydroxymethyltransferase (SHMT). High rates of endogenous synthesis will dilute the pool of labeled glycine, leading to lower incorporation. This is a particularly important consideration for glycine labeling.

ParameterRecommendationRationale
Cell Confluency Maintain cells in exponential growth phase (typically 30-80% confluency)Ensures active protein synthesis and cell division for efficient label incorporation.
Number of Passages At least 5 passages in labeled mediumAllows for sufficient dilution of pre-existing unlabeled proteins.
Serum Use dialyzed Fetal Bovine Serum (dFBS)Minimizes competition from unlabeled amino acids present in standard FBS.
Step 3: Investigate Glycine Metabolism and Isotope Scrambling

Glycine has a complex metabolic network that can lead to the "scrambling" of your stable isotopes, which can be misinterpreted as poor incorporation.

  • Interconversion with Serine: The reaction catalyzed by SHMT is reversible, meaning that your labeled glycine can be converted to labeled serine. This can lead to the appearance of the isotope label in serine residues of your proteins.

  • Glycine Cleavage System (GCS): The GCS is a mitochondrial enzyme complex that degrades glycine, releasing the alpha-carbon as CO2 and transferring the other carbon and nitrogen to a one-carbon metabolic pool. This can lead to the loss of your label or its incorporation into other molecules synthesized via one-carbon metabolism, such as purines and thymidylate.

  • Deuterium Isotope Effects: The presence of deuterium in your labeled glycine can sometimes lead to kinetic isotope effects, potentially slowing down enzymatic reactions involving glycine. However, this is generally a minor effect in biological systems.

Metabolic Pathways Affecting Glycine Labeling

cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria Gly_labeled This compound Gly_pool Intracellular Labeled Glycine Pool Gly_labeled->Gly_pool GlyT1/GlyT2 Transporters Ser_pool Serine Pool Gly_pool->Ser_pool SHMT1 Protein Protein Synthesis Gly_pool->Protein Mito_Gly_pool Mitochondrial Glycine Pool Gly_pool->Mito_Gly_pool Mito_Ser_pool Mitochondrial Serine Pool Ser_pool->Mito_Ser_pool SHMT1 SHMT1 Mito_Gly_pool->Mito_Ser_pool SHMT2 GCS Glycine Cleavage System (GCS) Mito_Gly_pool->GCS One_Carbon One-Carbon Metabolism GCS->One_Carbon SHMT2 SHMT2

Caption: Key metabolic pathways influencing the fate of labeled glycine in a cell.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the incorporation efficiency of this compound?

A1: The most accurate method to determine incorporation efficiency is through mass spectrometry. After labeling, extract proteins, digest them into peptides (e.g., with trypsin), and analyze the peptides by LC-MS/MS. Compare the signal intensities of the "heavy" (labeled) and "light" (unlabeled) versions of the same peptide. The incorporation efficiency can be calculated as:

% Incorporation = [Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light))] * 100

For a more detailed analysis, you can use specialized software for quantitative proteomics that automates this calculation.

Q2: My cell line grows very slowly. How can I improve labeling efficiency?

A2: For slow-growing cell lines, extending the labeling period to ensure at least five cell doublings is crucial. You might also consider increasing the concentration of the labeled glycine in the medium to enhance its uptake relative to any competing unlabeled sources. Additionally, ensure that other media components are not limiting for growth.

Q3: I see evidence of my isotope label in serine residues. Is this normal?

A3: Yes, this is a known phenomenon called metabolic scrambling. The enzyme serine hydroxymethyltransferase (SHMT) can convert glycine to serine. Therefore, it is expected to find some of the isotopic label incorporated into serine residues. The extent of this conversion can depend on the cell line and culture conditions.

Q4: Can I use a cell-free protein synthesis system to avoid metabolic issues?

A4: Yes, cell-free protein synthesis systems offer a significant advantage in that they lack the complex metabolic networks of intact cells. This can minimize issues like metabolic scrambling and degradation of the labeled amino acid, leading to more efficient and specific incorporation.

Experimental Protocols

Protocol 1: Standard Protocol for SILAC Labeling with this compound
  • Media Preparation:

    • Prepare "light" medium using glycine-free DMEM/RPMI supplemented with 10% dialyzed FBS and the "light" (unlabeled) version of glycine at the standard concentration.

    • Prepare "heavy" medium using the same base medium and dialyzed FBS, but supplement with this compound at the same concentration as the light version.

    • Sterile filter both media.

  • Cell Culture and Labeling:

    • Culture your cells in the "heavy" medium for at least five passages to ensure complete incorporation of the labeled glycine.

    • Culture a parallel set of control cells in the "light" medium.

    • Ensure cells remain in the exponential growth phase throughout the labeling period.

  • Sample Collection and Preparation:

    • Harvest cells from both "light" and "heavy" cultures.

    • Combine the cell pellets at a 1:1 ratio (based on cell number or protein concentration).

    • Lyse the combined cells and extract the proteins.

  • Protein Digestion and Mass Spectrometry:

    • Digest the protein extract with a suitable protease (e.g., trypsin).

    • Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 2: Quantification of Glycine Incorporation by Mass Spectrometry
  • Data Acquisition:

    • Acquire MS1 scans to detect the "light" and "heavy" peptide pairs.

    • Acquire MS/MS scans for peptide identification.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the peak intensities of the "light" and "heavy" isotopic envelopes for each peptide.

    • Calculate the heavy-to-light (H/L) ratio for each identified peptide.

    • Determine the overall incorporation efficiency by averaging the incorporation rates across a large number of peptides.

ParameterTypical ValueSource
SILAC Labeling Duration 5-6 cell doublings
Recommended Labeled Amino Acid Purity >98%
Typical Glycine Concentration in DMEM 0.4 mMStandard media formulation
Expected Incorporation Efficiency >95%

References

Technical Support Center: Minimizing Isotopic Scrambling in Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for isotopic labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help you minimize isotopic scrambling and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a significant issue?

A1: Isotopic scrambling is the randomization of isotope labels within a molecule, leading to a deviation from the expected labeling pattern based on known biochemical pathways.[1] This phenomenon is a critical issue in labeling studies, such as ¹³C Metabolic Flux Analysis (¹³C-MFA), because these methods rely on the precise tracking of isotopic labels to calculate metabolic fluxes.[1] If scrambling occurs, the measured mass isotopomer distributions will not accurately reflect the activity of the metabolic pathways under investigation, resulting in erroneous flux calculations.[1]

Q2: What are the primary causes of isotopic scrambling?

A2: Isotopic scrambling can originate from several sources during your experiment:

  • Metabolic Branch Points and Convergences: Pathways where metabolites can be synthesized from multiple sources or can enter various downstream pathways can contribute to the scrambling of isotopic labels.

  • Reversible Reactions: High rates of reversible enzymatic reactions can lead to the redistribution of labeled atoms within a molecule and connected metabolite pools.[1]

  • Futile Cycles: The simultaneous operation of opposing metabolic pathways can result in the continuous cycling of metabolites and scrambling of isotopic labels.[1]

  • Incomplete or Slow Quenching: Failure to instantaneously halt all metabolic activity during sample collection is a major contributor to scrambling. If enzymes remain active, they can continue to alter labeling patterns post-harvest.

  • Metabolite Degradation During Extraction: The instability of certain metabolites during the extraction process can also lead to misleading labeling data.

  • Background CO₂ Fixation: The incorporation of unlabeled CO₂ from the atmosphere or bicarbonate in the culture medium into metabolic intermediates can dilute the isotopic enrichment and alter labeling patterns.

Q3: How can I determine if my experiment has reached an isotopic steady state?

A3: Achieving an isotopic steady state, where the enrichment of the isotope in metabolites becomes stable over time, is crucial for many metabolic flux analysis studies. To ascertain if your experiment has reached this state, it is recommended to perform a time-course experiment. This involves collecting samples at multiple time points after introducing the labeled substrate and measuring the mass isotopomer distribution of key metabolites. Isotopic steady state is considered to be reached when the labeling patterns of these metabolites no longer show significant changes over time. For systems where achieving a true isotopic steady state is not feasible, isotopically non-stationary MFA (INST-MFA) may be a more appropriate analytical approach.

Troubleshooting Guides

Problem 1: Low Label Incorporation in Target Metabolites

Possible Cause 1: Insufficient Substrate Uptake or Metabolism

  • Troubleshooting Steps:

    • Verify Substrate Consumption: Measure the concentration of the labeled substrate in the culture medium over time to confirm it is being taken up by the cells.

    • Assess Cell Viability and Health: Ensure that the cells are healthy and metabolically active. Poor cell health can lead to diminished metabolic activity.

    • Optimize Substrate Concentration: The concentration of the labeled substrate may be too low for efficient incorporation. Consider increasing the concentration, but be mindful of potential cytotoxic effects.

Possible Cause 2: Dilution from Unlabeled Sources

  • Troubleshooting Steps:

    • Analyze Media Components: Ensure that the culture medium does not contain unlabeled sources of the metabolite of interest that could dilute the labeled substrate.

    • Consider Endogenous Pools: Be aware of large intracellular pools of the unlabeled metabolite which can dilute the incoming labeled substrate.

Possible Cause 3: Inappropriate Sampling Time

  • Troubleshooting Steps:

    • Conduct a Time-Course Experiment: Collect samples at various time points to monitor the incorporation of the label over time. This will help in identifying the optimal duration for labeling.

Problem 2: Mass Isotopomer Distributions Indicate Scrambling in the TCA Cycle

Possible Cause 1: High Pyruvate Dehydrogenase (PDH) vs. Pyruvate Carboxylase (PC) Activity

  • Troubleshooting Steps:

    • Utilize ¹³C-MFA Software: Employ metabolic flux analysis software to estimate the relative fluxes through PDH and PC. Significant flux through both pathways can result in complex labeling patterns that may appear as scrambling.

    • Analyze Labeling in Multiple Intermediates: Examining the labeling patterns of several TCA cycle intermediates can provide a more comprehensive understanding of the metabolic activity.

Possible Cause 2: Reversible Reactions within the TCA Cycle

  • Troubleshooting Steps:

    • Positional Isotope Analysis: If possible, use techniques that can resolve the positional labeling of carbons within a molecule to identify the specific reactions contributing to scrambling.

    • Kinetic Modeling: For in-depth analysis, consider kinetic modeling to account for the effects of reversible reactions on the labeling patterns.

Problem 3: High Levels of Back-Exchange in Hydrogen-Deuterium Exchange (HDX-MS)

Possible Cause 1: Suboptimal pH and Temperature During Sample Processing

  • Troubleshooting Steps:

    • Maintain Low Temperature: Keep samples on ice or at 4°C during all processing and storage steps to slow down the rate of back-exchange. For long-term storage, -80°C is recommended.

    • Optimize Quench pH: The rate of amide exchange is at its minimum at approximately pH 2.5. Ensure your quench buffer is at this optimal pH.

Possible Cause 2: Residual Enzymatic Activity

  • Troubleshooting Steps:

    • Enzyme Inactivation: After the labeling reaction, completely inactivate any enzymes. A common and effective method is to boil the sample at 100°C for 10 minutes.

    • Enzyme Removal: Utilize immobilized enzymes (e.g., on beads) that can be physically removed by centrifugation. Ultrafiltration is another option for removing soluble enzymes.

Data Presentation

Table 1: Effect of Quenching Method on Metabolite Labeling

Quenching MethodTemperatureQuenching EfficiencyNotes
Rapid Filtration + 100% Methanol-80°CHighestExhibits the most effective quenching of metabolism.
30% Methanol Slurry + Centrifugation-24°CHighSlightly less effective than rapid filtration but allows for less laborious sample processing.
Saline Ice Slurry~0°CLowLess effective, as indicated by high isotope-labeling rates after sample harvest.
60% Cold Methanol + Centrifugation-65°CIneffectiveCauses significant metabolite loss.

Table 2: Impact of Temperature on Deuterium Back-Exchange in Fibrinopeptide A

TemperatureTime (minutes)Deuterium Content (%)
0°C10025
-30°C10092
Data from a study on fibrinopeptide A in a 50% ethylene glycol, 0.25% formic acid solution.

Table 3: Efficiency of Different Solvents for Metabolite Extraction from Wheat Organs

Extraction SolventEarStemLeafRoot
Number of Metabolites Extracted
Water + Methanol871785733517
Water + Acetonitrile871785733517
Water + Methanol/Acetonitrile (1:1)871785733517
Data represents the total number of metabolites extracted with all tested solvent mixtures.

Experimental Protocols

Protocol 1: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is a standard method for quenching metabolism and extracting metabolites from adherent cells for ¹³C labeling analysis.

  • Preparation:

    • Prepare a quenching solution of 80:20 methanol:water and cool it to -75°C.

  • Media Removal:

    • At the desired time point, rapidly aspirate the culture medium from the dish.

  • Washing (Optional but Recommended):

    • Quickly wash the cells with ice-cold saline or glucose-free medium to remove any residual labeled substrate. This step should be performed in under 30 seconds.

  • Quenching:

    • Immediately add the pre-chilled quenching solution to the cells to halt all enzymatic activity.

  • Cell Lysis and Metabolite Extraction:

    • Scrape the cells in the cold quenching solution and transfer the lysate to a pre-chilled tube.

    • Vortex the lysate and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.

  • Sample Collection:

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the supernatant using a vacuum concentrator.

  • Storage:

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 2: Quenching and Extraction for ¹³C Metabolomics of Adherent Mammalian Cells
  • Cell Culture and Labeling:

    • Culture adherent mammalian cells to the desired confluency.

    • Replace the regular medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

    • Incubate for a sufficient period to achieve the desired level of isotopic labeling.

  • Quenching of Metabolism:

    • Rapidly aspirate the labeling medium.

    • Immediately add ice-cold methanol to the culture dish to quench all enzymatic activity.

  • Metabolite Extraction:

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Add a mixture of chloroform and water to the tube to create a biphasic extraction system.

    • Vortex thoroughly and centrifuge to separate the polar (aqueous/methanol) and non-polar (chloroform) phases.

  • Sample Processing:

    • Carefully collect the polar phase containing the majority of central carbon metabolites.

    • Dry the collected fraction using a vacuum concentrator.

    • The dried extract can then be reconstituted in a suitable solvent for analysis by mass spectrometry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_harvest Harvesting cluster_analysis Analysis cell_culture Cell Culture labeling Introduce Labeling Medium cell_culture->labeling labeling_medium Prepare Labeling Medium (e.g., ¹³C-glucose) labeling_medium->labeling incubation Incubate for Steady State labeling->incubation quenching Rapid Quenching (e.g., Cold Methanol) incubation->quenching extraction Metabolite Extraction quenching->extraction ms_analysis LC-MS/MS Analysis extraction->ms_analysis data_analysis Data Analysis (MFA) ms_analysis->data_analysis

Caption: A generalized workflow for a metabolic labeling experiment.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Isotopic Scrambling Observed? quenching Inefficient Quenching? start->quenching Yes reversible_rxns Reversible Reactions? start->reversible_rxns Yes dilution Dilution by Unlabeled Sources? start->dilution Yes no No Scrambling start->no No optimize_quenching Optimize Quenching Protocol quenching->optimize_quenching kinetic_modeling Perform Kinetic Modeling reversible_rxns->kinetic_modeling analyze_media Analyze Media Components dilution->analyze_media end Problem Resolved optimize_quenching->end Re-run Experiment kinetic_modeling->end analyze_media->end

Caption: A logic diagram for troubleshooting isotopic scrambling.

TCA_Cycle_Scrambling Glucose ¹³C-Glucose Pyruvate ¹³C-Pyruvate Glucose->Pyruvate PC Pyruvate Carboxylase Pyruvate->PC PDH Pyruvate Dehydrogenase Pyruvate->PDH AcetylCoA ¹³C-Acetyl-CoA Citrate ¹³C-Citrate AcetylCoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate ¹³C-Isocitrate Citrate->Isocitrate alphaKG α-Ketoglutarate Isocitrate->alphaKG SuccinylCoA Succinyl-CoA alphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Reversible Malate Malate Fumarate->Malate Reversible Malate->Oxaloacetate PC->Oxaloacetate PDH->AcetylCoA

Caption: Potential sources of scrambling in the TCA cycle.

References

Correcting for Natural Isotope Abundance in Metabolic Flux Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when correcting for natural isotope abundance in Metabolic Flux Analysis (MFA).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in MFA?

In stable isotope tracing experiments, the goal is to track the incorporation of an isotopic label (e.g., ¹³C) from a tracer substrate into various metabolites. However, many elements, including carbon, naturally exist as a mixture of isotopes. For instance, approximately 1.1% of all carbon in nature is the heavy isotope ¹³C. This natural abundance can confound the measurement of isotope enrichment from the labeled tracer, leading to inaccurate calculations of metabolic fluxes.[1][2][3][4] Correction for natural isotope abundance is therefore a critical step to distinguish between isotopes originating from the tracer and those naturally present in the metabolites and the biological system.[5]

Q2: What is the underlying principle of natural isotope abundance correction?

The correction is a statistical process that aims to remove the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distributions (MIDs) of a metabolite. This is typically achieved using a linear transform based on binomial distributions or matrix-based correction algorithms. These methods calculate the theoretical MID of an unlabeled metabolite based on the known natural abundances of its constituent elements and then use this information to deconvolve the measured MID into the component derived from the isotopic tracer and the component from natural abundance.

Q3: What information is required to perform the correction?

To accurately correct for natural isotope abundance, you will need the following information:

  • The chemical formula of the metabolite: This is essential to know the number of atoms of each element (e.g., carbon, nitrogen, oxygen, hydrogen) in the molecule.

  • The natural abundance of all isotopes for each element in the metabolite: These values are constant and widely published.

  • The isotopic purity of the tracer: Labeled substrates are never 100% pure and contain a small fraction of the unlabeled isotopomer. This information is usually provided by the manufacturer.

  • The measured mass isotopomer distribution (MID) of the metabolite: This is the raw data obtained from the mass spectrometer.

Q4: What are some common software tools available for natural abundance correction?

Several software packages are available to automate the correction process. Some commonly used tools include:

  • IsoCor: A Python-based tool with a graphical user interface that corrects for natural isotopes and tracer impurity in MS data.

  • IsoCorrectoR: An R-based tool that can handle both MS and MS/MS data and corrects for natural abundance and tracer impurity.

  • PolyMID-Correct: A tool that is part of the PolyMID software package and allows for programmatic integration into data processing pipelines.

  • AccuCor: A tool designed for correcting high-resolution mass spectrometry data.

  • PyNAC: A Python-based tool for natural abundance correction.

  • INCA: A MATLAB-based software for isotopomer network compartmental analysis that includes correction features.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inaccurate flux values after correction Incorrect chemical formula of the metabolite or its derivative used for the correction.Double-check the elemental composition of the analyzed metabolite, including any derivatizing agents used during sample preparation.
Inaccurate natural isotope abundance values used.Ensure you are using the correct and most up-to-date natural abundance values for all elements in your metabolite. See Table 1 for common values.
Failure to account for the isotopic purity of the tracer substrate.Obtain the tracer purity from the manufacturer's certificate of analysis and incorporate this into the correction algorithm. Many software tools have a specific input for this parameter.
Negative values in the corrected Mass Isotopomer Distribution (MID) Overcorrection due to noisy raw data.Improve the signal-to-noise ratio of your mass spectrometry data. For noisy data, the flux solution can differ between corrected and uncorrected MIDs.
Incorrect background subtraction during raw data processing.Review your peak integration and background subtraction methods to ensure they are appropriate for your data.
Discrepancies between results from different correction software Different underlying correction algorithms or default parameters.Understand the specific correction method used by each software package. Ensure that all input parameters (e.g., natural abundances, tracer purity) are identical across the different tools.
Handling of MS vs. MS/MS data.Verify that the software is appropriate for your data type. Some tools are specifically designed for MS data, while others can handle the fragmentation patterns of MS/MS data.

Quantitative Data Summary

Table 1: Natural Abundance of Common Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.9885
²H0.0115
Nitrogen¹⁴N99.632
¹⁵N0.368
Oxygen¹⁶O99.757
¹⁷O0.038
¹⁸O0.205
Silicon²⁸Si92.2297
²⁹Si4.6832
³⁰Si3.0872
Sulfur³²S94.93
³³S0.76
³⁴S4.29
³⁶S0.02

Note: These values may vary slightly depending on the source.

Experimental Protocols

Protocol 1: General Workflow for Mass Spectrometry Data Acquisition for MFA

  • Cell Culture and Isotope Labeling: Culture cells in a defined medium containing the stable isotope-labeled tracer (e.g., [U-¹³C]-glucose) for a sufficient duration to achieve isotopic steady-state.

  • Metabolite Extraction: Quench metabolic activity rapidly and extract intracellular metabolites. A common method is fast filtration followed by extraction with a cold solvent mixture (e.g., methanol/water).

  • Sample Preparation: If necessary, derivatize the metabolites to improve their volatility and chromatographic separation for GC-MS analysis.

  • Mass Spectrometry Analysis: Analyze the samples using a mass spectrometer (e.g., GC-MS, LC-MS, or LC-MS/MS) to obtain the mass spectra of the metabolites of interest.

  • Data Acquisition: For each metabolite, acquire the ion counts for the unlabeled (M+0) and all labeled isotopologues (M+1, M+2, etc.). This collection of ion counts represents the raw mass isotopomer distribution (MID).

Visualizations

CorrectionWorkflow cluster_data_acquisition Data Acquisition cluster_correction_process Correction Process cluster_inputs Required Inputs cluster_output Output cluster_downstream Downstream Analysis RawData Raw MS Data (Measured MID) CorrectionAlgorithm Correction Algorithm RawData->CorrectionAlgorithm CorrectedMID Corrected MID CorrectionAlgorithm->CorrectedMID ChemicalFormula Metabolite Chemical Formula ChemicalFormula->CorrectionAlgorithm NaturalAbundance Natural Isotope Abundances NaturalAbundance->CorrectionAlgorithm TracerPurity Tracer Isotopic Purity TracerPurity->CorrectionAlgorithm MFA_Model Metabolic Flux Analysis Model CorrectedMID->MFA_Model

Caption: Workflow for natural isotope abundance correction in MFA.

TroubleshootingTree Start Inaccurate Flux Results? CheckFormula Is the chemical formula (including derivatives) correct? Start->CheckFormula Yes CheckAbundance Are the natural abundance values correct? CheckFormula->CheckAbundance Yes Solution1 Correct the chemical formula. CheckFormula->Solution1 No CheckPurity Is the tracer purity accounted for? CheckAbundance->CheckPurity Yes Solution2 Use updated natural abundance values. CheckAbundance->Solution2 No CheckNoise Is the raw data noisy? CheckPurity->CheckNoise Yes Solution3 Input tracer purity into the correction algorithm. CheckPurity->Solution3 No Solution4 Improve S/N of MS data or re-evaluate background subtraction. CheckNoise->Solution4 Yes End Accurate Fluxes CheckNoise->End No Solution1->CheckFormula Solution2->CheckAbundance Solution3->CheckPurity Solution4->CheckNoise

Caption: Decision tree for troubleshooting inaccurate MFA flux results.

References

Technical Support Center: Optimizing 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 13C metabolic flux analysis (MFA) experiments in mammalian cells.

FAQs and Troubleshooting Guides

This section addresses specific issues that may arise during 13C-MFA experiments, from experimental design to data analysis.

Experimental Design and Tracer Selection

Q1: How do I select the optimal 13C tracer for my experiment?

A1: The choice of the isotopic tracer is critical as it largely determines the precision of flux estimates for different metabolic pathways.[1][2][3] The optimal tracer depends on the specific pathways you aim to investigate.

  • For Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-13C2]glucose has been shown to provide the most precise estimates.[1][2] Tracers like [2-13C]glucose and [3-13C]glucose can also offer better performance than the more commonly used [1-13C]glucose.

  • For the Tricarboxylic Acid (TCA) Cycle: [U-13C5]glutamine is the preferred tracer for a detailed analysis of the TCA cycle.

  • For Overall Central Carbon Metabolism: A combination of tracers, such as mixtures of specifically labeled glucose and glutamine, can provide more comprehensive and precise flux estimations across the central carbon metabolism. For instance, mixtures like [1,2-13C2]glucose and [U-13C5]glutamine can offer high-quality flux estimates for both glycolysis and the TCA cycle.

Q2: What are the advantages of using tracer mixtures?

A2: While single tracers are effective for specific pathways, they may not effectively label all pathways in the complex metabolic network of mammalian cells. Using optimized mixtures of 13C-labeled substrates, such as glucose and glutamine, can overcome this limitation and lead to more statistically significant flux values across a broader range of pathways, including glycolysis, the TCA cycle, and the pentose phosphate pathway.

Q3: What is isotopic steady state and why is it important?

A3: Isotopic steady state is a condition where the isotopic labeling of intracellular metabolites remains constant over time. Standard 13C-MFA assumes that the system has reached this state. Failure to achieve isotopic steady state can lead to a poor fit between your model and experimental data.

Q4: What should I do if my cells do not reach isotopic steady state?

A4: Achieving isotopic steady state can be challenging in mammalian cells due to factors like slow labeling of certain metabolite pools. If reaching a steady state is not feasible, you can:

  • Extend the labeling time: Allow more time for the 13C label to incorporate throughout the metabolic network and re-sample to check for steady state.

  • Use Isotopically Non-Stationary MFA (INST-MFA): This approach analyzes the transient labeling patterns before isotopic steady state is reached and can be particularly useful for mammalian cell cultures. INST-MFA requires measuring isotopic enrichment at multiple time points during the transient phase.

Sample Preparation and Data Acquisition

Q5: How can I minimize metabolic activity during sample quenching and extraction?

A5: Rapidly stopping all metabolic reactions is crucial to accurately capture the metabolic state of the cells at the time of sampling. Ineffective quenching can lead to alterations in metabolite labeling. A common and effective method involves rapid filtration followed by quenching in 100% cold (-80°C) methanol.

Q6: What are common sources of error in labeling measurements?

A6: Accurate measurement of mass isotopomer distributions (MIDs) is fundamental for reliable flux estimations. Common sources of error include:

  • Low signal intensity and background noise in the mass spectrometer.

  • Overlapping peaks from compounds that co-elute.

  • Inaccurate correction for the natural abundance of 13C.

  • Inconsistencies in sample preparation, such as extraction or derivatization, which can introduce variability.

Data Analysis and Troubleshooting

Q7: My flux confidence intervals are very wide. What does this indicate and how can I improve them?

A7: Wide confidence intervals suggest that the estimated flux values are not well-resolved and have a high degree of uncertainty. This can be caused by:

  • Insufficient Labeling Information: The selected tracer may not be providing enough information to accurately determine the flux of interest.

  • Redundant Pathways: The structure of the metabolic network may make it difficult to distinguish between fluxes through parallel or cyclical pathways.

  • High Measurement Noise: Significant errors in the labeling data will result in less precise flux estimates.

To improve confidence intervals, consider:

  • Using a more informative tracer: Computational tools can help identify a tracer that will provide better resolution for your pathways of interest.

  • Performing parallel labeling experiments: Using different 13C-labeled substrates in parallel experiments can greatly enhance the resolution of metabolic fluxes.

Q8: The model provides a poor fit to my experimental data. What are the possible reasons and solutions?

A8: A high residual sum of squares (SSR) indicates a poor fit between the model's simulated labeling data and your experimental measurements, which undermines the credibility of the estimated fluxes. Potential causes and their solutions include:

  • Incorrect or Incomplete Metabolic Model: The model may be missing important reactions or contain incorrect atom transitions.

    • Solution: Carefully verify all reactions and atom mappings in your model for biological accuracy. For eukaryotic cells, ensure that subcellular compartmentalization is correctly represented.

  • Failure to Reach Isotopic Steady State: As mentioned earlier, this is a key assumption for standard MFA.

    • Solution: Extend the labeling time or use INST-MFA methods.

  • Inaccurate Biomass Composition: The composition of biomass (amino acids, RNA, fatty acids, etc.) is a critical component of the metabolic model.

    • Solution: Experimentally determine the specific biomass composition of your cells under your experimental conditions.

  • Analytical Errors: Issues with sample preparation or instrumentation can introduce errors.

    • Solution: Ensure samples are not contaminated, validate the performance of your analytical instruments, and apply necessary data corrections, such as for natural 13C abundance.

Quantitative Data Summary

Table 1: Optimal 13C Tracers for Key Metabolic Pathways in Mammalian Cells

Metabolic PathwayRecommended Tracer(s)Reference(s)
Glycolysis[1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose
Pentose Phosphate Pathway[1,2-13C2]glucose
TCA Cycle[U-13C5]glutamine
Overall Central Carbon MetabolismMixture of [1,2-13C2]glucose and [U-13C5]glutamine

Experimental Protocols

Metabolic Quenching and Metabolite Extraction Protocol

This protocol is a generalized procedure for mammalian cells in suspension culture.

  • Preparation: Prepare a quenching solution of 100% methanol and pre-cool it to -80°C.

  • Sampling: Rapidly withdraw a known volume of cell suspension from the culture.

  • Separation: Immediately separate the cells from the culture medium. For suspension cultures, this is often done by rapid filtration through a membrane filter.

  • Quenching: Plunge the filter with the cells into the pre-cooled methanol to instantly stop all metabolic activity.

  • Extraction:

    • Add a cold chloroform/water mixture to the methanol-cell suspension.

    • Vortex thoroughly to ensure complete cell lysis and extraction of metabolites.

    • Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.

    • Collect the polar phase containing the central carbon metabolites.

  • Sample Preparation for Analysis: Dry the extracted polar metabolites, for example, under a stream of nitrogen. The dried sample can then be derivatized if required for GC-MS analysis or reconstituted in a suitable solvent for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Experimental Preparation cluster_exp Isotope Labeling Experiment cluster_analysis Sample Processing and Analysis cluster_data Data Processing and Modeling Tracer_Selection 1. Tracer Selection (e.g., [1,2-13C2]glucose) Cell_Culture 2. Mammalian Cell Culture (Metabolic Steady State) Tracer_Selection->Cell_Culture Tracer_Intro 3. Introduce 13C Tracer Cell_Culture->Tracer_Intro Incubation 4. Incubate to Isotopic Steady State (or for INST-MFA) Tracer_Intro->Incubation Sampling 5. Rapid Sampling Incubation->Sampling Quenching 6. Metabolic Quenching (e.g., Cold Methanol) Sampling->Quenching Extraction 7. Metabolite Extraction Quenching->Extraction MS_Analysis 8. Mass Spectrometry (GC-MS or LC-MS) Extraction->MS_Analysis Data_Processing 9. Data Processing (MID Calculation) MS_Analysis->Data_Processing MFA_Modeling 10. Metabolic Flux Analysis (Software Modeling) Data_Processing->MFA_Modeling Flux_Map 11. Generate Flux Map MFA_Modeling->Flux_Map

Caption: A typical workflow for 13C Metabolic Flux Analysis.

Troubleshooting_Logic Start Poor Model Fit (High SSR) Check_Model Is the metabolic model correct? Start->Check_Model Check_SS Is the system at isotopic steady state? Check_Model->Check_SS Yes Fix_Model Correct Model: - Verify reactions - Check atom transitions - Add compartments Check_Model->Fix_Model No Check_Data Are the labeling data accurate? Check_SS->Check_Data Yes Use_INST_MFA Use INST-MFA or extend labeling time Check_SS->Use_INST_MFA No Improve_Data Improve Data Quality: - Check for contamination - Validate instrument - Correct for natural abundance Check_Data->Improve_Data No Good_Fit Acceptable Model Fit Check_Data->Good_Fit Yes Fix_Model->Start Re-analyze Use_INST_MFA->Start Re-analyze Improve_Data->Start Re-analyze

Caption: Troubleshooting logic for a poor model fit in 13C-MFA.

Central_Carbon_Metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose G6P G6P Glucose->G6P F6P F6P G6P->F6P R5P Ribose-5P G6P->R5P PYR Pyruvate F6P->PYR ... AcCoA Acetyl-CoA PYR->AcCoA Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate aKG α-Ketoglutarate Glutamate->aKG Citrate Citrate aKG->Citrate ... Citrate->aKG ... AcCoA->Citrate

Caption: Simplified central carbon metabolism in mammalian cells.

References

Technical Support Center: Steady-State 13C Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for steady-state 13C Metabolic Flux Analysis (13C-MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the experimental and computational aspects of 13C-MFA.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your 13C-MFA experiments.

Problem: Poor Fit Between Simulated and Measured Labeling Data

A common and critical issue in 13C-MFA is a high sum of squared residuals (SSR), indicating a significant discrepancy between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is paramount for the credibility of the estimated metabolic fluxes.[1]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete or Incorrect Metabolic Model Verify Reactions: Thoroughly review all reactions in your model for biological accuracy and completeness specific to your organism and experimental conditions.[1] Check Atom Transitions: Ensure the atom mapping for each reaction is correct.[1] Consider Compartmentalization: For eukaryotic cells, accurately represent metabolic compartmentalization (e.g., cytosol vs. mitochondria) in your model.[1] Re-evaluate Model Assumptions: Assumptions made to simplify the model, such as neglecting certain pathways, might be incorrect and should be revisited.[1]
Failure to Reach Isotopic Steady State Extend Labeling Time: If the system is not at a steady state, extend the labeling period and re-sample. The time required to reach isotopic steady state depends on the fluxes and pool sizes of the metabolites of interest. Consider Isotopically Non-stationary MFA (INST-MFA): If achieving a steady state is not feasible due to slow turnover rates or other experimental constraints, consider using INST-MFA methods, which analyze the transient labeling dynamics.
Inaccurate Measurement of External Rates Recalculate Rates: Double-check the calculations for substrate uptake and product secretion rates. Ensure that the measurements were taken during the exponential growth phase where metabolic steady state can be assumed.
Incorrectly Assumed Measurement Errors Perform Replicate Measurements: Analyze biological and technical replicates to obtain a more accurate estimation of the actual measurement variance.
Analytical Errors Check for Contamination: Ensure that samples are not contaminated with unlabeled biomass or other carbon sources. Verify Instrument Performance: Calibrate and validate the performance of your mass spectrometer or NMR instrument. Data Correction: Apply necessary corrections for the natural abundance of 13C.

Troubleshooting Workflow for Poor Model Fit

A High SSR: Poor Model Fit B Check Metabolic Model A->B C Verify Reactions & Atom Transitions B->C Incorrect D Check Isotopic Steady State B->D Correct C->A E Extend Labeling Time or Use INST-MFA D->E Not Reached F Check External Rate Measurements D->F Reached E->A G Recalculate Rates F->G Inaccurate H Check Analytical Data F->H Accurate G->A I Review MS/NMR Data & Corrections H->I Error Found J Good Model Fit H->J No Errors I->A

Caption: A logical workflow for troubleshooting a poor model fit in 13C-MFA.

Problem: Wide Confidence Intervals for Flux Estimates

Wide confidence intervals indicate that the corresponding fluxes are poorly determined, meaning there is a high degree of uncertainty in the estimated values.

Possible Causes and Solutions:

Possible Cause Solutions
Insufficient Labeling Information Select a More Informative Tracer: The choice of the 13C-labeled tracer is critical. Use in silico experimental design tools to identify a tracer that is predicted to provide better resolution for the pathways of interest. Parallel labeling experiments with different tracers can also improve flux precision.
Redundant or Cyclic Pathways Add More Constraints: The metabolic network structure itself may make it difficult to resolve certain fluxes independently. Introducing additional labeling data from different tracers or measuring labeling patterns in more metabolites can help to better constrain the model.
High Measurement Noise Improve Analytical Precision: Large errors in the labeling data will propagate to the flux estimates. Optimize sample preparation and analytical methods to reduce measurement variability.

Frequently Asked Questions (FAQs)

Experimental Design

Q1: How do I choose the right 13C-labeled tracer for my experiment?

A1: The choice of the isotopic tracer is a critical step that significantly impacts the precision of your flux estimates. While historically common tracers include mixtures of [1-13C]glucose and [U-13C]glucose, the optimal tracer is dependent on the specific organism, growth conditions, and the metabolic pathways you aim to investigate. It is highly recommended to perform in silico (computer-based) simulations to select the optimal tracer or combination of tracers before conducting the wet-lab experiment. Different tracers provide different levels of information for various parts of the metabolic network. For instance, in some systems, a mixture of [1,2-13C]glucose and [U-13C]glucose may be optimal for central carbon metabolism.

Q2: How long should the isotopic labeling experiment be?

A2: The labeling experiment should be long enough to ensure that the intracellular metabolites and associated macromolecules have reached an isotopic steady state. This means that the fractional labeling of the metabolites of interest is stable over time. The time required to reach this state can vary from minutes for glycolytic intermediates to several hours for TCA cycle intermediates, and even longer for amino acids and nucleotides. It is crucial to experimentally verify that a steady state has been achieved by collecting samples at multiple time points. If achieving a steady state is not practical, consider using isotopically non-stationary MFA (INST-MFA).

Q3: What are the key steps in a typical steady-state 13C-MFA workflow?

A3: A standard 13C-MFA experiment involves the following key steps:

  • Experimental Design: Selection of an appropriate 13C-labeled tracer and determination of the labeling duration.

  • Tracer Experiment: Culturing cells or organisms in a medium containing the 13C-labeled substrate until isotopic steady state is reached.

  • Sample Collection and Quenching: Rapidly stopping all enzymatic reactions to preserve the metabolic state of the cells.

  • Metabolite Extraction and Analysis: Extracting intracellular metabolites and measuring their mass isotopomer distributions using techniques like GC-MS or LC-MS/MS.

  • Flux Estimation: Using a computational model to estimate the intracellular fluxes that best explain the measured labeling patterns and extracellular rates.

  • Statistical Analysis: Evaluating the goodness-of-fit of the model and calculating confidence intervals for the estimated fluxes.

A Experimental Design (Tracer Selection) B Tracer Experiment (Cell Culture) A->B C Sample Collection & Quenching B->C D Metabolite Extraction & MS Analysis C->D E Flux Estimation (Computational Modeling) D->E F Statistical Analysis (Goodness-of-Fit, CIs) E->F

Caption: A typical experimental workflow for steady-state 13C-MFA.

Data Acquisition and Analysis

Q4: What are the common sources of error in labeling measurements?

A4: Accurate labeling measurements are fundamental for reliable flux estimations. Common sources of error include:

  • Background noise and low signal intensity in the mass spectrometer.

  • Overlapping peaks from co-eluting compounds.

  • Inaccurate correction for the natural abundance of 13C.

  • Artifacts introduced during sample preparation, such as inconsistent extraction or derivatization.

Q5: My model fit is good, but some fluxes are still poorly resolved. What can I do?

A5: Even with a good overall model fit, some individual fluxes may not be well-determined. This often occurs for reactions in parallel pathways or cycles. To improve the resolution of these specific fluxes, you can perform parallel labeling experiments using a different 13C tracer that provides more information about the pathways of interest. The combined data from multiple labeling experiments can provide stronger constraints on the model and lead to more precise flux estimates.

Experimental Protocols

Protocol 1: 13C Labeling of Adherent Mammalian Cells

This protocol describes the general procedure for labeling adherent mammalian cells with a 13C-labeled substrate to achieve isotopic steady state.

Materials:

  • Adherent mammalian cells of interest

  • Standard cell culture medium

  • 13C-labeled substrate (e.g., [U-13C]-glucose)

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow them in standard culture medium until they reach the desired confluency (typically mid-log phase).

  • Media Preparation: Prepare the labeling medium by supplementing basal medium (lacking the unlabeled version of your tracer) with the 13C-labeled substrate at the desired concentration and dialyzed FBS.

  • Media Exchange: Aspirate the standard medium from the cells, wash once with pre-warmed PBS, and then add the pre-warmed 13C-labeling medium.

  • Isotopic Steady State Incubation: Incubate the cells in the labeling medium for a sufficient duration to achieve isotopic steady state. This time should be determined empirically for your specific cell line and experimental conditions but is often equivalent to several cell doubling times.

  • Metabolite Quenching and Extraction: Proceed immediately to a rapid quenching and extraction protocol to halt metabolic activity and extract metabolites for analysis.

Protocol 2: Rapid Quenching and Metabolite Extraction

This protocol is designed to rapidly halt metabolic activity and extract polar metabolites from adherent cells.

Materials:

  • Cold quenching solution (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge capable of reaching >14,000 x g at 4°C

  • Dry ice or liquid nitrogen

Procedure:

  • Quenching: Aspirate the labeling medium and immediately add ice-cold 80% methanol to the culture vessel to quench metabolism.

  • Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled centrifuge tube.

  • Protein Precipitation: Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of 13C-Labeled Metabolites

This is a generalized protocol for the analysis of 13C-labeled polar metabolites by LC-MS/MS.

Materials:

  • Dried metabolite extracts

  • Reconstitution solvent (e.g., 5% acetonitrile, 0.1% formic acid in water)

  • LC-MS/MS system equipped with a suitable column (e.g., HILIC for polar metabolites)

Procedure:

  • Reconstitution: Reconstitute the dried metabolite extracts in a small volume of reconstitution solvent.

  • Centrifugation: Centrifuge the reconstituted samples to pellet any remaining particulates.

  • LC Separation: Inject the sample onto the LC system. The chromatographic method should be optimized to achieve good separation of the metabolites of interest.

  • MS/MS Detection: The mass spectrometer should be operated in a mode that allows for the detection and quantification of all relevant mass isotopologues for each metabolite. This is often done using selected reaction monitoring (SRM) on a triple quadrupole instrument.

  • Data Analysis: Integrate the peak areas for each mass isotopologue. Correct the raw data for the natural abundance of 13C to determine the fractional enrichment of the 13C label in each metabolite. This data is then used for flux estimation.

References

Validation & Comparative

Validating Mass Spectrometry Data: A Comparison of Isotopic Glycine Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the highest level of accuracy in quantitative mass spectrometry, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of the multiply-labeled Glycine-13C2,15N,d2 standard against other commonly used isotopically labeled glycine alternatives, supported by experimental data and detailed protocols.

In quantitative mass spectrometry, particularly in complex biological matrices, stable isotope-labeled internal standards are the gold standard for correcting analytical variability.[1][2] These standards, being chemically identical to the analyte but with a different mass, co-elute and experience similar matrix effects, allowing for precise and accurate quantification.[1] This guide focuses on the validation of mass spectrometry data for glycine, a key amino acid in numerous metabolic pathways, by comparing the performance of various isotopic standards.

The Gold Standard: Multiply-Labeled this compound

The ideal internal standard exhibits physicochemical properties virtually identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[3] Multiply-labeled standards, such as this compound, which incorporate a combination of heavy isotopes of carbon, nitrogen, and deuterium, are considered superior for several reasons:

  • Enhanced Mass Shift: The greater mass difference from the endogenous analyte minimizes the risk of isotopic cross-talk and interference from the natural isotopic abundance of the analyte.

  • Increased Stability: The presence of multiple stable isotopes reduces the likelihood of isotopic exchange, particularly for deuterium atoms, which can sometimes be labile.[4]

  • Improved Co-elution: Carbon-13 and Nitrogen-15 labeling have a negligible effect on the chromatographic retention time, ensuring near-perfect co-elution with the unlabeled analyte. This is a significant advantage over deuterium-labeled standards, which can sometimes exhibit slight chromatographic shifts.

Performance Comparison of Isotopic Glycine Standards

While a direct head-to-head comparison in a single study is scarce, a review of the literature on the use of various isotopically labeled glycine standards allows for a comprehensive performance evaluation. The following table summarizes the key performance characteristics of different glycine standards based on data from various studies.

Internal StandardLabeling TypeKey Performance Characteristics
This compound Multiple (¹³C, ¹⁵N, ²H)Theoretically Superior: Offers the highest mass shift, minimizing isotopic interference. The combination of ¹³C and ¹⁵N ensures excellent co-elution and stability. Expected to provide the highest accuracy and precision.
Glycine-13C2,15N Multiple (¹³C, ¹⁵N)Excellent Performance: A study utilizing this standard for glycine quantification in cerebrospinal fluid demonstrated high linearity (r > 0.99), precision (interday %CV < 8.3%), and accuracy (interday bias < ±0.9%).
Glycine-15N Single (¹⁵N)Good Performance: Used for determining glycine in biological fluids, a study showed good analytical linearity (10-800 µg/mL) with precision and accuracy around 5%.
Glycine-d2, d5 Single (²H)Potential for Chromatographic Shift: Deuterium labeling can sometimes lead to slightly earlier elution compared to the unlabeled analyte, which may impact the accuracy of matrix effect correction. Susceptible to back-exchange under certain conditions.

Experimental Protocols

The following provides a detailed methodology for the quantification of glycine in a biological matrix (e.g., plasma) using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation

This protocol is a composite of best practices for amino acid analysis from plasma.

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the this compound internal standard at a known concentration.

  • Vortexing and Centrifugation: Vortex the mixture thoroughly for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the glycine and the internal standard, and transfer it to a new microcentrifuge tube.

  • Evaporation and Reconstitution: Dry the supernatant under a gentle stream of nitrogen gas. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column or a HILIC column is typically used for amino acid analysis.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase (Mobile Phase B) is used to separate glycine from other matrix components.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for glycine analysis.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous glycine and the this compound internal standard.

      • Glycine: Monitor the transition from the precursor ion (m/z) to a specific product ion.

      • This compound: Monitor the corresponding mass-shifted precursor-to-product ion transition.

  • Quantification:

    • The concentration of glycine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The calibration curve is prepared using known concentrations of unlabeled glycine and a fixed concentration of the this compound internal standard.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the biological significance of glycine, the following diagrams illustrate the analytical workflow and the central role of glycine in metabolism.

Caption: Experimental workflow for glycine quantification.

G Serine Serine Glycine Glycine Serine->Glycine SHMT Methylene_THF 5,10-Methylene-THF Glycine->Serine SHMT CO2_NH3 CO2 + NH3 Glycine->CO2_NH3 Glycine Cleavage System Purines Purines Glycine->Purines Glutathione Glutathione Glycine->Glutathione Porphyrins Porphyrins Glycine->Porphyrins THF Tetrahydrofolate THF->Methylene_THF

References

A Researcher's Guide to Isotopic Labels for Glycine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount. Isotopic labeling of small molecules like glycine offers a powerful tool for elucidating metabolic pathways, quantifying protein dynamics, and understanding disease mechanisms. This guide provides an objective comparison of Glycine-¹³C₂,¹⁵N,d₂ with other common isotopic labels for glycine, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Isotopic Labeling of Glycine

Glycine, the simplest amino acid, is a fundamental building block for proteins and a key player in numerous metabolic processes, including one-carbon metabolism and the synthesis of glutathione, purines, and heme. Introducing stable isotopes such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or d) into the glycine molecule allows researchers to trace its fate in complex biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The choice of isotopic label is critical and depends on the specific application, the analytical platform, and the biological question being addressed.

This guide focuses on the performance of Glycine-¹³C₂,¹⁵N,d₂ in comparison to other widely used glycine isotopologues, providing a framework for informed decision-making in experimental design.

Comparison of Glycine Isotopic Labels: A Data-Driven Overview

The selection of an appropriate isotopic label for glycine is a critical step in experimental design. The ideal label should provide a distinct mass shift for clear detection, exhibit metabolic stability relevant to the pathway of interest, and be compatible with the chosen analytical technique. This section provides a comparative overview of commonly used glycine isotopologues.

Table 1: Physical and Chemical Properties of Common Glycine Isotopic Labels

Isotopic LabelMolecular FormulaMolecular Weight ( g/mol )Mass Shift (vs. Unlabeled)Isotopic PurityKey Applications
Glycine-¹³C₂,¹⁵N,d₂ ¹³C₂H₂²H₂¹⁵NO₂80.06+5>97%NMR-based structural studies, metabolic tracing with reduced kinetic isotope effects in some contexts.[1]
Glycine-¹³C₂,¹⁵N ¹³C₂H₄¹⁵NO₂78.05+3>99%Mass spectrometry-based metabolic flux analysis, proteomics.[2]
Glycine-d₅ C₂²H₅NO₂80.10+5>98%Internal standard for mass spectrometry, studies where C-H bond cleavage is not a primary focus.
Glycine-¹³C₂ ¹³C₂H₅NO₂77.05+2>99%Tracing the carbon backbone in metabolic pathways.
Glycine-¹⁵N C₂H₅¹⁵NO₂76.06+1>98%Tracing nitrogen metabolism and amino acid fate.[3]

Table 2: Performance Comparison in Key Research Applications

ApplicationIsotopic LabelAdvantagesDisadvantages
Mass Spectrometry (Metabolic Tracing) Glycine-¹³C₂,¹⁵N,d₂ Provides a large mass shift, potentially minimizing interference from naturally abundant isotopes.Potential for kinetic isotope effects which may alter metabolic rates compared to the unlabeled molecule.[4] Chromatographic separation from non-deuterated counterparts may occur.
Glycine-¹³C₂,¹⁵N Clear +3 mass shift, widely used and well-characterized for metabolic flux analysis.Smaller mass shift compared to the deuterated version.
Glycine-d₅ Large mass shift, useful as an internal standard.Significant kinetic isotope effects can occur if C-H bond cleavage is part of the metabolic pathway, potentially misrepresenting the true metabolic flux.
NMR Spectroscopy (Structural Biology) Glycine-¹³C₂,¹⁵N,d₂ Deuteration can lead to longer spin-lattice relaxation times (T₁), which can be advantageous for certain NMR experiments by improving signal-to-noise or allowing for the study of slower dynamic processes.Altered chemical shifts and coupling constants compared to the non-deuterated form.
Glycine-¹³C₂,¹⁵N Standard for many NMR applications, with well-established chemical shifts and coupling constants.Shorter relaxation times compared to the deuterated analogue.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments involving isotopically labeled glycine, enabling researchers to replicate and adapt these protocols for their specific needs.

Experimental Protocol 1: Tracing Glycine Incorporation into Glutathione using LC-MS

This protocol is adapted from a study that utilized multiple glycine isotopologues to kinetically measure glutathione synthesis in tumors.

Objective: To quantify the rate of glycine incorporation into glutathione in a cellular or tissue sample.

Materials:

  • Cells or tissue of interest

  • Culture medium or infusion solution

  • Glycine isotopologues (e.g., [2-¹³C,¹⁵N]-glycine, [1,2-¹³C₂]-glycine, and [1,2-¹³C₂,¹⁵N]-glycine)

  • Phosphate-buffered saline (PBS)

  • Methanol, chilled to -80°C

  • Water with 0.1% formic acid (Solvent A)

  • Acetonitrile with 0.1% formic acid (Solvent B)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency.

    • Replace the standard medium with a medium containing a known concentration of the desired glycine isotopologue. For kinetic studies, a timed sequence of different isotopologues can be administered.

    • Incubate for the desired time period(s).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add chilled methanol (-80°C) to the cells and scrape them from the plate.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at maximum speed for 10 minutes at 4°C.

    • Collect the supernatant containing the metabolites.

  • LC-MS Analysis:

    • Inject the metabolite extract onto a C18 reverse-phase column.

    • Elute the metabolites using a gradient of Solvent A and Solvent B.

    • The mass spectrometer should be operated in positive ion mode for glycine and negative ion mode for glutathione.

    • Monitor the mass-to-charge ratios (m/z) corresponding to the unlabeled and labeled forms of glycine and glutathione.

Data Analysis:

  • Calculate the fractional enrichment of the labeled species by dividing the peak area of the labeled metabolite by the sum of the peak areas of all its isotopic forms.

  • The rate of incorporation can be determined by plotting the fractional enrichment over time.

Experimental Workflow: Metabolic Flux Analysis

MetabolicFluxAnalysis cluster_experiment Experimental Phase cluster_analysis Analytical Phase cluster_data Data Interpretation start Cell Culture/ Animal Model labeling Introduce Isotopically Labeled Glycine start->labeling sampling Time-course Sampling labeling->sampling quench Metabolic Quenching sampling->quench extract Metabolite Extraction quench->extract ms LC-MS or GC-MS Analysis extract->ms nmr NMR Analysis extract->nmr process Data Processing (Peak Integration, Isotopomer Distribution) ms->process nmr->process model Metabolic Flux Modeling process->model interpret Biological Interpretation model->interpret

Workflow for metabolic flux analysis using isotopic tracers.

Signaling and Metabolic Pathways

Isotopically labeled glycine is instrumental in tracing its involvement in key cellular pathways. The following diagrams, generated using Graphviz, illustrate two such pathways.

Glycine's Role in One-Carbon Metabolism and the Glycine Cleavage System

The glycine cleavage system (GCS) is a mitochondrial enzyme complex that catabolizes glycine, providing one-carbon units for various biosynthetic pathways, including the synthesis of purines and thymidylate.

OneCarbonMetabolism cluster_GCS Glycine Cleavage System (Mitochondria) Glycine Glycine (¹³C₂,¹⁵N,d₂) Serine Serine Glycine->Serine SHMT GCS GCS Enzymes Glycine->GCS ¹³C₂,¹⁵N,d₂ incorporated Serine->Glycine SHMT THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylene-THF MethyleneTHF->THF FormylTHF 10-Formyl-THF MethyleneTHF->FormylTHF Thymidylate Thymidylate Synthesis MethyleneTHF->Thymidylate Purines Purine Synthesis FormylTHF->Purines CO2_NH3 CO₂ + NH₃ GCS->MethyleneTHF One-carbon unit GCS->CO2_NH3

Glycine cleavage system and one-carbon metabolism.
Tracing Glycine to Glutathione Synthesis

Glutathione (GSH), a critical antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine. Tracing labeled glycine allows for the quantification of GSH synthesis rates.

GlutathioneSynthesis Glutamate Glutamate gamma_GC γ-Glutamylcysteine Glutamate->gamma_GC Cysteine Cysteine Cysteine->gamma_GC Glycine_labeled Glycine (e.g., ¹³C₂,¹⁵N) GSH Glutathione (GSH) (Labeled) Glycine_labeled->GSH Incorporation of labeled glycine gamma_GC->GSH GCL Glutamate-cysteine ligase (GCL) gamma_GC->GCL GS Glutathione synthetase (GS) GSH->GS

Glutathione biosynthesis pathway from glycine.

Conclusion

The choice of an isotopic label for glycine is a critical determinant of experimental success. Glycine-¹³C₂,¹⁵N,d₂ offers unique advantages, particularly in NMR studies where its deuteration can lead to favorable relaxation properties. However, researchers must be mindful of potential kinetic isotope effects, especially in quantitative mass spectrometry-based metabolic flux analysis. For many MS applications, Glycine-¹³C₂,¹⁵N remains a robust and well-characterized choice.

Ultimately, the optimal glycine isotopologue depends on the specific research question and the analytical methodology. By carefully considering the data presented in this guide and the detailed experimental protocols, researchers can confidently select the most appropriate tool to unravel the complexities of glycine metabolism and its role in health and disease.

References

A Comparative Guide to Isotopic Labeling in SILAC Experiments: The Established Standard 13C6-Lysine versus the Theoretical Use of Glycine-13C2,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted mass spectrometry-based technique for quantitative proteomics. The choice of isotopically labeled amino acids is critical for the success of these experiments. This guide provides a comprehensive comparison between the industry-standard 13C6-Lysine and the theoretical application of Glycine-13C2,15N,d2, highlighting the established advantages of lysine-based labeling and exploring the potential considerations for using glycine.

At the heart of SILAC is the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1] This allows for the direct comparison of protein abundance between different experimental conditions. By growing one cell population in a "light" medium containing natural amino acids and another in a "heavy" medium with isotope-labeled amino acids, the proteins from each population become distinguishable by mass spectrometry.[2] When the cell populations are mixed, the ratio of the heavy to light peptide signals provides an accurate measure of the relative protein abundance.[3]

The Gold Standard: Why 13C6-Lysine and Arginine Dominate SILAC

The selection of amino acids for SILAC is not arbitrary. The combination of isotopically labeled lysine and arginine has become the gold standard for several key reasons, primarily centered around the use of trypsin for protein digestion.[4] Trypsin is the most commonly used protease in proteomics, and it specifically cleaves proteins at the C-terminus of lysine and arginine residues.[2] This ensures that the vast majority of tryptic peptides will incorporate at least one labeled amino acid, making them quantifiable by mass spectrometry.

Furthermore, lysine is an essential amino acid for most mammalian cells, meaning it cannot be synthesized by the cells themselves and must be obtained from the culture medium. This is a crucial requirement for efficient and complete labeling of the proteome, as it prevents the dilution of the "heavy" isotope with endogenously synthesized "light" amino acids.

A Theoretical Contender: Exploring the Use of Glycine in SILAC

While lysine and arginine are the workhorses of SILAC, the use of other amino acids, such as glycine, is theoretically possible but practically challenging and not commonly performed. Glycine is the smallest of the 20 amino acids and is considered a non-essential amino acid in mammals, meaning cells can synthesize it. This intrinsic metabolic capability poses a significant hurdle for achieving the near-complete labeling saturation required for accurate SILAC quantification.

The specific isotopic variant, this compound, is not a commercially standard reagent for SILAC, and there is a lack of published experimental data directly comparing its performance to 13C6-Lysine. Therefore, the following comparison is based on the fundamental biochemical properties of these amino acids and the established principles of SILAC.

Head-to-Head Comparison: 13C6-Lysine vs. Glycine

Feature13C6-LysineThis compound (Theoretical)
Amino Acid Type EssentialNon-essential
Cellular Synthesis Not synthesized by most mammalian cellsCan be synthesized by mammalian cells
Labeling Efficiency High, due to dependence on external supplyPotentially low and incomplete due to endogenous synthesis
Compatibility with Trypsin Excellent; trypsin cleaves at lysine residuesPoor; trypsin does not cleave at glycine residues
Proteome Coverage High; most tryptic peptides contain lysine or arginineVery low; only glycine-containing peptides from other enzymatic digests would be labeled
Metabolic Conversion Minimal and well-understoodCan be readily converted to other metabolites
Commercial Availability Widely available as a standard SILAC reagentNot a standard SILAC reagent
Published Data Extensive body of research and established protocolsNo direct comparative data available for SILAC

Experimental Considerations and a Generalized SILAC Protocol

The following is a generalized protocol for a standard SILAC experiment using 13C6-Lysine. Should a researcher attempt to use a non-standard amino acid like glycine, significant optimization and validation would be required.

Generalized SILAC Protocol (using Lysine and Arginine)

1. Cell Culture and Labeling:

  • Culture two populations of cells in parallel.

  • For the "light" population, use a SILAC-specific medium deficient in lysine and arginine, supplemented with normal ("light") L-lysine and L-arginine.

  • For the "heavy" population, use the same base medium supplemented with stable isotope-labeled L-lysine (e.g., 13C6-L-Lysine) and L-arginine (e.g., 13C6,15N4-L-Arginine).

  • Allow the cells to grow for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the labeled amino acids.

2. Experimental Treatment:

  • Apply the desired experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population and a vehicle control to the "light" population).

3. Cell Lysis and Protein Extraction:

  • Harvest both cell populations and lyse them using an appropriate lysis buffer.

  • Quantify the protein concentration for each lysate.

4. Sample Mixing:

  • Mix equal amounts of protein from the "light" and "heavy" cell lysates.

5. Protein Digestion:

  • Reduce and alkylate the cysteine residues in the mixed protein sample.

  • Digest the proteins into peptides using trypsin.

6. Peptide Fractionation and Mass Spectrometry:

  • Fractionate the peptide mixture (e.g., using strong cation exchange or high-pH reversed-phase chromatography) to reduce sample complexity.

  • Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

7. Data Analysis:

  • Use specialized software (e.g., MaxQuant) to identify peptides and quantify the heavy-to-light ratios for each peptide pair.

  • Calculate the relative abundance of each identified protein based on the peptide ratios.

Considerations for Using Glycine in SILAC:
  • Cell Line Selection: An auxotrophic cell line incapable of synthesizing glycine would be essential.

  • Enzymatic Digestion: A different protease that cleaves at or near glycine residues would be necessary, which could significantly alter the resulting peptide landscape and proteome coverage.

  • Metabolic Monitoring: Extensive validation would be needed to ensure that the labeled glycine is not being shunted into other metabolic pathways, which could lead to labeling of other amino acids and complicate data analysis.

Visualizing the SILAC Workflow and Principles

To further clarify the SILAC process, the following diagrams illustrate the general experimental workflow and the fundamental principle of metabolic labeling.

SILAC_Workflow cluster_labeling 1. Metabolic Labeling cluster_treatment 2. Experimental Treatment cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Light Culture Cell Culture ('Light' Amino Acids) Control Control Condition Light Culture->Control Heavy Culture Cell Culture ('Heavy' Amino Acids) Treatment Experimental Condition Heavy Culture->Treatment Mixing Mix Cell Lysates (1:1) Control->Mixing Treatment->Mixing Digestion Protein Digestion (e.g., Trypsin) Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data Data Analysis (Quantification) LCMS->Data

A generalized workflow for a SILAC experiment.

Metabolic_Labeling_Principle cluster_cells Cellular Protein Synthesis cluster_ms Mass Spectrometry Light_AA 'Light' Amino Acid (e.g., 12C6-Lysine) Protein Incorporation into Newly Synthesized Proteins Light_AA->Protein Heavy_AA 'Heavy' Amino Acid (e.g., 13C6-Lysine) Heavy_AA->Protein Light_Peptide 'Light' Peptide Protein->Light_Peptide Digestion Heavy_Peptide 'Heavy' Peptide Protein->Heavy_Peptide Digestion MS_Spectrum Mass Spectrum Light_Peptide->MS_Spectrum Heavy_Peptide->MS_Spectrum

The principle of metabolic labeling in SILAC.

Conclusion

The use of This compound for SILAC is not a standard practice and presents significant theoretical and practical challenges. The non-essential nature of glycine would likely lead to incomplete labeling, and its incompatibility with trypsin would necessitate alternative digestion strategies that could compromise proteome-wide quantification. While the exploration of novel labeling strategies is a continuing area of research in proteomics, for most applications, adherence to the well-established lysine and arginine-based SILAC methodology is strongly recommended to ensure accurate and reliable results.

References

A Researcher's Guide to Quantitative Proteomics: Evaluating the Accuracy of Metabolic Labeling with Glycine-13C2,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of methodology is paramount to achieving accurate and reproducible results. This guide provides a comprehensive comparison of metabolic labeling using Glycine-13C2,15N,d2 with other prevalent quantitative proteomics techniques, supported by experimental data and detailed protocols.

Metabolic labeling, a powerful in vivo approach, involves the incorporation of stable isotope-labeled amino acids into the entire proteome of cultured cells. The use of this compound, a non-essential amino acid, offers a versatile option for this strategy. This guide will delve into the accuracy and precision of this method in comparison to other widely used techniques, namely isobaric labeling (iTRAQ and TMT) and label-free quantification.

Quantitative Data Comparison

The accuracy and precision of a quantitative proteomics method are critical for discerning real biological changes from experimental variability. The following tables summarize the performance of metabolic labeling (represented by SILAC, a technique with similar principles to using labeled glycine) in comparison to isobaric labeling and label-free methods.

Parameter Metabolic Labeling (e.g., SILAC with this compound) Isobaric Labeling (iTRAQ/TMT) Label-Free Quantification
Accuracy HighModerate to HighModerate
Precision (CV) <15%<20%10-30%
Multiplexing Up to 3-plex (with different isotopes)Up to 18-plex (TMTpro)Not applicable (sequential analysis)
Ratio Compression MinimalProne to ratio compressionNot applicable
Proteome Coverage GoodGoodExcellent
Sample Type Cell cultureAny sample typeAny sample type
Cost Moderate to High (labeled media)High (reagents)Low

Table 1: General Comparison of Quantitative Proteomics Methods. This table provides a high-level overview of the key performance characteristics of each method. Metabolic labeling, such as with heavy glycine, is known for its high accuracy due to the early mixing of samples, which minimizes downstream experimental error.

Method Reported Accuracy (Fold Change) Reported Precision (Median CV) Key Strengths Key Limitations
Metabolic Labeling (SILAC) High accuracy in quantifying >1.5-fold changes~10-15%Early sample mixing reduces error, minimal ratio compression.Limited to cell culture, potential for amino acid conversion.
iTRAQ/TMT Good accuracy, but susceptible to ratio compression~15-20%High multiplexing capabilities, suitable for various sample types.Ratio compression can underestimate large fold changes, higher cost per sample.
Label-Free (Intensity-Based) Moderate accuracy, dependent on instrument performance~20-30%High proteome coverage, cost-effective for large sample sets.Higher variability between runs, requires more sophisticated data analysis.

Table 2: Performance Metrics of Quantitative Proteomics Methods. This table presents more specific data on the accuracy and precision of the compared methods, highlighting their respective advantages and disadvantages.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the success of any quantitative proteomics study. Below are representative protocols for metabolic labeling with isotopically labeled glycine and a common isobaric labeling method.

Metabolic Labeling with this compound (SILAC-based)

This protocol outlines the key steps for a quantitative proteomics experiment using stable isotope labeling with heavy glycine.

  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the 'heavy' labeled sample, use a custom-made glycine-deficient medium supplemented with this compound.

    • For the 'light' control sample, use the same medium supplemented with natural glycine.

    • Culture the cells for at least five to six cell doublings to ensure near-complete incorporation of the labeled amino acid.

  • Sample Preparation:

    • Harvest and lyse the 'heavy' and 'light' cell populations separately.

    • Quantify the protein concentration of each lysate.

    • Mix equal amounts of protein from the 'heavy' and 'light' lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant) to identify and quantify the peptide pairs.

    • The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two samples.

Isobaric Labeling (iTRAQ/TMT)

This protocol provides a general workflow for quantitative proteomics using isobaric tags.

  • Sample Preparation and Digestion:

    • Prepare protein lysates from each sample to be compared.

    • Digest the proteins from each sample into peptides using trypsin.

  • Peptide Labeling:

    • Label the peptides from each sample with a different isobaric tag (e.g., TMTpro™ 18-plex).

    • Each tag has the same total mass but yields a unique reporter ion upon fragmentation.

  • Sample Pooling:

    • Combine the labeled peptide samples into a single mixture.

  • Mass Spectrometry Analysis:

    • Analyze the pooled peptide mixture using LC-MS/MS.

    • During MS/MS fragmentation, the reporter ions are released and their intensities are measured.

  • Data Analysis:

    • The relative intensity of the reporter ions for a given peptide reflects the relative abundance of that peptide (and its parent protein) in each of the original samples.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs. The following diagrams were generated using the DOT language.

cluster_workflow Quantitative Proteomics Workflow Cell Culture (Heavy/Light Glycine) Cell Culture (Heavy/Light Glycine) Cell Lysis Cell Lysis Cell Culture (Heavy/Light Glycine)->Cell Lysis Metabolic Labeling Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Sample Mixing Sample Mixing Protein Quantification->Sample Mixing Protein Digestion Protein Digestion Sample Mixing->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

A simplified workflow for quantitative proteomics using metabolic labeling.

cluster_pathway Serine/Glycine Biosynthesis Pathway in Cancer Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis Serine Serine 3-Phosphoglycerate->Serine PHGDH, PSAT1, PSPH Glycine Glycine Serine->Glycine SHMT1/2 Redox Homeostasis Redox Homeostasis Serine->Redox Homeostasis via Glutathione Synthesis One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism Protein Synthesis Protein Synthesis Glycine->Protein Synthesis Nucleotide Synthesis Nucleotide Synthesis One-Carbon Metabolism->Nucleotide Synthesis

The serine and glycine biosynthesis pathway, often dysregulated in cancer.

A Researcher's Guide to Control Experiments for But-2-yn-1-ylglycine Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the precise world of proteome dynamics, But-2-yn-1-ylglycine (BYG) presents a promising, albeit less chartered, tool for metabolic labeling. As a methionine analog, BYG is incorporated into newly synthesized proteins, introducing an internal alkyne group that serves as a bioorthogonal handle for subsequent detection and analysis via "click chemistry."

This guide provides a comprehensive comparison of BYG with established alternatives, L-homopropargylglycine (HPG) and L-azidohomoalanine (AHA), and outlines the critical control experiments necessary for robust and reliable results. While peer-reviewed quantitative data on BYG's performance is currently limited, this document consolidates available information from commercial suppliers and theoretical considerations based on its structural properties.

Performance Comparison: BYG vs. Established Alternatives

The selection of a non-canonical amino acid for metabolic labeling hinges on several factors, including incorporation efficiency, potential cytotoxicity, and the kinetics of the subsequent bioorthogonal reaction. While HPG and AHA have been extensively characterized, data for BYG is still emerging.

FeatureBut-2-yn-1-ylglycine (BYG)L-Homopropargylglycine (HPG)L-Azidohomoalanine (AHA)
Bioorthogonal Handle Internal AlkyneTerminal AlkyneAzide
Incorporation Efficiency Believed to be a substrate for methionyl-tRNA synthetase (MetRS), but efficiency is not yet widely reported in peer-reviewed literature.[1]Readily incorporated in place of methionine.[2][3] In some systems, it shows 70-80% incorporation rates.[2]Efficiently incorporated, with some studies indicating it is more efficient than HPG.
Click Reaction Kinetics The internal alkyne may exhibit different reactivity in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compared to the terminal alkyne of HPG.[4]The terminal alkyne allows for efficient and well-characterized CuAAC reactions.Reacts efficiently with alkyne-containing probes via CuAAC or strain-promoted azide-alkyne cycloaddition (SPAAC).
Potential Cytotoxicity Not extensively documented. As with other non-canonical amino acids, cytotoxicity should be empirically determined for each cell line and experimental condition.Can exhibit toxicity at higher concentrations or with prolonged incubation.Generally considered to be well-tolerated by cells at typical labeling concentrations.
Published Data Primarily available from chemical suppliers and in application notes. Limited independent, peer-reviewed experimental data is currently available.Extensively documented in peer-reviewed literature with a wide range of applications.Extensively documented in peer-reviewed literature with a wide range of applications.

Essential Control Experiments for BYG Metabolic Labeling

To ensure the validity of experiments using BYG, a series of control experiments are indispensable. These controls are designed to verify the specificity of BYG incorporation and the subsequent click chemistry reaction, as well as to assess any potential off-target effects.

Control ExperimentPurposeExpected Outcome
No BYG Control To assess background signal from the click chemistry reagents in the absence of the alkyne handle.No or minimal signal should be detected in the "click" reaction channel.
Methionine Competition To confirm that BYG is incorporated through the methionine biosynthetic pathway.A significant reduction in the signal from BYG-labeled proteins when cells are co-incubated with an excess of methionine.
Protein Synthesis Inhibition To verify that the observed signal is from newly synthesized proteins.Pre-treatment with a protein synthesis inhibitor (e.g., cycloheximide or anisomycin) should abolish the signal from BYG labeling.
No Copper Catalyst Control To ensure that the click reaction is copper-dependent and not due to non-specific binding of the azide probe.No or minimal signal should be observed in the absence of the copper(I) catalyst.
Cell Viability/Toxicity Assay To determine the optimal, non-toxic concentration and incubation time for BYG.Identification of a BYG concentration range that does not significantly impact cell viability or proliferation.
"Click" Reaction with Unlabeled Lysate To test for non-specific binding of the azide probe to cellular components other than the alkyne-labeled proteins.No or minimal signal should be detected when the click reaction is performed on lysate from cells not treated with BYG.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following protocols provide a general framework for metabolic labeling with BYG and subsequent detection. Optimization for specific cell lines and experimental goals is highly recommended.

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with BYG
  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard growth medium.

  • Methionine Depletion (Optional but Recommended):

    • Aspirate the growth medium.

    • Wash cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Replace with pre-warmed, methionine-free medium supplemented with dialyzed fetal bovine serum (FBS).

    • Incubate for 30-60 minutes at 37°C to deplete intracellular methionine pools.

  • BYG Labeling:

    • Prepare the labeling medium by supplementing methionine-free medium with the desired final concentration of BYG (e.g., 50-200 µM).

    • Remove the depletion medium and add the BYG labeling medium.

    • Incubate for the desired labeling period (e.g., 4-24 hours) at 37°C.

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove unincorporated BYG.

    • Proceed immediately to cell lysis for biochemical analysis or fixation for imaging applications.

Protocol 2: Click Chemistry Reaction in Cell Lysate for In-Gel Fluorescence Analysis
  • Cell Lysis:

    • Lyse the BYG-labeled cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Click Reaction:

    • In a microcentrifuge tube, combine the protein lysate (e.g., 20-50 µg) with the click chemistry reaction components. A typical reaction mixture includes:

      • Azide-fluorophore probe (e.g., 10-100 µM final concentration).

      • Copper(II) sulfate (CuSO₄) (e.g., 1 mM final concentration).

      • A copper-chelating ligand such as THPTA (e.g., 1 mM final concentration).

      • A freshly prepared reducing agent like sodium ascorbate (e.g., 5 mM final concentration) to reduce Cu(II) to the active Cu(I) state.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Sample Preparation and Analysis:

    • Precipitate the protein to remove excess reagents.

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning.

Visualizing the Workflow and Logic

To better illustrate the experimental design and underlying principles, the following diagrams are provided.

G cluster_workflow Experimental Workflow A Cell Culture B Methionine Depletion (Optional) A->B C BYG Labeling B->C D Cell Harvest C->D E Cell Lysis D->E F Click Chemistry (e.g., with Azide-Fluorophore) E->F G Downstream Analysis (e.g., SDS-PAGE, Mass Spectrometry) F->G

A general workflow for metabolic labeling with BYG.

G cluster_pathway Cellular Incorporation Pathway BYG But-2-yn-1-ylglycine (BYG) MetRS Methionyl-tRNA Synthetase (MetRS) BYG->MetRS Charged_tRNA BYG-tRNA_Met MetRS->Charged_tRNA tRNAMet tRNA_Met tRNAMet->MetRS Ribosome Ribosome Charged_tRNA->Ribosome Nascent_Protein Newly Synthesized Protein (with incorporated BYG) Ribosome->Nascent_Protein

The metabolic pathway for BYG incorporation into proteins.

G cluster_controls Logical Flow of Control Experiments Start Is signal observed after BYG labeling and click reaction? Protein_Synthesis Is signal abolished by protein synthesis inhibitor? Start->Protein_Synthesis Yes Investigate_Artifacts Investigate potential artifacts: - Non-specific probe binding - Autofluorescence Start->Investigate_Artifacts No (Check labeling/detection efficiency) Methionine_Comp Is signal reduced by excess methionine? Protein_Synthesis->Methionine_Comp Yes Protein_Synthesis->Investigate_Artifacts No No_Copper Is signal absent without copper catalyst? Methionine_Comp->No_Copper Yes Methionine_Comp->Investigate_Artifacts No Valid_Signal Signal is likely due to specific incorporation and click reaction No_Copper->Valid_Signal Yes No_Copper->Investigate_Artifacts No

A decision-making diagram for validating BYG labeling results.

References

A Comparative Guide to Isotopic Dilution Mass Spectrometry for Glycine Determination

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative bioanalysis, the accurate determination of amino acids such as glycine is paramount for applications ranging from clinical diagnostics to metabolic research and pharmaceutical development. Among the various analytical techniques available, Isotopic Dilution Mass Spectrometry (IDMS) stands out as a gold-standard method, renowned for its high accuracy and precision. This guide provides an objective comparison of IDMS with other common analytical techniques for glycine determination, supported by experimental data and detailed methodologies.

Principle of Isotopic Dilution Mass Spectrometry

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, glycine, e.g., ¹³C₂¹⁵N-glycine or ¹⁵N-glycine) to the sample as an internal standard.[1][2] This "isotopic spike" is chemically identical to the endogenous glycine and is therefore affected in the same way by sample preparation, derivatization, and ionization processes. By measuring the ratio of the unlabeled (native) to the labeled glycine using a mass spectrometer, the concentration of the native glycine in the sample can be accurately calculated. This method effectively minimizes errors arising from sample loss during preparation or variations in instrument response.[3][4]

Performance Comparison of Glycine Quantification Methods

The selection of an appropriate analytical method for glycine determination depends on various factors, including the required sensitivity, sample matrix, throughput, and available instrumentation. Below is a summary of the performance characteristics of IDMS compared to other common techniques.

Method Limit of Quantification (LOQ) Linearity Range Precision (RSD) Accuracy Key Advantages Key Disadvantages
IDMS (GC-MS) ~100 pg on column[1]10 - 800 µg/mL< 5%~5%High accuracy and precision, mitigates matrix effects.Often requires derivatization, can be lower throughput.
LC-MS/MS 100 nM (without derivatization)100 nM - 100 µM< 15%Within ±20%High sensitivity and specificity, high throughput, can analyze underivatized samples.Potential for matrix effects (ion suppression), may require derivatization for some applications.
GC-MS < 0.1 µg/mLNot explicitly statedIntra-assay: 13.4%, Inter-assay: 16.6%79.5% - 111.5% recoveryHigh resolution and reproducibility.Requires derivatization to make glycine volatile.
HPLC-Fluorescence Detection (FD) Not explicitly statedNot explicitly statedIntra- and inter-day < 10%Excellent recovery and accuracyWidely available, robust.Requires derivatization, longer run times.
Ion-Exchange Chromatography (IEC) Not explicitly statedNot explicitly statedHigh reproducibilityGood accuracySimplicity in sample preparation.Long analytical run times.

Experimental Protocols

Isotopic Dilution Mass Spectrometry (GC-MS)

This protocol is a representative example for the determination of glycine in plasma.

1. Sample Preparation and Internal Standard Spiking:

  • To 500 µL of plasma, a known amount of an isotopically labeled internal standard (e.g., [α-¹⁵N]glycine) is added.

2. Analyte Purification:

  • The amino acids are purified from the plasma matrix using a cation exchange resin, such as Dowex 50W-X8.

  • The amino acids are eluted from the column using 4M NH₄OH.

3. Derivatization:

  • A two-step derivatization process is employed to increase the volatility of glycine for GC analysis.

    • Esterification: The sample is treated with butanol-acetyl chloride (4:1 v/v) and heated at 100°C for 1 hour.

    • Trifluoroacetylation: The sample is then treated with 100 µL of trifluoroacetic anhydride at 60°C for 20 minutes to form trifluoroacetyl ester derivatives.

4. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

  • The GC column separates the derivatized amino acids.

  • The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to monitor the molecular ions of native glycine (e.g., m/z 154) and the labeled internal standard (e.g., m/z 155 for ¹⁵N-glycine).

  • The electron energy is typically set to 70 eV.

5. Quantification:

  • The concentration of glycine is determined by calculating the ratio of the peak areas of the native and labeled glycine ions and comparing this to a calibration curve.

Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a rapid method for glycine quantification in biological fluids without derivatization.

1. Sample Preparation:

  • For plasma samples, protein precipitation is performed by adding methanol containing the isotopically labeled internal standard.

  • The sample is centrifuged, and the supernatant is collected for analysis.

2. LC-MS/MS Analysis:

  • An aliquot of the supernatant is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic separation is achieved on a suitable column, such as a hydrophilic interaction liquid chromatography (HILIC) column.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native and labeled glycine are monitored.

  • The total run time can be as short as 5 minutes.

3. Quantification:

  • The ratio of the peak areas of the native and labeled glycine is used for quantification against a calibration curve.

Visualizing Workflows and Decision Making

To aid in the understanding of the analytical process and method selection, the following diagrams are provided.

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of Isotopically Labeled Glycine Sample->Spike Purify Purify Amino Acids (Ion Exchange Chromatography) Spike->Purify Esterify Esterification Purify->Esterify Acetylate Trifluoroacetylation Esterify->Acetylate GCMS GC-MS Analysis (SIM Mode) Acetylate->GCMS Quantify Calculate Isotope Ratio and Determine Concentration GCMS->Quantify

IDMS Experimental Workflow for Glycine Determination.

Method_Selection Start Start: Need to Quantify Glycine Req What is the primary requirement? Start->Req Accuracy Highest Accuracy & Precision Req->Accuracy Accuracy Throughput High Throughput & Speed Req->Throughput Throughput Equip What equipment is available? Req->Equip Availability IDMS IDMS (GC-MS or LC-MS/MS) Accuracy->IDMS LCMS LC-MS/MS (underivatized) Throughput->LCMS GCMS GC-MS HPLC HPLC-FD / IEC Deriv Is derivatization acceptable? Deriv->GCMS Yes Deriv->HPLC No Equip->LCMS LC-MS/MS Equip->Deriv GC or HPLC

Decision Tree for Selecting a Glycine Quantification Method.

Conclusion

Isotopic Dilution Mass Spectrometry is an exceptionally robust and accurate method for the quantification of glycine in complex biological matrices. Its ability to correct for sample loss and matrix effects makes it the preferred method when the highest level of accuracy and precision is required. However, for applications demanding high throughput and rapid turnaround times, modern LC-MS/MS methods, even without derivatization, present a compelling alternative with excellent sensitivity. The choice of method should be guided by the specific requirements of the study, considering factors such as the need for accuracy, sample throughput, and available instrumentation. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.

References

The Gold Standard: Utilizing ¹⁵N Tissues as Internal Standards to Abolish Isotopic Effects in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the precise and demanding world of quantitative proteomics, the accuracy of measurement is paramount. Researchers in drug development and life sciences require robust methodologies to confidently identify and quantify changes in protein abundance. While various techniques exist, the use of ¹⁵N metabolically labeled tissues as internal standards has emerged as a superior strategy for eliminating isotopic effects and achieving highly accurate and reproducible quantification. This guide provides an objective comparison of this method with other common approaches, supported by experimental data and detailed protocols.

Unveiling the Proteome: A Comparison of Quantitative Strategies

The ideal internal standard in mass spectrometry should closely mimic the analyte of interest throughout the entire experimental workflow, from sample preparation to data acquisition. This is where in vivo ¹⁵N metabolic labeling of entire organisms, such as mice or rats, provides a distinct advantage. By feeding the model organism a diet exclusively containing the heavy isotope of nitrogen (¹⁵N), all its proteins become uniformly labeled. The tissue from this organism can then be used as a "gold standard" internal reference, spiked into unlabeled control or experimental samples.

This approach offers a comprehensive and accurate internal standard for every protein in the sample, a feature not matched by other methods. Here's a comparative look at how ¹⁵N-labeled tissues stack up against other widely used quantitative proteomics techniques:

Feature¹⁵N-Labeled Tissue Internal StandardStable Isotope Labeling by Amino Acids in Cell Culture (SILAC)Isobaric Tagging (iTRAQ/TMT)Label-Free Quantification (LFQ)
Principle Metabolic labeling of an entire organism with ¹⁵N.Metabolic labeling of cells in culture with "heavy" amino acids (e.g., ¹³C or ¹⁵N-labeled Arg/Lys).Chemical labeling of peptides with isobaric tags after protein digestion.Quantification based on signal intensity or spectral counts of unlabeled peptides.
Accuracy & Precision Very High. The standard co-elutes and co-ionizes with the analyte, correcting for variability at every step.High. Similar to ¹⁵N tissues but limited to cell culture models.Moderate. Prone to ratio compression due to co-isolation of precursor ions.Moderate to Low. Susceptible to variations in sample preparation and instrument performance.
Coverage High. Provides an internal standard for virtually every protein present in the tissue.High, but limited to the proteome of the cultured cells.High. Can identify and quantify thousands of proteins.High. Can provide the deepest proteome coverage.
Multiplexing Typically 1:1 comparison per MS run.Up to 3-plex (light, medium, heavy).High (up to 18-plex with TMTpro).High (limited by instrument time and data analysis complexity).
Isotopic Effects Minimal. The small mass difference between ¹⁴N and ¹⁵N has a negligible effect on chromatography and ionization.[1]Minimal for ¹³C/¹⁵N labeled amino acids.Not a direct issue, but reporter ion interference can affect accuracy.Not applicable.
Applicability In vivo studies, tissue samples, clinical research.Cell culture-based experiments.Broadly applicable to various sample types.Broadly applicable to various sample types.
Cost High initial cost for labeled diet and animal maintenance.Moderate, cost of labeled amino acids.High, cost of labeling reagents.Low, no labeling reagents required.

Table 1: Comparison of Quantitative Proteomic Strategies. This table provides a summary of the key features and performance characteristics of different quantitative proteomics methods, highlighting the advantages of using ¹⁵N-labeled tissues as internal standards.

Delving Deeper: Performance Metrics

Quantitative data further underscores the superiority of metabolic labeling methods, particularly those utilizing whole-tissue standards.

MethodCoefficient of Variation (CV)Number of Quantified ProteinsDynamic Range
¹⁵N-Labeled Tissue <15% HighWide
SILAC <20%HighWide
iTRAQ/TMT 15-30%HighModerate (Ratio Compression)[2]
Label-Free (DDA) 20-40%Very HighWide
Label-Free (DIA) <20%HighWide

Table 2: Performance Metrics of Different Quantitative Proteomic Methods. This table presents typical performance metrics, demonstrating the high precision (low CV) of methods employing stable isotope-labeled internal standards like ¹⁵N-labeled tissues and SILAC.

The Workflow: From Labeled Organism to Quantitative Data

The experimental process for utilizing ¹⁵N-labeled tissues as internal standards is a meticulous and multi-step procedure designed to ensure the highest quality data.

G cluster_labeling In Vivo Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis animal Model Organism (e.g., Mouse) labeled_animal ¹⁵N Labeled Organism animal->labeled_animal diet ¹⁵N Enriched Diet diet->animal unlabeled_tissue Unlabeled Tissue (Control/Experimental) mix Mix Unlabeled and Labeled Tissues (1:1 ratio) unlabeled_tissue->mix labeled_tissue ¹⁵N Labeled Tissue (Internal Standard) labeled_tissue->mix lysis Tissue Homogenization & Protein Extraction mix->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms identification Peptide/Protein Identification lcms->identification quantification Quantification (Heavy/Light Peptide Ratios) identification->quantification statistics Statistical Analysis quantification->statistics bioinformatics Bioinformatics & Pathway Analysis statistics->bioinformatics

Figure 1: A comprehensive workflow for quantitative proteomics using ¹⁵N-labeled tissue as an internal standard.

Experimental Protocols: A Step-by-Step Guide

In Vivo Metabolic Labeling of Mice with ¹⁵N
  • Objective: To generate a mouse with a fully ¹⁵N-labeled proteome to serve as a source of internal standards.

  • Protocol:

    • Obtain a breeding pair of mice (e.g., C57BL/6).

    • Provide the mice with a specially formulated diet where all protein sources are >98% enriched with ¹⁵N. This diet is provided ad libitum.

    • Continue this diet for at least two generations to ensure complete labeling of all tissues.

    • At the desired age, euthanize a ¹⁵N-labeled mouse and harvest the tissues of interest (e.g., liver, brain, muscle).

    • Snap-freeze the tissues in liquid nitrogen and store at -80°C until use.

Protein Extraction and Digestion from Mixed Tissues
  • Objective: To extract and digest proteins from a mixture of unlabeled (experimental) and ¹⁵N-labeled (internal standard) tissues for mass spectrometry analysis.

  • Protocol:

    • Excise the tissue of interest from both the unlabeled and ¹⁵N-labeled animals.

    • Determine the protein concentration of each tissue lysate using a standard protein assay (e.g., BCA assay).

    • Mix the unlabeled and ¹⁵N-labeled tissue lysates in a 1:1 protein ratio.

    • Homogenize the mixed tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

    • Perform a protein precipitation step (e.g., with acetone or TCA) to concentrate the proteins and remove interfering substances.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea).

    • Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).

    • Dilute the sample to reduce the urea concentration and add trypsin to digest the proteins into peptides overnight at 37°C.

    • Stop the digestion by adding an acid (e.g., formic acid) and desalt the peptide mixture using a C18 solid-phase extraction cartridge.

    • Dry the purified peptides and reconstitute them in a suitable solvent for LC-MS/MS analysis.

Case Study: Elucidating the TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway plays a critical role in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer. Quantitative proteomics using ¹⁵N-labeled tissues can provide invaluable insights into the dynamic changes of this pathway under different conditions.

Imagine a study investigating the effect of a novel drug on the TGF-β signaling pathway in liver tissue. A ¹⁵N-labeled mouse liver is used as the internal standard. The unlabeled experimental group is treated with the drug, while the control group is not. By comparing the proteomic profiles, researchers can accurately quantify changes in the abundance of key proteins in the TGF-β pathway.

TGF_beta_pathway cluster_quant Quantified Changes (Drug vs. Control) TGFb TGF-β ReceptorII TGF-β RII TGFb->ReceptorII Binds ReceptorI TGF-β RI ReceptorII->ReceptorI Phosphorylates SMAD23 SMAD2/3 ReceptorI->SMAD23 Phosphorylates SMAD_complex SMAD2/3/4 Complex SMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_expression Target Gene Expression SMAD_complex->Gene_expression Regulates SMAD23_quant SMAD2/3 (1.5-fold increase) SMAD4_quant SMAD4 (No significant change) Target_protein_quant Target Protein X (2.2-fold increase)

References

A Comparative Guide to the Robustness of Tracer Combinations in Metabolic Network Perturbations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate isotopic tracer is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique used to quantify intracellular metabolic fluxes.[1] The choice of tracer profoundly influences the precision and accuracy of the resulting flux estimations, particularly when studying cellular metabolism under genetic or environmental perturbations.[2] An optimal tracer or tracer combination provides robust and precise flux estimates across various metabolic states, ensuring that observed changes are due to the perturbation rather than artifacts of the experimental design.

This guide provides an objective comparison of common ¹³C-labeled tracer combinations, supported by experimental and computational data, to aid researchers in designing more informative MFA experiments.

General Workflow for ¹³C-Metabolic Flux Analysis

The process of ¹³C-MFA involves several key stages, from experimental design to computational analysis. The choice of tracer is a critical early step that dictates the quality of the final flux map.

G cluster_exp Experimental Phase cluster_comp Computational Phase Tracer 1. Tracer Selection & Experimental Design Culture 2. Cell Culture & Isotope Labeling Tracer->Culture Extract 3. Metabolite Extraction Culture->Extract MS 4. Mass Spectrometry (GC-MS / LC-MS) Extract->MS MID 5. Mass Isotopomer Distribution (MID) Analysis MS->MID MFA 6. Flux Estimation (13C-MFA Software) MID->MFA Validate 7. Statistical Analysis & Model Validation MFA->Validate Map 8. Flux Map Generation Validate->Map Map->Tracer Inform Next Experiment

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Comparison of Common ¹³C Tracers for Central Carbon Metabolism

The precision of flux estimates for different metabolic pathways is highly dependent on the specific ¹³C tracer used.[1] Computational simulations, based on experimentally determined flux networks in mammalian cells, have been used to score and rank various tracers for their ability to resolve fluxes in key pathways.[3][4]

The diagram below illustrates a simplified view of central carbon metabolism, highlighting the pathways where different tracers provide the most resolving power.

G cluster_glyco Glycolysis cluster_ppp Pentose Phosphate Pathway (PPP) cluster_tca TCA Cycle Gluc Glucose G6P G6P Gluc->G6P F6P F6P G6P->F6P R5P R5P G6P->R5P oxPPP GAP GAP F6P->GAP PYR Pyruvate GAP->PYR ACCOA Acetyl-CoA PYR->ACCOA R5P->F6P R5P->GAP CIT Citrate ACCOA->CIT AKG α-KG CIT->AKG MAL Malate AKG->MAL MAL->ACCOA Gln Glutamine Gln->AKG Anaplerosis Glyco_PPP_Tracer Best Tracer: [1,2-¹³C₂]glucose Glyco_PPP_Tracer->G6P TCA_Tracer Best Tracer: [U-¹³C₅]glutamine TCA_Tracer->AKG

Caption: Central carbon metabolism and optimal tracer entry points.

Quantitative Comparison of Tracer Performance

The following table summarizes the performance of various commercially available glucose and glutamine tracers, scored based on their ability to provide precise flux estimates for specific pathways and the overall network. Scores are normalized to reflect the improvement over natural isotope abundance.

Tracer SubstrateTracer IsotopologueGlycolysis ScorePPP ScoreTCA Cycle ScoreOverall Network Score
Glucose [1,2-¹³C₂]glucose 10.2 3.8 3.917.9
Glucose [2-¹³C]glucose9.93.73.517.1
Glucose [3-¹³C]glucose9.83.73.416.9
Glucose [U-¹³C₆]glucose8.52.59.0 16.0
Glucose [1-¹³C]glucose8.83.03.014.8
Glutamine [U-¹³C₅]glutamine 0.80.210.5 11.5
Glutamine [1,2-¹³C₂]glutamine0.80.29.210.2
Glutamine [5-¹³C]glutamine0.70.16.57.3
Data synthesized from computational analyses by Metallo et al. (2009). Higher scores indicate greater precision of flux estimates.

Key Findings:

  • Glycolysis and Pentose Phosphate Pathway (PPP): [1,2-¹³C₂]glucose provides the most precise flux estimates for glycolysis, the PPP, and the overall central carbon network. Tracers like [2-¹³C]glucose and [3-¹³C]glucose also significantly outperform the more traditionally used [1-¹³C]glucose.

  • Tricarboxylic Acid (TCA) Cycle: For resolving fluxes within the TCA cycle, glutamine tracers are superior. [U-¹³C₅]glutamine emerged as the preferred isotopic tracer for robust analysis of this pathway, especially in cells exhibiting high glutaminolysis.

  • Overall Network: While [1,2-¹³C₂]glucose offers the best single-tracer performance for the overall network, a comprehensive analysis often requires parallel labeling experiments. Combining data from separate experiments, for instance using [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine, can provide optimal resolution across glycolysis, the PPP, and the TCA cycle.

  • Parallel Labeling vs. Mixtures: For certain models, such as in E. coli, parallel experiments using single pure tracers like [1,6-¹³C]glucose and [1,2-¹³C]glucose have been shown to improve flux precision nearly 20-fold compared to commonly used tracer mixtures.

Experimental Protocols

A generalized protocol for conducting a stable isotope tracing experiment in cell culture is outlined below. Specific parameters such as incubation times and media composition should be optimized for the cell line and experimental question.

Cell Culture and Isotope Labeling
  • Objective: To achieve a metabolic and isotopic steady state.

  • Protocol:

    • Culture cells in a standard, defined medium to a desired confluence, ensuring they are in a logarithmic growth phase.

    • Prepare the labeling medium by replacing the standard carbon source (e.g., glucose) with its ¹³C-labeled counterpart (e.g., [1,2-¹³C₂]glucose). Ensure all other medium components are identical.

    • Remove the standard medium from the cells, wash once with phosphate-buffered saline (PBS) to remove residual unlabeled substrate.

    • Introduce the ¹³C tracer-containing medium to the cells.

    • Incubate the cells for a duration sufficient to reach isotopic steady state. This time varies significantly by cell type and metabolic pathway and should be determined empirically (typically several hours).

Metabolite Extraction
  • Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

  • Protocol:

    • Aspirate the labeling medium from the culture dish.

    • Immediately wash the cells with ice-cold PBS to remove extracellular label.

    • Quench metabolism by adding a cold extraction solvent, typically 80:20 methanol:water pre-chilled to -80°C.

    • Scrape the cells in the presence of the extraction solvent and transfer the cell slurry to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant, which contains the polar metabolites. This extract is now ready for analysis.

Mass Spectrometry Analysis
  • Objective: To measure the mass isotopomer distributions (MIDs) of key metabolites.

  • Protocol:

    • Dry the metabolite extract, typically using a vacuum concentrator.

    • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried metabolites to make them volatile.

    • For Liquid Chromatography-Mass Spectrometry (LC-MS), reconstitute the extract in an appropriate solvent.

    • Inject the sample into the GC-MS or LC-MS system.

    • Analyze the isotopic labeling patterns for each metabolite of interest to determine its MID (i.e., the fraction of the metabolite pool containing 0, 1, 2, ... ¹³C atoms).

Computational Flux Analysis
  • Objective: To estimate intracellular fluxes by fitting the experimental MIDs to a metabolic model.

  • Protocol:

    • Correct the measured MIDs for the natural abundance of ¹³C.

    • Define a stoichiometric model of the relevant metabolic network, including all known biochemical reactions and carbon atom transitions.

    • Use computational software (e.g., INCA, METRAN) to estimate the intracellular fluxes. The software iteratively adjusts flux values to minimize the difference between the computationally simulated MIDs and the experimentally measured MIDs.

    • Perform a statistical analysis (e.g., chi-squared test) to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Glycine-13C2,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the meticulous management of isotopically labeled compounds is paramount for laboratory safety and environmental stewardship. This guide provides immediate and essential procedures for the proper disposal of Glycine-13C2,15N,d2, ensuring compliance and minimizing risk.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate care. Although not classified as a hazardous substance for transport, it may be harmful if inhaled, ingested, or absorbed through the skin, and can cause irritation to the eyes and respiratory tract.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard lab coat is required to protect clothing and skin.

  • Respiratory Protection: In case of dust formation, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local environmental regulations. The primary method involves engaging a licensed professional waste disposal service.

  • Waste Identification and Segregation:

    • Clearly label all waste containing this compound.

    • Segregate solid waste (unused product, contaminated consumables) from liquid waste (solutions containing the compound). Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.

  • Solid Waste Containment:

    • Collect unused or waste this compound in a designated, sealed, and clearly labeled container.

    • Place all contaminated disposable materials, such as pipette tips, gloves, and bench paper, into a separate, clearly labeled hazardous waste container.

  • Liquid Waste Containment:

    • Collect solutions containing this compound in a compatible, leak-proof container.

    • Ensure the container is clearly labeled with the chemical name and approximate concentration.

  • Spill Management:

    • In case of a spill, avoid dust formation.

    • Mechanically sweep up the solid material (e.g., with a shovel or scoop) and place it into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly.

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Ensure containers are tightly closed to prevent leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide all necessary documentation, including the Safety Data Sheet (SDS), to the disposal service.

Crucially, do not discharge this compound into drains or the environment.

Key Disposal and Safety Information

ParameterGuidelineSource
Disposal Method Contact a licensed professional waste disposal service.[1]
Environmental Precautions Do not let product enter drains. Dispose of as unused product.[1]
Spill Containment Take up mechanically (sweeping, shoveling) and collect in a suitable container for disposal.[1]
Waste Regulations Dispose of in accordance with Federal, State, and local environmental control regulations.[1]
Personal Protective Equipment Use personal protective equipment. Avoid dust formation.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Solid & Liquid Waste B->C D Collect in Labeled, Sealed Containers C->D E Store in Designated Secure Area D->E F Contact EHS or Licensed Disposal Service E->F G Provide Waste for Professional Disposal F->G

This compound Disposal Workflow

References

Personal protective equipment for handling Glycine-13C2,15N,d2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Glycine-13C2,15N,d2. The following procedures are designed to ensure the safe handling, use, and disposal of this isotopically labeled compound in a laboratory setting.

I. Hazard Identification and Personal Protective Equipment (PPE)

While Glycine itself is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle the isotopically labeled powdered form with care to minimize exposure and prevent contamination.[1][2] The primary risks are associated with the inhalation of dust and eye or skin contact.[2][3]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Protects against skin contact and potential irritation.
Eye & Face Protection Safety glasses with side shields or chemical safety goggles.Prevents eye irritation from airborne powder.
Respiratory Protection NIOSH-approved N95 or higher particulate respirator.Recommended when handling the powder outside of a chemical fume hood or if dust generation is likely, to prevent respiratory tract irritation.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for safely handling this compound from receipt to use in experiments.

1. Preparation and Area Designation:

  • Designate a specific, clean, and uncluttered area for handling the compound, preferably within a chemical fume hood to minimize dust dispersion.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and PPE before handling the compound.

2. Personal Protective Equipment (PPE) Donning Sequence:

  • Put on the lab coat, ensuring it is fully buttoned.

  • If required, put on the respiratory protection.

  • Don eye and face protection.

  • Finally, put on nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3. Handling the Compound:

  • Carefully open the container to avoid creating airborne dust.

  • Use a spatula or other appropriate tool to weigh and transfer the powder.

  • If working on an open bench, handle the material gently to prevent it from becoming airborne.

  • Close the container tightly after use.

4. Post-Handling:

  • Clean the work area with a damp cloth or a vacuum with a HEPA filter to collect any residual powder. Avoid dry sweeping, which can generate dust.

  • Remove PPE in the reverse order of donning, being careful to avoid contaminating skin or clothing.

  • Dispose of contaminated gloves and any disposable PPE in a designated waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

III. Disposal Plan

Proper disposal is crucial to maintain a safe laboratory environment and comply with regulations.

Table 2: Disposal Guidelines for this compound

Waste TypeContainerDisposal Procedure
Solid Waste A clearly labeled, sealed container (e.g., a screw-cap bottle or a sealable bag) marked "Hazardous Waste" and "this compound Waste".Collect all solid waste, including contaminated PPE and weighing papers. Do not mix with other chemical waste streams unless compatibility is known. Store in a designated waste accumulation area.
Liquid Waste A leak-proof, screw-cap bottle, clearly labeled as "Hazardous Waste" and with the full chemical name.For solutions containing the compound, collect in a suitable, sealed container.
Empty Containers Original container.Handle uncleaned containers as you would the product itself. Rinse the container with a suitable solvent, and collect the rinsate as liquid waste.
Final Disposal -All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

IV. Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points in the safe handling and use of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_safety_check Safety Check prep_area Designate & Prepare Work Area gather_materials Gather Materials & PPE prep_area->gather_materials is_dusty Dust Generation Likely? gather_materials->is_dusty don_ppe Don PPE handle_compound Weigh & Transfer Compound don_ppe->handle_compound use_in_experiment Use in Experiment handle_compound->use_in_experiment clean_area Clean Work Area use_in_experiment->clean_area doff_ppe Doff PPE clean_area->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste wash_hands Wash Hands dispose_waste->wash_hands is_dusty->don_ppe Yes, Use Respirator is_dusty->don_ppe No, Standard PPE

Caption: Workflow for PPE selection, use, and disposal when handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.